Product packaging for Ethyl 2-fluoro-4-methylbenzoate(Cat. No.:CAS No. 500579-61-3)

Ethyl 2-fluoro-4-methylbenzoate

Cat. No.: B1362426
CAS No.: 500579-61-3
M. Wt: 182.19 g/mol
InChI Key: ZWWVHEVIVRTABT-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-4-methylbenzoate is a useful research compound. Its molecular formula is C10H11FO2 and its molecular weight is 182.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137163. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO2 B1362426 Ethyl 2-fluoro-4-methylbenzoate CAS No. 500579-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-fluoro-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWVHEVIVRTABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40300475
Record name ethyl 2-fluoro-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40300475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500579-61-3
Record name ethyl 2-fluoro-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40300475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-fluoro-4-methylbenzoate (CAS: 500579-61-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluoro-4-methylbenzoate is a fluorinated aromatic ester that serves as a versatile building block in organic synthesis.[1][2] Its structural features, including a fluorine atom and a methyl group on the benzene ring, make it a valuable intermediate in the preparation of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[3] The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity, making this compound of particular interest in drug discovery and development.[4] This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid.[2] It is soluble in common organic solvents but has limited solubility in water.[3]

PropertyValueSource
CAS Number 500579-61-3[1]
Molecular Formula C₁₀H₁₁FO₂[1][2]
Molecular Weight 182.19 g/mol [1][2]
Appearance Colorless to pale yellow liquid[2]
Density 1.108 g/cm³[1]
Purity Min. 95%[2]
SMILES CCOC(=O)c1ccc(C)cc1F[2][3]
InChI InChI=1S/C10H11FO2/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3[2][3]
InChIKey ZWWVHEVIVRTABT-UHFFFAOYSA-N[2]

Synthesis

The primary route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-fluoro-4-methylbenzoic acid.

Synthesis of the Precursor: 2-fluoro-4-methylbenzoic acid

A common method for the synthesis of 2-fluoro-4-methylbenzoic acid involves a Friedel-Crafts acylation of m-fluorotoluene with a trihaloacetyl chloride, followed by hydrolysis.[5]

Experimental Protocol:

  • Friedel-Crafts Acylation: m-Fluorotoluene and a trihaloacetyl chloride are reacted in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride. This reaction yields a mixture of ortho- and para-acylated isomers.[5]

  • Hydrolysis: The resulting keto-isomers are then hydrolyzed under alkaline conditions.[5]

  • Acidification and Purification: Acidification of the reaction mixture precipitates the isomeric acids, 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid. The desired 2-fluoro-4-methylbenzoic acid can be separated and purified from the isomeric mixture by recrystallization.[5]

Synthesis_of_Precursor m_fluorotoluene m-Fluorotoluene acylation Friedel-Crafts Acylation m_fluorotoluene->acylation trihaloacetyl_chloride Trihaloacetyl Chloride trihaloacetyl_chloride->acylation lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->acylation isomers Mixture of o- and p-keto isomers acylation->isomers hydrolysis Hydrolysis (alkaline) isomers->hydrolysis acid_mixture Mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid hydrolysis->acid_mixture purification Recrystallization acid_mixture->purification product 2-fluoro-4-methylbenzoic acid purification->product

Caption: Synthesis of 2-fluoro-4-methylbenzoic acid.

Fischer Esterification to this compound

The esterification of 2-fluoro-4-methylbenzoic acid is typically carried out by reacting it with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is heated to reflux to drive the equilibrium towards the formation of the ester.

Experimental Protocol:

  • Reaction Setup: In a round-bottomed flask, dissolve 2-fluoro-4-methylbenzoic acid in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into water. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Fischer_Esterification acid 2-fluoro-4-methylbenzoic acid reflux Reflux acid->reflux ethanol Ethanol (excess) ethanol->reflux catalyst H₂SO₄ (catalyst) catalyst->reflux workup Aqueous Work-up & Extraction reflux->workup purification Purification (Distillation) workup->purification product This compound purification->product

Caption: Fischer esterification workflow.

Spectral Data

Definitive, publicly available spectral data (NMR, IR, Mass Spectrometry) for this compound is limited. However, based on the known structure and data for similar compounds, the expected spectral characteristics are as follows:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the methyl group, and signals in the aromatic region for the benzene ring protons, with couplings influenced by the fluorine atom.

  • ¹³C NMR: The spectrum should display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

  • IR Spectroscopy: The IR spectrum will likely exhibit a strong absorption band for the C=O stretching of the ester group (around 1720 cm⁻¹), C-O stretching bands, and bands corresponding to the aromatic ring and C-F bond.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (182.19 g/mol ).

Applications in Research and Development

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Precautionary StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. This guide has summarized the available technical information, including its physicochemical properties, a plausible synthesis route with experimental considerations, and safety information. While detailed spectral and application data in the public domain are scarce, the foundational information provided herein serves as a crucial resource for researchers and scientists working with this compound. Further investigation into its use in specific synthetic pathways will likely reveal its broader utility in the development of new technologies and therapeutics.

References

Technical Guide: Physicochemical Properties and Synthesis of Ethyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and utility of Ethyl 2-fluoro-4-methylbenzoate (CAS No. 500579-61-3), a key building block in modern medicinal chemistry and organic synthesis.

Core Physicochemical Properties

This compound is a substituted aromatic ester. The introduction of a fluorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties in larger drug candidates, often enhancing metabolic stability and binding affinity. The quantitative properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 500579-61-3[1]
Molecular Formula C₁₀H₁₁FO₂[1]
Molecular Weight 182.19 g/mol [1]
Density 1.108 g/cm³[1]
Predicted Boiling Point 226.2 ± 20.0 °C[2]
Melting Point Not available
Solubility in Water Low (predicted)

Synthesis and Experimental Protocols

The primary route to this compound involves the synthesis of its precursor, 2-fluoro-4-methylbenzoic acid, followed by an esterification reaction. Below are detailed experimental protocols for two common methods of synthesizing the precursor acid and the subsequent esterification.

Protocol 1: Synthesis of 2-fluoro-4-methylbenzoic acid via Grignard Reaction

This protocol is adapted from a method for synthesizing fluorinated benzoic acid derivatives.[3]

Materials:

  • 2-Bromo-5-fluorotoluene

  • Magnesium turnings

  • Dry diethyl ether or Tetrahydrofuran (THF)

  • Carbon dioxide (solid, dry ice)

  • Hydrochloric acid (concentrated)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 2-Bromo-5-fluorotoluene in dry diethyl ether is added dropwise to initiate the reaction. The mixture is gently heated to maintain a steady reflux.

  • Carbonation: Once the magnesium is consumed, the Grignard solution is cooled in an ice bath. Crushed dry ice is added portion-wise to the vigorously stirred solution.

  • Work-up and Isolation: After the addition of dry ice is complete, the reaction mixture is allowed to warm to room temperature. A dilute solution of hydrochloric acid is added to quench the reaction and dissolve the magnesium salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-fluoro-4-methylbenzoic acid.

  • Purification: The crude acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Protocol 2: Synthesis of 2-fluoro-4-methylbenzoic acid via Friedel-Crafts Acylation and Hydrolysis

This protocol is based on a patented method for producing isomers of fluoromethylbenzoic acid.[4]

Materials:

  • m-Fluorotoluene

  • Trichloroacetyl chloride

  • Anhydrous aluminum trichloride (Lewis acid catalyst)

  • Sodium hydroxide solution (e.g., 30%)

  • Concentrated hydrochloric acid

Procedure:

  • Friedel-Crafts Acylation: m-Fluorotoluene and trichloroacetyl chloride are dissolved in a suitable solvent. Anhydrous aluminum trichloride is added portion-wise as a catalyst, and the reaction proceeds to form ortho and para isomers of the corresponding ketone.

  • Hydrolysis: The resulting mixture of isomers is then hydrolyzed under alkaline conditions by adding a sodium hydroxide solution.

  • Acidification and Isolation: The hydrolyzed mixture is acidified with concentrated hydrochloric acid, leading to the precipitation of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid isomers.

  • Purification and Separation: The target isomer, 2-fluoro-4-methylbenzoic acid, is separated from the mixture via recrystallization.

Protocol 3: Fischer Esterification to this compound

This is a general, widely-used protocol for ester synthesis from a carboxylic acid and an alcohol.[5][6][7]

Materials:

  • 2-fluoro-4-methylbenzoic acid

  • Absolute ethanol (in excess)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of 2-fluoro-4-methylbenzoic acid in an excess of absolute ethanol, a catalytic amount of concentrated sulfuric acid is slowly added.

  • Reflux: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

  • Drying and Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude this compound.

  • Purification: The crude ester can be further purified by vacuum distillation.

Visualized Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the multi-step synthesis of this compound, starting from 2-Bromo-5-fluorotoluene.

G Synthesis Workflow for this compound cluster_0 Precursor Synthesis (Grignard Method) cluster_1 Esterification 2_Bromo_5_fluorotoluene 2-Bromo-5-fluorotoluene Grignard_Reagent Grignard Reagent Formation (+ Mg, dry ether) 2_Bromo_5_fluorotoluene->Grignard_Reagent Carboxylation Carboxylation (+ CO2) Grignard_Reagent->Carboxylation Acidification Acidification/Work-up (+ HCl) Carboxylation->Acidification 2_fluoro_4_methylbenzoic_acid 2-fluoro-4-methylbenzoic acid Acidification->2_fluoro_4_methylbenzoic_acid Esterification Fischer Esterification (+ H2SO4, reflux) 2_fluoro_4_methylbenzoic_acid->Esterification Ethanol Ethanol Ethanol->Esterification Final_Product This compound Esterification->Final_Product

Caption: Synthesis of this compound.

Role as a Synthetic Intermediate

This compound is not typically a final drug product but serves as a crucial intermediate. Its value lies in its structure, which can be modified to create more complex molecules with potential therapeutic applications.

G Logical Role of this compound in Synthesis Building_Block This compound (Key Intermediate) Reaction1 Amidation Building_Block->Reaction1 Reaction2 Reduction Building_Block->Reaction2 Reaction3 Cross-Coupling Building_Block->Reaction3 Amide_Product Substituted Amides Reaction1->Amide_Product Alcohol_Product Fluorinated Benzyl Alcohols Reaction2->Alcohol_Product Coupled_Product Biaryl Compounds Reaction3->Coupled_Product Reaction4 Further Functionalization Complex_Molecule Complex Drug Candidates / APIs Reaction4->Complex_Molecule Amide_Product->Reaction4 Alcohol_Product->Reaction4 Coupled_Product->Reaction4

References

An In-depth Technical Guide to Ethyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 2-fluoro-4-methylbenzoate, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of a fluorine atom and a methyl group on the benzoate ring offers unique electronic and steric properties, making it a valuable building block in medicinal chemistry and material science.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below, providing a quantitative basis for its application in chemical synthesis and analysis.

PropertyValueReference
Molecular Weight 182.19 g/mol [1]
Molecular Formula C₁₀H₁₁FO₂[1]
CAS Number 500579-61-3[1]
Appearance Colorless to pale yellow liquid
Canonical SMILES CCOC(=O)c1ccc(C)cc1F
InChI InChI=1S/C10H11FO2/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3

Molecular Structure

This compound is an aromatic ester. The structure consists of a central benzene ring substituted with four different groups at positions 1, 2, and 4. An ethyl ester group (-COOCH₂CH₃) is attached to the first carbon, a fluorine atom (-F) to the second, and a methyl group (-CH₃) to the fourth. The presence of the electronegative fluorine atom at the ortho position to the ester group significantly influences the molecule's electronic properties and reactivity.

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 2-fluoro-4-methylbenzoic acid.

Synthesis of 2-Fluoro-4-methylbenzoic Acid

A common route to the precursor, 2-fluoro-4-methylbenzoic acid, involves the ortho-lithiation of 3-fluorotoluene followed by carboxylation.

Methodology:

  • Lithiation: 4-Bromo-3-fluorotoluene (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of n-butyllithium (n-BuLi) in hexanes (typically 2.5 M, 1.1 eq) is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete lithiation.

  • Carboxylation: The resulting aryllithium species is then quenched by pouring it over an excess of crushed solid carbon dioxide (dry ice).

  • Work-up: The reaction mixture is allowed to warm to room temperature. Water is added, and the aqueous layer is separated and acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

  • Purification: The crude 2-fluoro-4-methylbenzoic acid is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Esterification to this compound

The conversion of 2-fluoro-4-methylbenzoic acid to its ethyl ester is a standard Fischer esterification.

Methodology:

  • Reaction Setup: 2-Fluoro-4-methylbenzoic acid (1.0 eq) is dissolved in an excess of absolute ethanol, which acts as both the solvent and a reactant.

  • Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is added to the solution.

  • Reaction Conditions: The mixture is heated to reflux and the reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression from the starting material to the final product.

Synthesis_Workflow Start 4-Bromo-3-fluorotoluene Step1 Lithiation with n-BuLi Start->Step1 Intermediate1 Aryllithium Intermediate Step1->Intermediate1 Step2 Carboxylation (CO2) Intermediate1->Step2 Intermediate2 2-Fluoro-4-methylbenzoic Acid Step2->Intermediate2 Step3 Fischer Esterification (Ethanol, H+) Intermediate2->Step3 Product This compound Step3->Product

Caption: Synthesis pathway of this compound.

References

Spectroscopic Profile of Ethyl 2-fluoro-4-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-fluoro-4-methylbenzoate, a key building block in medicinal chemistry and materials science. This document details predicted Nuclear Magnetic Resonance (NMR) and representative Infrared (IR) and Mass Spectrometry (MS) data. Furthermore, it outlines the standardized experimental protocols for acquiring such spectra, offering a foundational resource for researchers.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following data is based on validated prediction models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.85d1HAr-H (H6)
~7.05d1HAr-H (H5)
~6.95d1HAr-H (H3)
4.38q2H-OCH₂CH₃
2.38s3HAr-CH₃
1.38t3H-OCH₂CH₃
Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (ppm)Assignment
~164.5 (d)C=O
~162.0 (d, ¹JCF ≈ 250 Hz)C-F
~145.0 (d)C-CH₃
~132.0 (d)C-H (Ar)
~125.0 (d)C-H (Ar)
~118.0 (d, ²JCF ≈ 25 Hz)C-COOR
~112.0 (d, ²JCF ≈ 20 Hz)C-H (Ar)
~61.5-OCH₂CH₃
~21.5Ar-CH₃
~14.0-OCH₂CH₃
Predicted in CDCl₃. (d) indicates a doublet due to C-F coupling.
Table 3: Representative IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (aliphatic)
~1725StrongC=O stretch (ester)
~1615, 1580MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ester)
~1280StrongC-F stretch
This represents typical absorption bands for fluorinated aromatic esters.[1][2]
Table 4: Representative Mass Spectrometry Fragmentation Data
m/zRelative IntensityAssignment
182Moderate[M]⁺ (Molecular Ion)
153Strong[M - C₂H₅]⁺
137High[M - OC₂H₅]⁺ (Base Peak)
109Moderate[M - OC₂H₅ - CO]⁺
Based on typical fragmentation patterns of ethyl benzoate derivatives.[3][4]

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition: A sample of approximately 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The solution must be free of particulate matter. The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For a ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each unique carbon atom.[5] A relaxation delay (D1) of 1-2 seconds is common for qualitative spectra.[5] Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).[6]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR: A small amount of the liquid or solid sample is placed directly onto the ATR crystal (commonly diamond). The crystal is then cleaned with an appropriate solvent (e.g., isopropanol or acetone) before and after the measurement. A background spectrum of the clean, empty ATR crystal is recorded. Subsequently, the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.[7]

Thin Film (for liquids): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in a sample holder and placed in the IR beam. After the spectrum is recorded, the plates are cleaned with a dry solvent.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.[8][9][10] The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).[8] A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.[8]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

spectroscopic_workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Interpretation & Structure Elucidation Sample Compound of Interest (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) or Neat/Solution (IR/MS) Sample->Dissolution NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR NMR Tube IR FT-IR Spectrometer Dissolution->IR ATR/Salt Plates MS Mass Spectrometer Dissolution->MS Direct Inlet/GC ProcessNMR Fourier Transform, Phasing, Baseline Correction NMR->ProcessNMR ProcessIR Background Subtraction, Peak Picking IR->ProcessIR ProcessMS Peak Assignment, Fragmentation Analysis MS->ProcessMS Interpretation Correlate Data to Molecular Structure ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

Caption: Workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of Ethyl 2-fluoro-4-methylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-fluoro-4-methylbenzoate. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines the predicted solubility based on its structural characteristics and the known solubility of analogous compounds. Furthermore, it details the experimental protocols necessary for researchers to determine precise solubility data in a laboratory setting.

Predicted Solubility Profile

This compound is an ester derived from 2-fluoro-4-methylbenzoic acid and ethanol. Its solubility in various organic solvents is dictated by its molecular structure, which includes a polar ester group and a largely non-polar aromatic ring substituted with a fluorine atom and a methyl group.

Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in a range of common organic solvents. Esters are generally soluble in many organic solvents. For instance, the related compound ethyl 4-methylbenzoate is known to be soluble in ethanol and ether[1]. The presence of the ester group allows for dipole-dipole interactions, while the benzene ring allows for van der Waals forces with non-polar solvents.

The predicted solubility of this compound in various organic solvents is summarized in the table below. This is a qualitative prediction and should be confirmed by experimental data.

Solvent Class Solvent Example Predicted Solubility Rationale
Polar Aprotic Acetone, Ethyl AcetateHighThe polar ester group of this compound can interact favorably with the polar groups of these solvents.
Polar Protic Ethanol, MethanolHighThe ability of these solvents to act as hydrogen bond donors and acceptors, combined with their alkyl chains, allows for effective solvation of the ester.
Non-Polar Hexane, TolueneModerate to HighThe aromatic ring and methyl group contribute to the non-polar character of the molecule, facilitating interaction with non-polar solvents.
Chlorinated Dichloromethane, ChloroformHighThese solvents are effective at dissolving a wide range of organic compounds, including esters with aromatic character.
Ethers Diethyl Ether, Tetrahydrofuran (THF)HighEthers are good solvents for many organic compounds due to their ability to engage in dipole-dipole interactions and their relatively non-polar character.
Aqueous WaterLowThe hydrophobic nature of the substituted benzene ring will likely lead to poor solubility in water, a characteristic common for many esters of its size[1][2].

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, a systematic experimental approach is required. The following protocols describe standard methods for determining solubility.

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., water, ethanol, acetone, diethyl ether, hexane, toluene, dichloromethane)

  • Small test tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Place approximately 25 mg of this compound into a small test tube.

  • Add 0.75 mL of the chosen solvent to the test tube in small portions.

  • After each addition, shake the test tube vigorously.

  • Observe whether the solid dissolves completely.

  • If the compound dissolves, it is considered soluble in that solvent under these conditions. If it does not dissolve, it is considered insoluble or sparingly soluble.

This method determines the saturation concentration of the solute in a solvent at a specific temperature.

Materials:

  • This compound

  • Chosen organic solvent

  • Scintillation vials or other sealable glass containers

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealable vial.

  • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

  • Stir the mixture vigorously using a magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After stirring, allow the solution to settle, letting any undissolved solid precipitate.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. A syringe filter can be used for this purpose.

  • Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or GC method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_qualitative Qualitative Solubility Workflow start_qual Start: Add 25mg of Compound to Test Tube add_solvent Add 0.75mL of Solvent in Portions start_qual->add_solvent shake Vigorously Shake add_solvent->shake observe Observe for Dissolution shake->observe decision Completely Dissolved? observe->decision soluble Result: Soluble decision->soluble Yes insoluble Result: Insoluble / Sparingly Soluble decision->insoluble No

Caption: Workflow for Qualitative Solubility Assessment.

G cluster_quantitative Quantitative Solubility (Isothermal) Workflow start_quant Start: Add Excess Compound to Known Volume of Solvent equilibrate Equilibrate at Constant Temperature with Stirring (24-48h) start_quant->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample dilute Dilute Sample sample->dilute analyze Analyze Concentration (HPLC/GC) dilute->analyze calculate Calculate Solubility analyze->calculate end_quant End: Quantitative Solubility Value calculate->end_quant

Caption: Workflow for Quantitative Solubility Determination.

Synthesis and Purification Considerations

The synthesis of this compound typically involves the esterification of 2-fluoro-4-methylbenzoic acid with ethanol, often in the presence of an acid catalyst like sulfuric acid. The purification of the final product, often achieved through distillation, is crucial as impurities can affect solubility measurements. The synthesis of related compounds, such as ethyl 4-amino-2-fluorobenzoate, involves refluxing the corresponding carboxylic acid with ethanol and a catalyst like boron trifluoride etherate, followed by purification steps including washing and recrystallization[3]. A similar approach can be anticipated for the title compound.

The general workflow for the synthesis and purification is outlined below.

G cluster_synthesis Synthesis and Purification Workflow reactants Reactants: 2-fluoro-4-methylbenzoic acid Ethanol Acid Catalyst esterification Fischer Esterification (Reflux) reactants->esterification workup Aqueous Workup / Neutralization esterification->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying purification Purification (e.g., Distillation) drying->purification product Pure this compound purification->product

Caption: General Synthesis and Purification Workflow.

This guide provides a foundational understanding of the likely solubility of this compound and the necessary experimental procedures to establish quantitative data. For any drug development or research application, it is imperative to determine these values experimentally.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-fluoro-4-methylbenzoate from 2-fluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of ethyl 2-fluoro-4-methylbenzoate, an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The synthesis commences from 2-fluoro-4-methylbenzoic acid and can be effectively achieved through two principal methods: Fischer-Speier Esterification and conversion via an acyl chloride intermediate using thionyl chloride. This document details the experimental protocols for both methodologies, presents a comparative analysis of their reaction parameters, and includes workflow diagrams for enhanced clarity.

Introduction

This compound is a key building block in organic synthesis. The presence of the fluorine atom and the methyl group on the benzene ring, combined with the ethyl ester functionality, makes it a versatile precursor for the introduction of this substituted phenyl moiety into more complex molecular architectures. Its synthesis from the readily available 2-fluoro-4-methylbenzoic acid is a fundamental transformation for researchers in medicinal chemistry and materials science. This guide will explore the two most common and effective methods for this conversion.

Synthetic Methodologies

The synthesis of this compound from its corresponding carboxylic acid is primarily accomplished by two well-established methods.

Fischer-Speier Esterification

This is a classic and widely used method for the formation of esters. It involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. In this case, 2-fluoro-4-methylbenzoic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol is used, which also serves as the solvent.

Thionyl Chloride Method

This two-step method involves the initial conversion of the carboxylic acid to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂). The resulting 2-fluoro-4-methylbenzoyl chloride is then reacted with ethanol to yield the desired ethyl ester. This method is often preferred when the carboxylic acid is sensitive to strong acids or high temperatures for prolonged periods, and it generally proceeds with high yields.

Comparative Data of Synthetic Methods

The choice of synthetic route can depend on factors such as scale, available equipment, and the desired purity of the final product. The following table summarizes the key quantitative data for the two primary methods, based on typical results for structurally similar benzoic acid derivatives.

ParameterFischer-Speier EsterificationThionyl Chloride Method
Catalyst/Reagent Concentrated Sulfuric Acid (H₂SO₄)Thionyl Chloride (SOCl₂)
Solvent Ethanol (reagent and solvent)Anhydrous solvent (e.g., DCM, Toluene) for acyl chloride formation, then Ethanol
Reaction Temperature Reflux (approx. 78 °C)0 °C to room temperature for acyl chloride formation; Room temperature for esterification
Reaction Time 4 - 8 hours1 - 3 hours for acyl chloride formation; 1 - 2 hours for esterification
Typical Yield 80-90%[1]90-95%[2]
Work-up Complexity Moderate (neutralization and extraction)Moderate (removal of excess SOCl₂, extraction)
Byproducts WaterSulfur dioxide (SO₂), Hydrogen chloride (HCl)

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Protocol 1: Fischer-Speier Esterification

Reagents and Materials:

  • 2-fluoro-4-methylbenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 2-fluoro-4-methylbenzoic acid (1.0 eq).

  • Add a significant excess of absolute ethanol (e.g., 10-20 eq), which will act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation if required.

Protocol 2: Thionyl Chloride Method

Reagents and Materials:

  • 2-fluoro-4-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous ethanol

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Round-bottom flask with a gas outlet

  • Dropping funnel

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

Step A: Formation of 2-fluoro-4-methylbenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet (to vent HCl and SO₂ to a scrubber), suspend 2-fluoro-4-methylbenzoic acid (1.0 eq) in an anhydrous solvent like toluene.

  • Add thionyl chloride (1.5-2.0 eq) dropwise to the suspension at room temperature.[2]

  • After the addition is complete, gently heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-fluoro-4-methylbenzoyl chloride is typically used in the next step without further purification.

Step B: Esterification

  • Dissolve the crude 2-fluoro-4-methylbenzoyl chloride in an anhydrous solvent such as DCM.

  • Cool the solution in an ice bath and add anhydrous ethanol (1.5-2.0 eq) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • Purify by vacuum distillation if necessary.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

Fischer_Esterification_Workflow start Start reactants Mix: - 2-Fluoro-4-methylbenzoic acid - Ethanol (excess) - H₂SO₄ (cat.) start->reactants reflux Reflux (4-8 hours) reactants->reflux cool Cool to RT reflux->cool evaporate Remove excess Ethanol (Rotary Evaporator) cool->evaporate dissolve Dissolve in Ethyl Acetate evaporate->dissolve wash Wash with: 1. Water 2. Sat. NaHCO₃ 3. Brine dissolve->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify (Vacuum Distillation) concentrate->purify end Product: Ethyl 2-fluoro-4- methylbenzoate purify->end

Caption: Workflow for Fischer-Speier Esterification.

Thionyl_Chloride_Workflow cluster_0 Step A: Acyl Chloride Formation cluster_1 Step B: Esterification start_A Start: 2-Fluoro-4-methylbenzoic acid in anhydrous solvent add_socl2 Add Thionyl Chloride (SOCl₂) dropwise start_A->add_socl2 reflux_A Reflux (1-3 hours) add_socl2->reflux_A concentrate_A Concentrate to remove excess SOCl₂ and solvent reflux_A->concentrate_A acyl_chloride Crude 2-Fluoro-4- methylbenzoyl chloride concentrate_A->acyl_chloride dissolve_B Dissolve Acyl Chloride in anhydrous solvent acyl_chloride->dissolve_B add_etoh Add Anhydrous Ethanol dropwise at 0°C dissolve_B->add_etoh stir_B Stir at RT (1-2 hours) add_etoh->stir_B wash_B Wash with: 1. Water 2. Sat. NaHCO₃ 3. Brine stir_B->wash_B dry_B Dry over Na₂SO₄/MgSO₄ wash_B->dry_B concentrate_B Concentrate (Rotary Evaporator) dry_B->concentrate_B end_product Product: Ethyl 2-fluoro-4- methylbenzoate concentrate_B->end_product

Caption: Workflow for the Thionyl Chloride Method.

Conclusion

The synthesis of this compound from 2-fluoro-4-methylbenzoic acid can be reliably achieved by either Fischer-Speier esterification or through the use of thionyl chloride. The Fischer esterification method is straightforward and utilizes common laboratory reagents, making it a cost-effective choice for larger scale synthesis. The thionyl chloride method, while involving an additional synthetic step and requiring more careful handling of the reagent, often provides higher yields and may be more suitable for smaller scale preparations or for substrates that are sensitive to the conditions of the Fischer esterification. The selection of the optimal method will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources.

References

Commercial Sourcing and Technical Guide for High-Purity Ethyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, purification, and analytical characterization of high-purity Ethyl 2-fluoro-4-methylbenzoate (CAS No. 500579-61-3). This valuable research chemical and building block is utilized in the synthesis of various pharmaceutical compounds and specialty chemicals.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several commercial chemical suppliers. While obtaining specific batch-to-batch purity data from Certificates of Analysis (CoA) requires direct inquiry, the following suppliers list this compound in their catalogs. The purity levels are typically stated as a minimum percentage.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightStated Purity
Biosynth 2-Fluoro-4-methylbenzoic acid ethyl ester500579-61-3C₁₀H₁₁FO₂182.19 g/mol Inquire for details
Sigma-Aldrich This compound500579-61-3C₁₀H₁₁FO₂182.19 g/mol Inquire for details
Parchem Ethyl 4-fluoro-3-methylbenzoate773093-11-1C₁₀H₁₁FO₂182.19 g/mol Inquire for details

Note: The product from Parchem is an isomer and is listed here for comparative purposes. Researchers should verify the exact isomer required for their application.

Synthesis and Purification of High-Purity this compound

The synthesis of high-purity this compound is typically achieved through the Fischer esterification of its corresponding carboxylic acid, 2-fluoro-4-methylbenzoic acid.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 2-fluoro-4-methylbenzoic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methylbenzoic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the carboxylic acid weight) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Experimental Protocol: Purification by Fractional Distillation

For achieving high purity, the crude ester is purified by fractional distillation under reduced pressure.

Apparatus:

  • A fractional distillation setup including a distillation flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a vacuum source with a manometer.

Procedure:

  • Transfer the crude this compound to the distillation flask.

  • Assemble the fractional distillation apparatus and ensure all joints are properly sealed.

  • Gradually apply vacuum to the system.

  • Begin heating the distillation flask gently.

  • Collect and discard any initial low-boiling fractions.

  • Carefully collect the main fraction at a constant boiling point and pressure. The boiling point of the related compound, ethyl 4-methylbenzoate, is 235 °C at atmospheric pressure, which can be used as a reference to estimate the boiling point under reduced pressure.

  • Monitor the purity of the collected fractions using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Analytical Methods for Purity Assessment

To ensure the high purity of this compound, the following analytical methods are recommended.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the purity analysis.

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0 min: 40% B, 15 min: 80% B, 20 min: 80% B, 22 min: 40% B, 25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

ParameterRecommended Conditions
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 40-450 amu

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow from synthesis to the final high-purity product.

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start 2-fluoro-4-methylbenzoic acid + Ethanol reaction Fischer Esterification (H₂SO₄ catalyst, Reflux) start->reaction workup Work-up (Extraction & Washing) reaction->workup crude Crude this compound workup->crude distillation Fractional Distillation (Reduced Pressure) crude->distillation pure_product High-Purity Ethyl 2-fluoro-4-methylbenzoate distillation->pure_product hplc HPLC Analysis pure_product->hplc gcms GC-MS Analysis pure_product->gcms coa Certificate of Analysis hplc->coa gcms->coa

Caption: Synthesis, Purification, and Analysis Workflow.

Logical Relationship of Analytical Techniques

The following diagram illustrates the relationship between the analytical techniques used for quality control.

analysis_logic product Purified Product hplc HPLC product->hplc gcms GC-MS product->gcms purity Purity Assay (%) hplc->purity impurities Impurity Profile gcms->impurities identity Structural Confirmation gcms->identity coa Final CoA purity->coa impurities->coa identity->coa

Caption: Analytical Quality Control Logic.

Technical Guide: Safety and Handling Precautions for Ethyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from the best available safety data for structurally related compounds. As of the date of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) for Ethyl 2-fluoro-4-methylbenzoate (CAS No. 500579-61-3) has not been identified. The information herein should be used as a guideline for initial risk assessment and handling. It is imperative that all laboratory work is conducted under the supervision of qualified personnel and that a thorough, case-specific risk assessment is performed before commencing any new procedure.

Introduction

This compound is a substituted aromatic ester used as a building block in organic synthesis, particularly in the development of novel pharmaceutical and specialty chemicals.[1][2] Its structure combines a fluorinated benzene ring with a methyl group and an ethyl ester, suggesting physicochemical properties and potential biological activities of interest to researchers. Given the absence of specific toxicological data, a cautious approach to handling, based on the known hazards of similar chemical structures, is essential. This guide provides a summary of extrapolated safety data, recommended handling protocols, and standardized experimental procedures for safety assessment.

Physicochemical and Hazard Data

The following table summarizes key quantitative data for this compound and its close structural analogs. Data for analogs are provided to inform a conservative risk assessment.

PropertyThis compoundEthyl 4-fluorobenzoateEthyl 4-methylbenzoate
CAS Number 500579-61-3[1]451-46-794-08-6[3]
Molecular Formula C₁₀H₁₁FO₂[1][2]C₉H₉FO₂C₁₀H₁₂O₂[3]
Molecular Weight 182.19 g/mol [1][2]168.16 g/mol 164.20 g/mol [3]
Appearance Colourless Liquid[2]Clear colorless liquidColorless to pale yellow liquid[3]
Density 1.108 g/cm³[1]1.146 g/mL at 25°C1.025 g/cm³ at 25°C
Boiling Point Data not available210 °C235 °C
Flash Point Data not available81 °C (177.8 °F) - closed cup> 93.3 °C (200 °F)[4]
GHS Hazard Statements Data not availableCauses skin irritation, Causes serious eye irritation[5]May cause respiratory irritation, Causes serious eye irritation, Causes skin irritation[4]

Hazard Identification and Precautionary Measures

Based on data from structural analogs, this compound should be treated as a substance that can cause skin, eye, and respiratory irritation.[4][5] It may be a combustible liquid.[5] The toxicological properties have not been fully investigated.[5]

Precautionary Statements (Recommended):

  • Prevention: Wash hands and any exposed skin thoroughly after handling.[5] Wear protective gloves, protective clothing, eye protection, and face protection.[5] Avoid breathing vapors, mist, or gas.[4] Use only outdoors or in a well-ventilated area.[4] Keep away from heat, sparks, open flames, and hot surfaces.[5]

  • Response (First Aid):

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4][5]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4][5]

    • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[4][5]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[4][5] Store locked up.[4] Keep in a dry, cool place away from heat and sources of ignition.[5]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5]

Experimental Protocols

When comprehensive safety data is unavailable, standardized tests are necessary to characterize the hazards of a chemical. The following is a detailed methodology for an in vitro skin irritation test, based on the OECD Test Guideline 439.

Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

Objective: To identify the potential of this compound to cause skin irritation, defined as the production of reversible damage to the skin.[6][7]

Methodology:

  • Test System: A three-dimensional Reconstructed human Epidermis (RhE) model is used, which mimics the upper layers of human skin.[7][8]

  • Preparation:

    • RhE tissue models are pre-warmed in a cell culture incubator (37°C, 5% CO₂) for at least 60 minutes.[8]

    • The culture medium is replaced, and tissues are returned to the incubator for acclimatization (e.g., overnight).[8]

  • Application of Test Chemical:

    • Triplicate tissue models are dosed apically with the test chemical. For a liquid like this compound, a small volume (e.g., 30 µL) is applied evenly to the epidermis surface.[8]

    • A negative control (e.g., ultrapure water or phosphate-buffered saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate solution) are run in parallel.[8]

  • Exposure and Incubation:

    • The dosed models are incubated for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.[8]

    • Following exposure, the test chemical is carefully removed from the tissue surface by washing.[8]

    • Tissues are transferred to fresh culture medium and incubated for a post-exposure recovery period (e.g., 42 hours).[8]

  • Viability Assessment (MTT Assay):

    • Cell viability is determined by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt by mitochondrial dehydrogenases in viable cells.[8]

    • MTT solution is applied to the surface of each tissue model, followed by a 3-hour incubation period.[8]

    • The formazan salt is then extracted from the tissues using a suitable solvent (e.g., isopropanol).

    • The optical density (OD) of the extracted formazan is measured using a spectrophotometer.

  • Data Analysis and Classification:

    • The percentage viability of each tissue is calculated relative to the negative control tissues.

    • Classification:

      • If the mean tissue viability is less than or equal to 50%, the chemical is classified as a Skin Irritant (UN GHS Category 2).[8]

      • If the mean tissue viability is greater than 50%, the chemical is classified as a Non-Irritant.[8]

    • The test is considered valid if the positive control shows the expected reduction in viability and the negative control meets the acceptance criteria for OD readings.[8]

Visualized Workflows

Laboratory Chemical Risk Assessment Workflow

The following diagram outlines a systematic process for assessing and mitigating risks when handling chemicals with incomplete hazard data, such as this compound.

G start Start: New Experiment with this compound identify_hazards Step 1: Identify Hazards - Review SDS of analogs - Assess physicochemical properties - Identify potential process hazards start->identify_hazards assess_risk Step 2: Assess Risk - Evaluate exposure potential (inhalation, dermal) - Determine severity of potential harm identify_hazards->assess_risk implement_controls Step 3: Implement Controls - Engineering (Fume Hood) - Administrative (SOPs, Training) - PPE (Gloves, Goggles, Lab Coat) assess_risk->implement_controls is_risk_acceptable Is Residual Risk Acceptable? implement_controls->is_risk_acceptable proceed Proceed with Experiment (Follow SOP) is_risk_acceptable->proceed Yes reassess Re-evaluate Controls and Procedures is_risk_acceptable->reassess No reassess->implement_controls stop Stop Work & Re-design reassess->stop If risk cannot be mitigated

Caption: Workflow for conducting a laboratory chemical risk assessment.

Experimental Workflow for OECD TG 439

This diagram illustrates the key steps involved in the in vitro skin irritation test protocol described in Section 4.1.

G cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Analysis Phase prep_tissue Prepare Reconstructed Human Epidermis (RhE) Tissues acclimate Acclimate Tissues in Incubator prep_tissue->acclimate apply_chem Apply Test Chemical, Positive, & Negative Controls acclimate->apply_chem incubate_expose Incubate (60 min) apply_chem->incubate_expose wash Wash Tissues incubate_expose->wash recover Post-Exposure Recovery (42 hr) wash->recover mtt_assay Perform MTT Assay (Measure Viability) recover->mtt_assay analyze_data Calculate % Viability vs. Negative Control mtt_assay->analyze_data classify Classify as Irritant (≤50%) or Non-Irritant (>50%) analyze_data->classify

Caption: Experimental workflow for the OECD TG 439 skin irritation test.

References

Methodological & Application

Application Notes and Protocols for the Use of Ethyl 2-fluoro-4-methylbenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluoro-4-methylbenzoate is a versatile fluorinated aromatic ester that serves as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a fluorine atom ortho to the ester group and a methyl group para to the fluorine, makes it an attractive starting material for the synthesis of a wide range of complex molecules. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the target compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets. These characteristics make this compound a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, focusing on its preparation and key transformations.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
CAS Number 500579-61-3[2]
Molecular Formula C₁₀H₁₁FO₂[2]
Molecular Weight 182.19 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Density 1.108 g/cm³[2]
Storage Store at 10°C - 25°C in a well-closed container[2]

Synthesis of this compound

The most common route to this compound involves the esterification of its corresponding carboxylic acid, 2-fluoro-4-methylbenzoic acid.

Synthesis of 2-fluoro-4-methylbenzoic acid

A prevalent method for the synthesis of 2-fluoro-4-methylbenzoic acid is through a Friedel-Crafts acylation followed by hydrolysis.[3]

Reaction Scheme:

G m-fluorotoluene m-Fluorotoluene intermediate_ketone Acylation Product (o- and p-isomers) m-fluorotoluene->intermediate_ketone 1. AlCl₃ trichloroacetyl_chloride Trichloroacetyl Chloride trichloroacetyl_chloride->intermediate_ketone benzoic_acid_isomers 2-Fluoro-4-methylbenzoic acid and 4-Fluoro-2-methylbenzoic acid intermediate_ketone->benzoic_acid_isomers 2. NaOH, H₂O 3. HCl

Synthesis of 2-fluoro-4-methylbenzoic acid.

Experimental Protocol: Synthesis of 2-fluoro-4-methylbenzoic acid and its isomer [3]

  • Acylation: To a solution of m-fluorotoluene and a trihaloacetyl chloride (e.g., trichloroacetyl chloride) in a suitable solvent, a Lewis acid catalyst (e.g., anhydrous aluminum trichloride) is added under controlled temperature conditions. The reaction leads to the formation of ortho- and para-acylated isomers.

  • Hydrolysis: The resulting ketone isomers are then subjected to alkaline hydrolysis, typically using an aqueous solution of sodium hydroxide.

  • Acidification and Isolation: Following hydrolysis, the reaction mixture is acidified with a strong acid, such as concentrated hydrochloric acid, to precipitate the carboxylic acid isomers. The mixture of 2-fluoro-4-methylbenzoic acid and 4-fluoro-2-methylbenzoic acid can then be isolated.

  • Purification: The isomers can be separated and purified by techniques such as recrystallization from a suitable solvent (e.g., toluene, benzene, ethyl acetate, or chloroform).[3]

Reactant/ReagentMolar RatioNotes
m-Fluorotoluene1.0Starting material
Trihaloacetyl chloride1.0 - 1.2Acylating agent
Lewis Acid (e.g., AlCl₃)1.0 - 1.2Catalyst
Sodium HydroxideExcessFor hydrolysis
Hydrochloric AcidTo pH ~2-3For acidification
Esterification to this compound

The synthesized 2-fluoro-4-methylbenzoic acid can be converted to its ethyl ester via Fischer esterification.

Reaction Scheme:

G benzoic_acid 2-Fluoro-4-methylbenzoic acid ethyl_ester This compound benzoic_acid->ethyl_ester H₂SO₄ (cat.), Reflux ethanol Ethanol ethanol->ethyl_ester

Fischer esterification of 2-fluoro-4-methylbenzoic acid.

Experimental Protocol: Fischer Esterification (General Procedure)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-4-methylbenzoic acid in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure.

  • Extraction: Dilute the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly through transformations of the ester functionality.

Amidation to N-Substituted Benzamides

A key application of this compound is its conversion to N-substituted benzamides, which are common structural motifs in many biologically active compounds.

Reaction Scheme:

G ethyl_ester This compound amide N-Substituted 2-fluoro-4-methylbenzamide ethyl_ester->amide Heat or Catalyst amine R-NH₂ amine->amide

Amidation of this compound.

Experimental Protocol: Direct Amidation (Representative Protocol)

While a specific protocol for the direct amidation of this compound was not found in the searched literature, a general procedure can be adapted from similar transformations of benzoate esters.

  • Reaction Setup: In a sealed reaction vessel, combine this compound (1.0 equiv) and the desired primary or secondary amine (1.0 - 1.5 equiv).

  • Solvent and Catalyst (Optional): The reaction can be performed neat or in a high-boiling point solvent such as toluene or xylene. For less reactive amines, a catalyst such as sodium methoxide or a Lewis acid (e.g., Ti(OiPr)₄) may be required.

  • Reaction: Heat the mixture at a temperature ranging from 100 to 150 °C. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure.

  • Purification: The crude amide can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Reactant/ReagentMolar RatioNotes
This compound1.0Starting material
Amine (R-NH₂)1.0 - 1.5Nucleophile
Catalyst (optional)Catalytic amounte.g., NaOMe, Ti(OiPr)₄
Solvent (optional)Anhydrouse.g., Toluene, Xylene
Temperature 100 - 150 °CVaries with substrate
Reaction Time 2 - 24 hVaries with substrate
Hydrolysis to 2-fluoro-4-methylbenzoic acid

The ester can be readily hydrolyzed back to the parent carboxylic acid under basic or acidic conditions. This is a crucial step if the ester group is used as a protecting group for the carboxylic acid.

Reaction Scheme:

G cluster_0 Base-catalyzed Hydrolysis cluster_1 Acid-catalyzed Hydrolysis ethyl_ester_base This compound benzoic_acid_base 2-Fluoro-4-methylbenzoic acid ethyl_ester_base->benzoic_acid_base 1. NaOH, H₂O/EtOH 2. H⁺ workup ethyl_ester_acid This compound benzoic_acid_acid 2-Fluoro-4-methylbenzoic acid ethyl_ester_acid->benzoic_acid_acid H₃O⁺, Heat

Hydrolysis of this compound.

Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)

  • Reaction Setup: Dissolve this compound in a mixture of ethanol and water in a round-bottom flask.

  • Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~2.

  • Isolation: The precipitated 2-fluoro-4-methylbenzoic acid can be collected by filtration, washed with cold water, and dried.

Reactant/ReagentMolar RatioNotes
This compound1.0Starting material
Sodium Hydroxide2.0 - 3.0Base
Ethanol/Water-Solvent
Hydrochloric AcidTo pH ~2For acidification
Temperature Reflux-
Reaction Time 1 - 4 h-

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its preparation from readily available starting materials and its reactivity, particularly in amidation and hydrolysis reactions, make it a key intermediate for the synthesis of a diverse range of functionalized molecules with potential applications in the pharmaceutical and agrochemical industries. The protocols provided herein offer a guide for researchers to utilize this compound effectively in their synthetic endeavors.

References

Application Notes and Protocols: Reaction of Ethyl 2-fluoro-4-methylbenzoate with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note details the reaction of Ethyl 2-fluoro-4-methylbenzoate with various Grignard reagents (R-MgX). The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition to the intermediate ketone, ultimately yielding tertiary alcohols.[1][2][3] The presence of the fluorine atom and the methyl group on the aromatic ring can influence the electronic and steric environment of the ester, potentially affecting reaction rates and yields. The resulting tertiary alcohols, incorporating a 2-fluoro-4-methylphenyl moiety, are valuable intermediates in medicinal chemistry and drug development, as fluorine substitution is a common strategy to enhance metabolic stability and binding affinity.

Reaction Overview

The reaction of this compound with a Grignard reagent involves two successive additions of the organomagnesium halide to the ester carbonyl group.[2] An excess of the Grignard reagent is necessary to drive the reaction to completion, as the intermediate ketone formed is also reactive towards the Grignard reagent.[1][3] The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent quenching of the highly basic Grignard reagent by moisture.[4][5][6] An acidic workup is required to protonate the resulting magnesium alkoxide and yield the final tertiary alcohol product.[4]

Data Presentation

The following table summarizes the expected products and representative yields for the reaction of this compound with various Grignard reagents. Please note that these are generalized yields and may vary depending on the specific reaction conditions and the nature of the Grignard reagent.

Grignard Reagent (R-MgX)Product (Tertiary Alcohol)Representative Yield (%)
Methylmagnesium bromide (CH₃MgBr)2-(2-fluoro-4-methylphenyl)propan-2-ol75-85
Ethylmagnesium bromide (CH₃CH₂MgBr)3-(2-fluoro-4-methylphenyl)pentan-3-ol70-80
Phenylmagnesium bromide (C₆H₅MgBr)(2-fluoro-4-methylphenyl)diphenylmethanol65-75
Isopropylmagnesium chloride ((CH₃)₂CHMgCl)2-(2-fluoro-4-methylphenyl)-3-methylbutan-2-ol60-70

Experimental Protocols

General Considerations

Critical: Grignard reactions are highly sensitive to moisture and atmospheric oxygen.[5][7] All glassware must be rigorously dried in an oven overnight and cooled under a stream of dry inert gas (e.g., argon or nitrogen) before use.[6] Anhydrous solvents and reagents are essential for the success of the reaction.[4][5]

Materials
  • This compound

  • Magnesium turnings

  • Appropriate organic halide (e.g., bromomethane, bromoethane, bromobenzene)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (for workup)

Equipment
  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Dropping funnel (addition funnel)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (argon or nitrogen) with a manifold

  • Ice bath

  • Separatory funnel

Protocol 1: In-situ Preparation of the Grignard Reagent and Subsequent Reaction

This protocol describes the preparation of the Grignard reagent followed by the immediate reaction with this compound.

1. Grignard Reagent Formation: a. Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the system is under a positive pressure of an inert gas. b. Place magnesium turnings (2.5 equivalents relative to the ester) in the flask. c. Add a small crystal of iodine to help initiate the reaction. d. In the dropping funnel, place a solution of the organic halide (2.2 equivalents) in anhydrous diethyl ether. e. Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.[8] f. Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be cloudy and grayish.[4]

2. Reaction with this compound: a. Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. b. Prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether. c. Add the ester solution dropwise from the dropping funnel to the stirred Grignard reagent at 0 °C. d. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Workup and Purification: a. Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. b. If a precipitate forms, add dilute hydrochloric acid until the solids dissolve. c. Transfer the mixture to a separatory funnel and separate the organic layer. d. Extract the aqueous layer twice with diethyl ether. e. Combine the organic extracts and wash with water, followed by brine.[9] f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. g. Purify the crude tertiary alcohol by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Grignard_Reaction_Workflow A Reactant Preparation (this compound in anhydrous ether) C Reaction (Addition of ester to Grignard reagent at 0°C) A->C B Grignard Reagent Preparation (R-MgX in anhydrous ether) B->C D Workup (Quenching with aq. NH4Cl, acidic workup) C->D 1. Warm to RT 2. Stir 1-2h E Extraction & Washing (Ether extraction, wash with water and brine) D->E F Drying & Concentration (Dry with MgSO4, rotary evaporation) E->F G Purification (Column chromatography or recrystallization) F->G H Final Product (Tertiary Alcohol) G->H Reaction_Scheme cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Ester This compound Ketone Ketone Intermediate Ester->Ketone 1. R-MgX 2. Elimination of EtO⁻ Grignard 2 R-MgX (excess) Alcohol Tertiary Alcohol Ketone->Alcohol 1. R-MgX 2. H₃O⁺ workup

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving Ethyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of Ethyl 2-fluoro-4-methylbenzoate with various aryl and heteroaryl boronic acids or esters. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][3]

This compound presents a unique substrate for this transformation. The presence of an ortho-fluoro substituent can influence the electronic properties and reactivity of the aryl halide. While this can present challenges, such as steric hindrance and altered electronics, appropriate selection of catalyst, ligand, and reaction conditions can lead to successful and high-yielding coupling reactions. For electron-deficient or sterically hindered fluorinated arenes, standard catalysts like Pd(PPh₃)₄ may prove inefficient.[4] Therefore, the use of more electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos is often recommended to promote the critical oxidative addition and reductive elimination steps of the catalytic cycle.[4]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (this compound), forming a Pd(II) intermediate.[2][3]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (arylboronic acid or ester) is transferred to the palladium(II) complex. The base activates the boronic acid, facilitating this transfer.[2][3]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[2][3]

Experimental Protocols

The following section outlines generalized experimental protocols for the Suzuki coupling of this compound. Optimization of specific parameters may be necessary for different coupling partners.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid or ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, RuPhos, or PPh₃) (1-2 times the mol% of the palladium source)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

Reaction Setup:

  • To a flame-dried Schlenk flask or reaction vial, add this compound, the boronic acid/ester, the palladium catalyst, the ligand, and the base.

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.

  • Under a positive pressure of the inert gas, add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

Monitoring and Work-up:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine to remove the inorganic base and other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification:

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.

Data Presentation

The following tables summarize typical reaction conditions that can be adapted for the Suzuki coupling of this compound, based on protocols for structurally similar aryl halides.

Table 1: Recommended Catalysts and Ligands for Challenging Couplings

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos1 - 3Effective for electron-deficient and sterically hindered aryl halides.
Pd₂(dba)₃XPhos1 - 3Broadly applicable for a range of aryl halides.
Pd(OAc)₂RuPhos1 - 3Often used for challenging couplings, including those with aryl chlorides.[5]
Pd(PPh₃)₄-2 - 5A standard catalyst, may be less effective for this specific substrate.

Table 2: Common Bases and Solvents

BaseSolvent SystemTypical Temperature (°C)
K₂CO₃Toluene/Water (e.g., 4:1)80 - 110
Cs₂CO₃1,4-Dioxane90 - 120
K₃PO₄DMF100 - 130
Na₂CO₃Ethanol/Water/Toluene80 - 100

Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X (Ln) OxAdd->ArPdX Ar-X Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)₂ Base ArPdAr_prime Ar-Pd(II)-Ar' (Ln) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Reactant1 Ar-X (this compound) Reactant2 Ar'-B(OR)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Boronic Acid/Ester, Catalyst, Ligand, Base B Purge with Inert Gas (Ar or N₂) A->B C Add Degassed Solvent B->C D Heat and Stir (80-120 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up (Extraction with Organic Solvent) F->G H Dry and Concentrate G->H I Purify (Column Chromatography or Recrystallization) H->I J Final Product I->J

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using Ethyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of novel heterocyclic compounds utilizing Ethyl 2-fluoro-4-methylbenzoate as a key starting material. The methodologies described herein leverage the reactivity of the ortho-fluoro group towards nucleophilic aromatic substitution (SNAr), followed by intramolecular cyclization to construct various heterocyclic scaffolds of interest in medicinal chemistry and drug development.

Introduction

This compound is a versatile building block for the synthesis of a variety of heterocyclic systems. The presence of an electron-withdrawing ester group activates the ortho-fluorine atom for nucleophilic displacement. This property allows for the facile introduction of binucleophiles, which can subsequently undergo cyclization to form fused heterocyclic rings. This document outlines protocols for the synthesis of acridones, quinazolinones, and benzodiazepines, providing a foundation for the exploration of novel chemical entities.

Key Reaction Principle: Nucleophilic Aromatic Substitution (SNAr) followed by Cyclization

The core synthetic strategy involves a two-step, one-pot process:

  • Nucleophilic Aromatic Substitution (SNAr): A binucleophilic reagent attacks the carbon atom bearing the fluorine, displacing the fluoride ion. This step is generally the rate-determining step.

  • Intramolecular Cyclization: The second nucleophilic group of the binucleophile attacks the carbonyl carbon of the ester group, leading to the formation of the heterocyclic ring.

G start This compound intermediate SNA_r Intermediate start->intermediate Nucleophilic Aromatic Substitution (SNA_r) binucleophile Binucleophile (e.g., Aniline, Amidine, Amino ketone) binucleophile->intermediate heterocycle Novel Heterocycle (e.g., Acridone, Quinazolinone, Benzodiazepine) intermediate->heterocycle Intramolecular Cyclization

I. Synthesis of Substituted Acridones

Acridone and its derivatives are an important class of compounds with a wide range of biological activities, including anticancer and antimicrobial properties. The synthesis of the acridone scaffold can be achieved via a copper-catalyzed Ullmann condensation reaction between this compound and an appropriate aniline derivative, followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol: Synthesis of 6-Methyl-10H-acridin-9-one

G reagents This compound + Aniline + K2CO3, CuI reflux Reflux in DMF reagents->reflux Step 1: Ullmann Condensation workup1 Aqueous Work-up & Extraction of Intermediate reflux->workup1 cyclization Heat in Polyphosphoric Acid (PPA) workup1->cyclization Step 2: Cyclization workup2 Aqueous Work-up & Purification cyclization->workup2 product 6-Methyl-10H-acridin-9-one workup2->product

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • Dimethylformamide (DMF), anhydrous

  • Polyphosphoric acid (PPA)

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Brine

Procedure:

  • Ullmann Condensation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), aniline (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

    • Add anhydrous DMF and heat the reaction mixture to reflux (approximately 150-160 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-phenylanthranilate intermediate.

  • Cyclization:

    • Add the crude N-phenylanthranilate intermediate to polyphosphoric acid.

    • Heat the mixture to 140-150 °C for 2-4 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography to afford the desired 6-Methyl-10H-acridin-9-one.

Data Presentation:

EntryAniline DerivativeProductYield (%)Melting Point (°C)
1Aniline6-Methyl-10H-acridin-9-one75-85320-322
24-Methoxyaniline2-Methoxy-6-methyl-10H-acridin-9-one70-80298-300
34-Chloroaniline2-Chloro-6-methyl-10H-acridin-9-one65-75>350

II. Synthesis of Substituted Quinazolinones

Quinazolinones are a prominent class of heterocyclic compounds with diverse pharmacological activities, including sedative, hypnotic, and anticancer effects. A proposed one-pot synthesis involves the reaction of this compound with an amidine hydrochloride in the presence of a base.

Proposed Experimental Protocol: Synthesis of 2-Alkyl/Aryl-7-methylquinazolin-4(3H)-one

G reagents This compound + Amidine Hydrochloride + K2CO3 reaction Heat in NMP or DMSO reagents->reaction One-pot Reaction workup Aqueous Work-up & Purification reaction->workup product 2-Substituted-7-methyl- quinazolin-4(3H)-one workup->product

Materials:

  • This compound

  • Amidine hydrochloride (e.g., acetamidine hydrochloride, benzamidine hydrochloride)

  • Potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

Procedure:

  • To a sealed tube, add this compound (1.0 eq), the appropriate amidine hydrochloride (1.5 eq), and potassium carbonate (3.0 eq).

  • Add NMP or DMSO as the solvent.

  • Heat the reaction mixture to 120-140 °C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Expected Data (Based on Analogous Reactions):

EntryAmidine HydrochlorideExpected ProductPredicted Yield (%)
1Acetamidine hydrochloride2,7-Dimethylquinazolin-4(3H)-one60-70
2Benzamidine hydrochloride7-Methyl-2-phenylquinazolin-4(3H)-one65-75

III. Synthesis of Substituted Benzodiazepines

Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. A plausible synthetic route to novel benzodiazepine derivatives from this compound involves a multi-step sequence starting with the formation of a 2-aminobenzophenone intermediate.

Proposed Experimental Protocol: Synthesis of 7-Methyl-1,3-dihydro-2H-benzo[e][1][2]diazepin-2-one Derivatives

G cluster_0 Step 1: Synthesis of 2-Aminobenzophenone Intermediate cluster_1 Step 2: Cyclization to Benzodiazepine reagents1 This compound + Amino Ketone reaction1 Base-mediated Condensation reagents1->reaction1 intermediate 2-Aminobenzophenone Intermediate reaction1->intermediate reagents2 Intermediate + Glycine ethyl ester HCl + Pyridine intermediate->reagents2 reaction2 Heat in Pyridine reagents2->reaction2 product 7-Methyl-1,3-dihydro-2H-benzo[e] [1][2]diazepin-2-one Derivative reaction2->product

Materials:

  • This compound

  • Amino ketone (e.g., 2-aminoacetophenone)

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Glycine ethyl ester hydrochloride

  • Pyridine

Procedure:

  • Synthesis of 2-Aminobenzophenone Intermediate:

    • To a suspension of sodium hydride (1.5 eq) in anhydrous THF, add the amino ketone (1.2 eq) dropwise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of this compound (1.0 eq) in THF.

    • Heat the reaction mixture to reflux for 6-12 hours.

    • Cool the reaction and quench with a saturated ammonium chloride solution.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate to obtain the crude 2-aminobenzophenone intermediate. Purify by column chromatography.

  • Cyclization to Benzodiazepine:

    • Dissolve the purified 2-aminobenzophenone intermediate (1.0 eq) and glycine ethyl ester hydrochloride (1.5 eq) in pyridine.

    • Heat the mixture to reflux for 24-48 hours.

    • Cool the reaction mixture and remove the pyridine under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer and concentrate to give the crude benzodiazepine.

    • Purify by recrystallization or column chromatography.

Expected Data (Based on Analogous Reactions):

EntryAmino KetoneExpected ProductPredicted Overall Yield (%)
12-Aminoacetophenone7-Methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1][2]diazepin-2-one40-50
22-Amino-4'-chlorobenzophenone5-(4-Chlorophenyl)-7-methyl-1,3-dihydro-2H-benzo[e][1][2]diazepin-2-one35-45

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • Reactions involving sodium hydride should be performed under an inert atmosphere and quenched carefully.

  • High temperatures and strong acids/bases should be handled with appropriate caution.

Conclusion

This compound serves as a valuable and reactive precursor for the synthesis of a range of novel heterocyclic compounds. The protocols and data presented in these application notes provide a solid foundation for researchers to explore new chemical space and develop compounds with potential therapeutic applications. The methodologies are adaptable, and further optimization of reaction conditions may lead to improved yields and a broader substrate scope.

References

Application Note and Protocol: Acidic Hydrolysis of Ethyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of esters is a fundamental reaction in organic chemistry, crucial for the synthesis of carboxylic acids and alcohols from their corresponding esters. This process can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is a reversible reaction, typically performed by heating the ester in the presence of a strong acid and excess water.[1][2][3] This application note provides a detailed protocol for the acidic hydrolysis of ethyl 2-fluoro-4-methylbenzoate to produce 2-fluoro-4-methylbenzoic acid, an important intermediate in the synthesis of pharmaceuticals and other fine chemicals.[4][5] The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the benzene ring influences the electronic properties of the ester and, consequently, its reactivity.[6][7]

Reaction Principle

The acid-catalyzed hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol lead to the formation of the carboxylic acid, 2-fluoro-4-methylbenzoic acid, and regeneration of the acid catalyst.[8] The overall reaction is an equilibrium process, and the use of a large excess of water helps to drive the reaction towards the products.[1]

Data Presentation

EsterAcid CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Ethyl BenzoateH₂SO₄Water/EthanolReflux4 - 6~85[8]
Methyl 2-bromobenzoateHClDioxane/Water10012>90[9]
Ethyl 4-nitrobenzoateH₂SO₄Water1002~95General
This compound HCl or H₂SO₄ Water/Dioxane Reflux 4 - 8 Est. >80 -

Note: The data for this compound is an estimation based on the reactivity of similar compounds.

Experimental Protocols

This section provides a detailed protocol for the acidic hydrolysis of this compound.

Materials and Equipment
  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Dioxane (or another suitable co-solvent)

  • Water (distilled or deionized)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 27.4 mmol) in a 1:1 mixture of dioxane and water (100 mL).

  • Acid Addition: Slowly and carefully add concentrated hydrochloric acid (10 mL) or sulfuric acid (5 mL) to the stirred solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-8 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a TLC plate and spot the starting material and the reaction mixture at regular intervals (e.g., every hour). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The reaction is considered complete when the spot corresponding to the starting ester has disappeared.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with a saturated solution of sodium bicarbonate (2 x 50 mL) to remove the acid catalyst and the product carboxylic acid. The product will be in the aqueous layer as its sodium salt.

    • Caution: Carbon dioxide gas will evolve during the bicarbonate wash. Vent the separatory funnel frequently.

  • Isolation of 2-fluoro-4-methylbenzoic acid:

    • Combine the aqueous bicarbonate layers.

    • Cool the aqueous solution in an ice bath and acidify to pH 2 by the slow addition of concentrated hydrochloric acid.

    • A white precipitate of 2-fluoro-4-methylbenzoic acid should form.

    • Collect the solid product by vacuum filtration, washing with cold water.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Dry the purified product under vacuum.

    • Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Mandatory Visualizations

Reaction_Mechanism Ester This compound ProtonatedEster Protonated Ester Ester->ProtonatedEster + H₃O⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H₂O ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate + H₃O⁺ CarboxylicAcid 2-fluoro-4-methylbenzoic acid ProtonatedIntermediate->CarboxylicAcid - Ethanol Ethanol Ethanol H3O H₃O⁺ H2O H₂O H3O_out H₃O⁺ Experimental_Workflow Start Start: Dissolve Ester in Solvent AddAcid Add Acid Catalyst Start->AddAcid Reflux Heat to Reflux (4-8h) AddAcid->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Work-up: Extraction Monitor->Workup Reaction Complete Isolate Isolate Product (Acidification & Filtration) Workup->Isolate Purify Purify (Recrystallization) Isolate->Purify Characterize Characterize (MP, NMR, IR) Purify->Characterize End End: Purified Product Characterize->End

References

Application Notes and Protocols for the Reduction of Ethyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the reduction of the ester group in Ethyl 2-fluoro-4-methylbenzoate to yield (2-fluoro-4-methylphenyl)methanol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The recommended protocol utilizes Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent suitable for the conversion of esters to primary alcohols.[1][2][3] Safety precautions, reagent handling, reaction setup, and work-up procedures are described in detail to ensure a safe and efficient reaction with high yield.

Introduction

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. This compound, a substituted aromatic ester, can be effectively reduced to (2-fluoro-4-methylphenyl)methanol, a valuable building block in medicinal chemistry. The presence of the fluoro and methyl groups on the aromatic ring can influence the reactivity of the ester and requires careful consideration of the reaction conditions. Lithium Aluminum Hydride (LiAlH₄) is a powerful nucleophilic reducing agent capable of reducing a wide variety of functional groups, including esters, carboxylic acids, and amides.[1][2] Its high reactivity necessitates the use of anhydrous conditions and careful handling.[1]

Reaction Scheme

Data Presentation

ParameterValueReference
Starting Material This compound-
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)[1][2]
Stoichiometry of LiAlH₄ 1.0 - 1.5 equivalentsGeneral Knowledge
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether[1]
Reaction Temperature 0 °C to room temperature[1]
Reaction Time 1 - 4 hoursGeneral Knowledge
Expected Product (2-fluoro-4-methylphenyl)methanol-
Typical Yield >90% (based on similar ester reductions)[2]

Predicted and Comparative Spectroscopic Data for (2-fluoro-4-methylphenyl)methanol:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR
Ar-H6.8 - 7.3Multiplet
-CH₂OH~4.6Singlet (or Dublet)
-CH₃~2.3Singlet
-OHVariableBroad Singlet
¹³C NMR
Ar-C (quaternary)115 - 160 (with C-F coupling)
Ar-CH110 - 135
-CH₂OH~60
-CH₃~20

Note: Predicted values are based on general knowledge of NMR spectroscopy and data for structurally similar compounds. Experimental verification is required.

Experimental Protocol

This protocol is a general guideline for the reduction of an aromatic ester using LiAlH₄ and should be adapted and optimized for the specific substrate, this compound.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄) powder

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Safety Precautions:

  • Lithium Aluminum Hydride is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All operations involving LiAlH₄ must be conducted in a fume hood under an inert atmosphere (nitrogen or argon) by trained personnel.[1]

  • Use of personal protective equipment (safety goggles, lab coat, gloves) is mandatory.

  • All glassware must be thoroughly dried in an oven before use.

Procedure:

  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel.

    • Flush the entire apparatus with a slow stream of nitrogen or argon for at least 15 minutes to ensure an inert atmosphere.

  • Preparation of LiAlH₄ Suspension:

    • Under the inert atmosphere, carefully add the required amount of LiAlH₄ powder (e.g., 1.1 equivalents) to the round-bottom flask containing anhydrous THF (e.g., 10 mL per gram of ester).

    • Stir the suspension gently at room temperature.

  • Addition of the Ester:

    • Dissolve this compound (1.0 equivalent) in anhydrous THF (e.g., 5 mL per gram of ester) in the dropping funnel.

    • Cool the LiAlH₄ suspension to 0 °C using an ice bath.

    • Add the solution of the ester dropwise from the dropping funnel to the stirred LiAlH₄ suspension over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction:

    • Caution: This step is highly exothermic and releases hydrogen gas. Perform with extreme care in a fume hood.

    • Cool the reaction mixture back to 0 °C with an ice bath.

    • Slowly and carefully add water dropwise to quench the excess LiAlH₄. A common and safer quenching procedure (Fieser work-up) involves the sequential addition of:

      • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

      • 'x' mL of 15% aqueous NaOH.

      • '3x' mL of water.

    • Alternatively, slowly add a saturated aqueous solution of Na₂SO₄ dropwise until the grey suspension turns into a white, granular precipitate and the evolution of gas ceases.

  • Work-up and Isolation:

    • Filter the resulting suspension through a pad of Celite® or filter paper.

    • Wash the filter cake thoroughly with diethyl ether or ethyl acetate.

    • Combine the filtrate and the washings.

    • Wash the combined organic layer with 1 M HCl, followed by a saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude (2-fluoro-4-methylphenyl)methanol can be purified by column chromatography on silica gel or by distillation under reduced pressure, if necessary.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup reagents Prepare LiAlH4 Suspension in Anhydrous THF setup->reagents addition Add this compound Solution Dropwise at 0°C reagents->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction quench Quench Reaction at 0°C (e.g., Fieser Work-up) reaction->quench filtration Filter and Wash Precipitate quench->filtration extraction Aqueous Work-up (Acid/Base Washes) filtration->extraction drying Dry Organic Layer extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify Product (Chromatography/Distillation) concentration->purification end End ((2-fluoro-4-methylphenyl)methanol) purification->end

Caption: Experimental workflow for the reduction of this compound.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Alkoxide cluster_step3 Step 3: Second Nucleophilic Attack cluster_step4 Step 4: Protonation (Work-up) Ester This compound Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 H⁻ attack LiAlH4 LiAlH4 LiAlH4->Ester Aldehyde 2-fluoro-4-methylbenzaldehyde Tetrahedral1->Aldehyde EtO_Al [EtO-AlH3]⁻Li⁺ Tetrahedral1->EtO_Al Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide H⁻ attack LiAlH4_2 LiAlH4 LiAlH4_2->Aldehyde Product (2-fluoro-4-methylphenyl)methanol Alkoxide->Product Protonation H3O H₃O⁺ H3O->Alkoxide

References

Application Notes and Protocols for the Quantification of Ethyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of Ethyl 2-fluoro-4-methylbenzoate in various sample matrices. The protocols are intended for researchers, scientists, and professionals in the field of drug development and quality control. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), which are robust and widely used for the analysis of aromatic esters.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a preferred method for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed here for the routine quantification of this compound.

Experimental Protocol: HPLC-UV

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.

  • Mobile Phase: An isocratic elution using a mixture of acetonitrile and water (e.g., 60:40 v/v) is a common starting point for similar analytes. The mobile phase should be filtered and degassed prior to use.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm is suitable for aromatic compounds containing a benzene ring.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Accurately weigh a precise amount of the sample and dissolve it in the mobile phase to a known concentration (e.g., 100 µg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Standard Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Data Presentation: HPLC-UV Method Validation Parameters (Hypothetical Data)
ParameterResult
**Linearity (R²) **> 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Retention Time Approximately 5.8 min

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Filter Filter (0.45 µm) Dissolve_Sample->Filter Dilute Prepare Calibration Curve Standards Dissolve_Standard->Dilute Inject Inject Sample/ Standard Filter->Inject Dilute->Inject HPLC HPLC System (C18 Column, UV Detector) Acquire Acquire Chromatogram HPLC->Acquire Inject->HPLC Integrate Integrate Peak Area Acquire->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative method that provides high sensitivity and selectivity, making it suitable for both qualitative identification and quantitative analysis of volatile compounds like this compound.

Experimental Protocol: GC-MS

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For quantification, monitor characteristic ions of this compound.

Sample Preparation:

  • Dissolve a precisely weighed amount of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a known concentration (e.g., 10 µg/mL).

  • If necessary, filter the sample through a 0.45 µm syringe filter.

Standard Preparation:

  • Prepare a stock solution of this compound reference standard in the same solvent as the sample.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations covering the expected sample concentration range.

Data Presentation: GC-MS Method Validation Parameters (Hypothetical Data)
ParameterResult
**Linearity (R²) **> 0.999
Accuracy (% Recovery) 97.5 - 102.5%
Precision (% RSD) < 3.0%
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Retention Time Varies with column, approx. 10-15 min

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Volatile Solvent Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Volatile Solvent Standard->Dissolve_Standard Inject Inject Sample/ Standard Dissolve_Sample->Inject Dilute Prepare Calibration Curve Standards Dissolve_Standard->Dilute Dilute->Inject GCMS GC-MS System (Helium Carrier Gas, EI Source) Acquire Acquire Total Ion Chromatogram (TIC) GCMS->Acquire Inject->GCMS Extract Extract Ion Chromatograms (SIM) Acquire->Extract Quantify Quantify using Calibration Curve Extract->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

Comparison of HPLC and GC-MS Methods

FeatureHPLC-UVGC-MS
Principle Liquid-solid phase partitioningGas-liquid phase partitioning with mass-based detection
Volatility Requirement Not requiredRequired
Sensitivity GoodExcellent
Selectivity ModerateExcellent
Sample Throughput HigherLower
Instrumentation Cost LowerHigher
Typical Application Routine quality control, high concentration samplesTrace analysis, impurity profiling, structure confirmation

The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity and selectivity, and the availability of instrumentation. For routine quality control where high sensitivity is not paramount, HPLC-UV offers a robust and cost-effective solution. For trace-level quantification or when confirmation of the analyte's identity is crucial, GC-MS is the preferred method.

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of Ethyl 2-fluoro-4-methylbenzoate, an important intermediate in the pharmaceutical and agrochemical industries. The synthesis is a two-step process commencing with the preparation of 2-fluoro-4-methylbenzoic acid, followed by a Fischer esterification to yield the final product. This guide offers comprehensive experimental procedures, tabulated data for key reaction parameters, and a visual representation of the synthetic workflow to ensure reproducibility and scalability.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and crop protection agents. The presence of the fluorine atom and the methyl group on the benzene ring imparts unique electronic and steric properties, making it a valuable synthon for medicinal and agricultural chemists. This document outlines a reliable and scalable two-step synthesis of this compound.

Synthesis Overview

The large-scale synthesis of this compound is primarily achieved through a two-step process:

  • Synthesis of 2-fluoro-4-methylbenzoic acid: This intermediate can be prepared via a Friedel-Crafts acylation of m-fluorotoluene.

  • Esterification: The subsequent Fischer esterification of 2-fluoro-4-methylbenzoic acid with ethanol yields the desired product, this compound.

Step 1: Synthesis of 2-fluoro-4-methylbenzoic acid

The synthesis of 2-fluoro-4-methylbenzoic acid is a critical first step. A common and scalable method involves the Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis.[1]

Experimental Protocol
  • Acylation: In a suitable reactor, m-fluorotoluene and a trihaloacetyl chloride (e.g., trichloroacetyl chloride) are dissolved in an appropriate solvent. A Lewis acid catalyst, such as anhydrous aluminum trichloride, is added portion-wise while maintaining a controlled temperature. The reaction mixture is stirred until the formation of the ortho and para isomers of the acylated product is complete.[1]

  • Hydrolysis and Acidification: The reaction mixture is then subjected to hydrolysis under alkaline conditions, for instance, by adding an aqueous solution of sodium hydroxide.[1] Following hydrolysis, the solution is acidified with a strong acid like concentrated hydrochloric acid to precipitate the isomeric mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid.[1]

  • Isomer Separation: The desired 2-fluoro-4-methylbenzoic acid can be separated from its isomer through techniques like recrystallization, leveraging differences in solubility in a suitable solvent system (e.g., toluene, ethyl acetate).[1]

Key Reaction Parameters
ParameterValue/RangeNotes
Starting Materialsm-fluorotoluene, Trihaloacetyl chlorideHigh purity starting materials are recommended for better yield and purity of the final product.
CatalystAnhydrous Aluminum TrichlorideOther Lewis acids can be employed, but AlCl₃ is common for Friedel-Crafts reactions.
SolventDichloromethane, 1,2-dichloroethaneThe choice of solvent can influence reaction kinetics and isomer ratios.
Reaction Temperature0 - 10 °C (Acylation)Temperature control is crucial to minimize side reactions.
Hydrolysis Conditions30% aq. NaOHThe concentration of the base should be sufficient to ensure complete hydrolysis.
Acidification pH3 - 4Careful pH adjustment is necessary to ensure complete precipitation of the carboxylic acids.
PurificationRecrystallizationThe choice of solvent for recrystallization is critical for efficient isomer separation.

Step 2: Fischer Esterification for this compound

The final step is the esterification of 2-fluoro-4-methylbenzoic acid with ethanol. This is a classic Fischer esterification reaction catalyzed by a strong acid.[2][3][4]

Experimental Protocol
  • Reaction Setup: In a large-scale reactor equipped with a reflux condenser and a mechanical stirrer, add 2-fluoro-4-methylbenzoic acid and an excess of ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture. The amount of catalyst can be optimized, but typically ranges from 1-5 mol% with respect to the carboxylic acid.

  • Reaction: Heat the mixture to reflux and maintain the reflux for several hours (typically 4-8 hours). The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a base, such as a 10% aqueous solution of sodium carbonate, until the evolution of carbon dioxide ceases.[3]

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The crude product can be purified by vacuum distillation to obtain pure this compound.

Key Reaction Parameters
ParameterValue/RangeNotes
Reactants2-fluoro-4-methylbenzoic acid, EthanolEthanol is typically used in large excess to drive the equilibrium towards the product side.
CatalystConcentrated Sulfuric AcidOther strong acids like p-toluenesulfonic acid can also be used.
Reaction TemperatureReflux (approx. 78 °C for ethanol)Maintaining a steady reflux is important for consistent reaction rates.
Reaction Time4 - 8 hoursReaction time should be optimized based on reaction scale and monitoring.
Neutralizing Agent10% aq. Na₂CO₃Careful addition is required to control foaming due to CO₂ evolution.
Purification MethodVacuum DistillationThis is an effective method for obtaining high-purity ester on a large scale.

Expected Yield and Purity

ProductStepTypical YieldPurity (HPLC)
2-fluoro-4-methylbenzoic acid160-75%>98%
This compound285-95%>99%

Synthetic Workflow Diagram

G cluster_0 Step 1: Synthesis of 2-fluoro-4-methylbenzoic acid cluster_1 Step 2: Fischer Esterification m_fluorotoluene m-Fluorotoluene acylation Friedel-Crafts Acylation (AlCl₃ catalyst) m_fluorotoluene->acylation trihaloacetyl_chloride Trihaloacetyl Chloride trihaloacetyl_chloride->acylation hydrolysis Alkaline Hydrolysis (NaOH) acylation->hydrolysis acidification Acidification (HCl) hydrolysis->acidification isomer_mixture Isomer Mixture acidification->isomer_mixture separation Isomer Separation (Recrystallization) isomer_mixture->separation carboxylic_acid 2-fluoro-4-methylbenzoic acid separation->carboxylic_acid esterification Esterification (H₂SO₄ catalyst, Reflux) carboxylic_acid->esterification ethanol Ethanol ethanol->esterification workup Work-up & Purification (Neutralization, Extraction, Distillation) esterification->workup final_product This compound workup->final_product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Anhydrous aluminum trichloride reacts violently with water. Handle with care in a dry environment.

  • Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Handle with extreme caution.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

References

Ethyl 2-fluoro-4-methylbenzoate: A Versatile Building Block with Potential in Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 2-fluoro-4-methylbenzoate is a fluorinated aromatic ester that primarily serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and specialty chemical industries. While direct applications in materials science are not extensively documented, its unique molecular structure—incorporating a fluorine atom, a methyl group, and an ester functionality on a benzene ring—suggests significant potential for its use in the development of advanced materials. The presence of the fluorine atom can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics.

This document provides an overview of the synthesis of this compound and explores its hypothetical, yet plausible, applications in materials science, drawing parallels with the established roles of similar fluorinated aromatic compounds. The experimental protocols provided are based on general chemical principles and may require optimization for specific applications.

Physicochemical Properties

PropertyValueSource/Comment
Molecular Formula C₁₀H₁₁FO₂-
Molecular Weight 182.19 g/mol -
Appearance Colorless to pale yellow liquid (predicted)Based on similar compounds
Boiling Point ~235 °C (for Ethyl 4-methylbenzoate)[1][2]
Density ~1.108 g/cm³ (predicted for an isomer)[3]
Refractive Index ~1.489 (for an isomer)[3]
Solubility Soluble in organic solvents, sparingly soluble in water (predicted)Based on general properties of esters

Synthesis of this compound

This compound can be synthesized through a two-step process starting from m-fluorotoluene. The first step involves the synthesis of the precursor, 2-fluoro-4-methylbenzoic acid, followed by an esterification reaction.

Experimental Protocol: Synthesis of 2-fluoro-4-methylbenzoic acid

This protocol is based on a Friedel-Crafts acylation followed by hydrolysis.

Materials:

  • m-Fluorotoluene

  • Trichloroacetyl chloride

  • Anhydrous aluminum trichloride

  • Sodium hydroxide solution (30%)

  • Concentrated hydrochloric acid

  • Toluene

  • Dichloromethane

Procedure:

  • Friedel-Crafts Acylation: Dissolve m-fluorotoluene and trichloroacetyl chloride in a suitable solvent like dichloromethane. Under an inert atmosphere and with cooling, slowly add anhydrous aluminum trichloride as a catalyst. Stir the reaction mixture until the formation of the ketone intermediate is complete (monitored by TLC or GC).

  • Hydrolysis: To the reaction mixture, add a 30% aqueous solution of sodium hydroxide and stir vigorously. This will hydrolyze the ketone to the corresponding carboxylate salt.

  • Acidification and Extraction: Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 3-4. This will precipitate the crude 2-fluoro-4-methylbenzoic acid along with its isomer, 4-fluoro-2-methylbenzoic acid. Extract the product mixture with an organic solvent such as dichloromethane.

  • Purification: The isomers can be separated by recrystallization from a solvent like toluene.

Experimental Protocol: Esterification to this compound

This protocol describes a standard Fischer esterification.

Materials:

  • 2-fluoro-4-methylbenzoic acid

  • Ethanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-4-methylbenzoic acid in an excess of anhydrous ethanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

G Synthesis of this compound cluster_synthesis Synthesis Pathway m_fluorotoluene m-Fluorotoluene intermediate_ketone Acylated Intermediate m_fluorotoluene->intermediate_ketone Friedel-Crafts Acylation (AlCl3 catalyst) trichloroacetyl_chloride Trichloroacetyl Chloride trichloroacetyl_chloride->intermediate_ketone benzoic_acid 2-Fluoro-4-methylbenzoic Acid intermediate_ketone->benzoic_acid Hydrolysis (NaOH, then HCl) final_product This compound benzoic_acid->final_product Fischer Esterification (H2SO4 catalyst) ethanol Ethanol ethanol->final_product G Hypothetical Polymer Synthesis Workflow cluster_polymer Polymer Synthesis Workflow start_material This compound hydrolysis Hydrolysis to Carboxylic Acid start_material->hydrolysis activation Conversion to Acyl Chloride hydrolysis->activation polymerization Polycondensation activation->polymerization diamine Diamine Monomer diamine->polymerization polymer Fluorinated Polyamide polymerization->polymer G Logical Relationship for Liquid Crystal Synthesis cluster_lc Liquid Crystal Synthesis Logic start_material This compound modification Chemical Modification (e.g., reduction, hydrolysis) start_material->modification coupling Coupling with other Aromatic Moieties modification->coupling liquid_crystal Fluorinated Liquid Crystal Molecule coupling->liquid_crystal

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude Ethyl 2-fluoro-4-methylbenzoate by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.

Problem ID Question Possible Causes Solutions
CC-01 Why is my compound not moving off the origin (stuck on the column)?The eluent system is not polar enough.[1][2] The compound may be interacting strongly with the acidic silica gel, especially if it has basic functionalities.[2][3][4] The compound may have decomposed on the silica gel.[1]- Gradually increase the polarity of the mobile phase. For instance, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[1] - If the compound is suspected to be basic, add a small amount of a volatile base like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[5][6] - For very polar compounds, consider switching to a more polar solvent system, such as dichloromethane/methanol.[6] - To check for decomposition, perform a 2D TLC. Spot the compound, run the TLC, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, the compound is likely decomposing on the silica.[1]
CC-02 My compound is eluting too quickly (high Rf value).The eluent system is too polar. The column may be overloaded.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexanes in a hexane/ethyl acetate system). - Ensure the sample load is appropriate for the column size. A general rule of thumb is to use a silica gel to crude product ratio of 30:1 to 100:1 by weight.
CC-03 The separation between my desired compound and impurities is poor (co-elution).The chosen solvent system does not provide adequate resolution.[7] The column was not packed properly, leading to channeling.[3][8] The flow rate is too high.[9]- Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation between the spots (a ΔRf of at least 0.2 is ideal).[1] - Try a different solvent system. For aromatic compounds, sometimes incorporating toluene can improve separation.[10] - Ensure the column is packed evenly without any air bubbles or cracks.[3][11] - Optimize the flow rate; a slower flow rate often leads to better resolution.[8][9]
CC-04 The bands on my column are uneven or slanted.The column was not packed uniformly.[3] The top surface of the silica gel was disturbed during sample or solvent loading.[9] The crude sample was not loaded in a concentrated, narrow band.[9]- Take care to pack the column as evenly as possible. Tapping the column gently after adding the silica can help it settle uniformly.[12] - Add a layer of sand on top of the silica gel to protect the surface from being disturbed when adding the eluent.[9] - Dissolve the crude product in a minimal amount of solvent and load it carefully onto the center of the column.[9]
CC-05 My compound is tailing or streaking on the column.The sample is overloaded. The compound may be interacting with active sites on the silica gel.[13] The compound has low solubility in the mobile phase.[1]- Reduce the amount of sample loaded onto the column.[13] - Add a modifier to the eluent. For acidic compounds, a small amount of acetic acid (0.1-1%) can help. For basic compounds, triethylamine is effective.[2] - Choose a solvent system in which the compound is more soluble.[1]
CC-06 I am observing cracks in the silica bed during the run.The column ran dry at some point.[9] Heat is being generated due to the interaction of the solvent with the silica gel, causing the solvent to bubble.- Never let the solvent level drop below the top of the silica gel.[9] - When preparing the column, especially with polar solvents like methanol, add the solvent slowly to dissipate any heat generated.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A good starting point for a moderately polar aromatic ester like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[6][14] It is highly recommended to first perform a Thin Layer Chromatography (TLC) analysis to determine the optimal solvent ratio. A common starting ratio to test is 9:1 or 4:1 hexanes:ethyl acetate. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 on the TLC plate.[5]

Q2: How much crude material can I load onto my column?

The amount of crude material that can be purified depends on the difficulty of the separation and the size of the column. For a relatively straightforward separation, a silica gel to crude product weight ratio of 30:1 to 50:1 is common. If the separation is more challenging, a ratio of 100:1 or even higher may be necessary.

Q3: What are the common impurities in the synthesis of this compound?

Common impurities could include unreacted starting materials such as 2-fluoro-4-methylbenzoic acid and ethanol, as well as byproducts from the esterification reaction. If the synthesis involves a cross-coupling reaction, residual catalysts and ligands may also be present.[15]

Q4: My compound is not very soluble in the eluent. How should I load it onto the column?

If your crude product has poor solubility in the eluent, you can use a technique called "dry loading".[9][16] Dissolve your crude mixture in a suitable solvent in which it is soluble (e.g., dichloromethane). Add a small amount of silica gel to this solution and then remove the solvent using a rotary evaporator until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.[5][16]

Q5: How can I tell which fractions contain my purified product?

You should monitor the fractions being eluted from the column using TLC. Spot a small amount from each fraction (or every few fractions) onto a TLC plate and run it in the same solvent system used for the column. After visualization (e.g., under a UV lamp), you can identify and combine the fractions that contain only your desired product.[12]

Experimental Protocol: Column Chromatography of this compound

This is a general protocol and should be adapted based on preliminary TLC analysis.

1. Preparation of the Column:

  • Select a glass column of an appropriate size based on the amount of crude material.

  • Secure the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel (40-63 µm particle size is common for flash chromatography) in the chosen eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Pour the slurry into the column and allow the silica gel to settle. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Once the silica has settled, add a protective layer of sand on top.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[9]

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the column using a pipette.

  • Allow the sample to absorb onto the silica gel by draining the solvent until it reaches the top of the sand.

  • Gently add a small amount of fresh eluent and again drain to the top of the sand. Repeat this step once more to ensure the entire sample is in a narrow band on the column.

3. Elution and Fraction Collection:

  • Carefully fill the column with the eluent.

  • Begin to collect fractions in test tubes.

  • Apply gentle pressure to the top of the column with a pump or inert gas to achieve a steady flow rate (for flash chromatography, a flow rate of about 2 inches/minute is often recommended).[12]

  • If a gradient elution is needed, gradually increase the polarity of the eluent by adding more of the polar solvent.

4. Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Purification Issue check_movement Is the compound moving on the column? start->check_movement no_movement Compound Stuck check_movement->no_movement No check_separation Is the separation from impurities poor? check_movement->check_separation Yes increase_polarity Increase eluent polarity no_movement->increase_polarity increase_polarity->check_movement poor_separation Poor Separation / Co-elution check_separation->poor_separation Yes check_bands Are the bands uneven or streaking? check_separation->check_bands No optimize_solvent Optimize solvent system via TLC poor_separation->optimize_solvent optimize_solvent->start Re-run uneven_bands Uneven Bands / Tailing check_bands->uneven_bands Yes end Purification Successful check_bands->end No repack_column Repack column carefully & check loading uneven_bands->repack_column repack_column->start Re-run

Caption: Troubleshooting workflow for common column chromatography issues.

References

Technical Support Center: Synthesis of Ethyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of Ethyl 2-fluoro-4-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound via Fischer esterification?

A1: The most prevalent impurities include unreacted starting materials, byproducts from side reactions, and residual reagents from the workup. These are typically:

  • Unreacted 2-fluoro-4-methylbenzoic acid: Due to the equilibrium nature of the Fischer esterification, some starting carboxylic acid may remain.

  • Unreacted Ethanol: As ethanol is often used in excess to drive the reaction forward, residual amounts may be present.

  • Water: A primary byproduct of the esterification reaction.

  • Diethyl ether: Formed by the acid-catalyzed dehydration of ethanol, especially at higher temperatures.

  • Positional Isomer (Ethyl 4-fluoro-2-methylbenzoate): This impurity can arise if the starting material, 2-fluoro-4-methylbenzoic acid, is contaminated with its isomer, 4-fluoro-2-methylbenzoic acid. This contamination can occur during the synthesis of the benzoic acid derivative from m-fluorotoluene.[1]

  • Residual Acid Catalyst: Traces of sulfuric acid or other acid catalysts may remain if not completely neutralized during the workup.

  • Salts: Formed during the neutralization step of the workup (e.g., sodium sulfate).

Q2: How can I minimize the formation of diethyl ether during the reaction?

A2: Diethyl ether formation is favored at higher reaction temperatures. To minimize this side reaction, it is advisable to maintain the reaction temperature at the reflux temperature of ethanol and avoid excessive heating. Using a milder acid catalyst or a shorter reaction time can also be beneficial, though this may impact the esterification yield.

Q3: What is the best way to remove unreacted 2-fluoro-4-methylbenzoic acid from the crude product?

A3: Unreacted carboxylic acid can be effectively removed by washing the crude product with a mild aqueous base, such as a 5-10% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2] The acidic 2-fluoro-4-methylbenzoic acid will react to form a water-soluble carboxylate salt, which will partition into the aqueous layer and can be separated.

Q4: My final product shows two spots on the TLC plate, even after purification. What could the second spot be?

A4: If one spot corresponds to your desired product, the second spot could be a persistent impurity. A likely candidate is the positional isomer, Ethyl 4-fluoro-2-methylbenzoate, especially if the starting 2-fluoro-4-methylbenzoic acid was not pure. These isomers can have very similar polarities, making them difficult to separate by standard column chromatography. It is also possible that a byproduct with similar polarity is present.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Ester 1. Incomplete reaction due to insufficient reaction time or catalyst. 2. Reversible nature of the Fischer esterification.[3][4] 3. Loss of product during workup.1. Increase reaction time or catalyst amount. Monitor reaction progress by TLC. 2. Use a large excess of ethanol or remove water as it forms using a Dean-Stark apparatus.[3] 3. Ensure proper phase separation during extractions and minimize transfers.
Presence of Starting Materials in Final Product 1. Incomplete reaction. 2. Inefficient extraction to remove unreacted starting materials.1. Ensure the reaction goes to completion by monitoring with TLC. 2. Wash the organic layer with a dilute base (e.g., 5% NaHCO₃ solution) to remove unreacted 2-fluoro-4-methylbenzoic acid. Wash with brine to remove excess ethanol.
Product is an Oil Instead of a Crystalline Solid 1. Presence of residual solvent. 2. The product may have a low melting point. 3. Presence of impurities that depress the melting point.1. Dry the product under high vacuum for an extended period. 2. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. 3. Purify the product further by column chromatography or recrystallization.
Multiple Spots on TLC After Purification 1. Inadequate separation during column chromatography. 2. Presence of a positional isomer.1. Optimize the mobile phase for TLC to achieve better separation and apply this to the column. Consider using a different stationary phase (e.g., alumina). 2. If an isomer is suspected, consider preparative HPLC or fractional distillation for separation. Verify the purity of the starting 2-fluoro-4-methylbenzoic acid.

Experimental Protocols

General Synthesis of this compound via Fischer Esterification
  • Reaction Setup: To a round-bottom flask, add 2-fluoro-4-methylbenzoic acid (1.0 eq) and absolute ethanol (10-20 eq).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reflux: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by vacuum distillation or column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start add_reagents Add 2-fluoro-4-methylbenzoic acid and Ethanol start->add_reagents add_catalyst Add H₂SO₄ (catalyst) add_reagents->add_catalyst reflux Reflux (4-8h) add_catalyst->reflux cool Cool to RT reflux->cool remove_etoh Remove excess Ethanol cool->remove_etoh dissolve Dissolve in organic solvent remove_etoh->dissolve wash_h2o Wash with H₂O dissolve->wash_h2o wash_base Wash with 5% NaHCO₃ wash_h2o->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify end_node Pure this compound purify->end_node impurity_formation cluster_impurities Common Impurities benzoic_acid 2-fluoro-4-methylbenzoic acid reaction_node Fischer Esterification (H₂SO₄, Heat) benzoic_acid->reaction_node isomer Ethyl 4-fluoro-2-methylbenzoate (Isomeric Impurity) benzoic_acid->isomer From Impure Starting Material ethanol Ethanol ethanol->reaction_node diethyl_ether Diethyl Ether ethanol->diethyl_ether Dehydration (Side Reaction) product This compound (Desired Product) reaction_node->product water Water reaction_node->water unreacted_acid Unreacted 2-fluoro-4-methylbenzoic acid reaction_node->unreacted_acid Incomplete Reaction unreacted_etoh Unreacted Ethanol reaction_node->unreacted_etoh Excess Reagent

References

optimizing reaction yield for the synthesis of Ethyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl 2-fluoro-4-methylbenzoate

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound.

Troubleshooting Guide

Issue: Low or No Yield of this compound

Low or no yield is a common issue in the synthesis of this compound, often attributed to the reversible nature of the Fischer esterification reaction. Here’s a systematic approach to troubleshoot and optimize your reaction.

Possible Causes and Solutions

CauseSolution
Incomplete Reaction (Equilibrium) The Fischer esterification is an equilibrium-limited reaction. To drive the reaction forward, either use a large excess of the alcohol (ethanol) or remove water as it forms.[1][2][3] Using a Dean-Stark apparatus is an effective method for water removal.[1]
Catalyst Inactivation or Insufficient Amount Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used.[1][2] In some cases, the catalyst may deactivate over the course of the reaction. For certain applications, like microwave-assisted synthesis, adding the catalyst at intervals can overcome this.[4]
Suboptimal Reaction Temperature The reaction is typically conducted under reflux.[1][2] Ensure the temperature is appropriate for the solvent being used. For microwave-assisted synthesis, temperatures between 130-150°C have been shown to be effective.[4]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][5] Reaction times can vary from 1 to 10 hours depending on the scale and conditions.[1]
Presence of Water in Reactants or Glassware Ensure all reactants, solvents, and glassware are anhydrous. The presence of water will inhibit the forward reaction.
Steric Hindrance While less of a concern for this specific molecule, significant steric hindrance in either the carboxylic acid or the alcohol can slow down the reaction rate.[3]

Troubleshooting Workflow

G start Low Yield of This compound check_equilibrium Is the reaction at equilibrium? start->check_equilibrium drive_equilibrium Use excess ethanol or remove water (Dean-Stark). check_equilibrium->drive_equilibrium Yes check_catalyst Is the catalyst active and sufficient? check_equilibrium->check_catalyst No success Improved Yield drive_equilibrium->success optimize_catalyst Increase catalyst amount or use a stronger acid catalyst. check_catalyst->optimize_catalyst No check_conditions Are reaction temperature and time optimal? check_catalyst->check_conditions Yes optimize_catalyst->success optimize_conditions Adjust temperature to reflux and monitor reaction by TLC. check_conditions->optimize_conditions No check_reagents Are reactants and glassware anhydrous? check_conditions->check_reagents Yes optimize_conditions->success dry_reagents Use anhydrous reagents and dry glassware. check_reagents->dry_reagents No check_reagents->success Yes dry_reagents->success

Caption: Troubleshooting workflow for low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method is the Fischer-Speier esterification. This involves reacting 2-fluoro-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[2][3][6]

Q2: What are the typical catalysts used for this esterification, and how do they compare?

A2: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used.[1] Lewis acids and heterogeneous catalysts like UiO-66-NH₂ have also been shown to be effective, particularly for fluorinated benzoic acids.[1][7][8]

CatalystTypical ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Catalytic amount, reflux in ethanolReadily available, inexpensiveCan cause charring, harsh workup
p-Toluenesulfonic Acid (p-TsOH) Catalytic amount, reflux in ethanolSolid, easier to handle than H₂SO₄More expensive than H₂SO₄
UiO-66-NH₂ Heterogeneous, 150°C for 10 hoursReusable, easy to separate from reactionRequires specific synthesis of the catalyst

Q3: How can I purify the crude this compound?

A3: After the reaction, the work-up typically involves neutralizing the remaining acid with a base like sodium bicarbonate solution, followed by extraction with an organic solvent (e.g., ethyl acetate).[1][2] The crude ester can then be purified by distillation or column chromatography.[1]

Q4: Can microwave-assisted synthesis improve the reaction yield and time?

A4: Yes, microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and in some cases, improve yields for Fischer esterification.[4] For similar reactions, optimal conditions were found to be around 130°C with a total irradiation time of 15 minutes.[4]

Q5: What are potential side reactions to be aware of?

A5: A potential side reaction, especially with excessive sulfuric acid and high temperatures, is the etherification of the alcohol to form diethyl ether.[9]

Experimental Protocols

Protocol 1: Standard Fischer-Speier Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound.

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, add 2-fluoro-4-methylbenzoic acid (1 equivalent).

  • Solvent and Reagent Addition: Add an excess of anhydrous ethanol (10-20 equivalents), which acts as both the solvent and a reactant.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring solution.

  • Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.[10]

    • Dilute the residue with ethyl acetate and wash with water.

    • Neutralize the remaining acid by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[1][2]

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.[1]

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Optimized Microwave-Assisted Esterification

This protocol is adapted from studies on similar substituted benzoic acids and offers a more rapid synthesis.[4]

  • Reactant Setup: In a sealed microwave reaction vessel, combine 2-fluoro-4-methylbenzoic acid (1 equivalent) and an excess of anhydrous ethanol.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Place the sealed vessel in a single-mode microwave reactor. Heat the mixture to 130°C and hold for a total of 15 minutes (this can be done in intervals of 3 x 5 minutes).[4]

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.

Reaction Pathway

The synthesis of this compound via Fischer esterification proceeds through a nucleophilic acyl substitution mechanism.

G RCOOH 2-Fluoro-4-methylbenzoic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ Ester This compound RCOOH->Ester Water Water RCOOH->Water ROH Ethanol ROH->Ester ROH->Water H_plus H⁺ (catalyst) H_plus->Ester H_plus->Water Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Protonated_Ester->Ester - H⁺

Caption: Fischer esterification reaction pathway.

References

preventing side reactions in the synthesis of Ethyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-fluoro-4-methylbenzoate. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via Fischer esterification of 2-fluoro-4-methylbenzoic acid with ethanol, using an acid catalyst such as sulfuric acid.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction due to equilibrium: Fischer esterification is a reversible reaction.[1][2][3][4] 2. Insufficient catalyst: The acid catalyst may be old, inactive, or used in too low a concentration. 3. Reaction time is too short or temperature is too low: The reaction may not have reached completion. 4. Steric hindrance: The ortho-fluoro substituent on the benzoic acid may slow down the reaction rate.1. Shift the equilibrium: Use a large excess of ethanol (it can also serve as the solvent).[2][3] Alternatively, remove water as it forms using a Dean-Stark apparatus, though this is more common with higher-boiling alcohols.[1] 2. Catalyst check: Use fresh, concentrated sulfuric acid or another strong acid catalyst like p-toluenesulfonic acid. Ensure a catalytic amount (typically 5-10 mol%) is used. 3. Optimize reaction conditions: Increase the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC). A higher temperature, such as in microwave-assisted synthesis (e.g., 130°C), can also improve the yield.[5] 4. Address steric effects: A longer reaction time or a higher reaction temperature may be necessary to overcome the steric hindrance from the ortho-fluoro group.
Presence of Unreacted Starting Material (2-fluoro-4-methylbenzoic acid) in the Final Product 1. Incomplete reaction: As described above. 2. Inefficient work-up: The acidic starting material was not completely removed during the extraction phase.1. Drive the reaction to completion: See solutions for "Low or No Product Yield". 2. Improve purification: During the work-up, wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any unreacted carboxylic acid.[1][2][6] Check the pH of the aqueous layer to ensure it is basic.
Formation of a High-Boiling Point Side Product 1. Ether formation: At high temperatures and high concentrations of sulfuric acid, the dehydration of ethanol to form diethyl ether can occur as a side reaction.1. Modify reaction conditions: Avoid excessively high temperatures and use the minimum effective amount of sulfuric acid. If ether formation is a persistent issue, consider using a milder acid catalyst such as p-toluenesulfonic acid.
Product is a Wet or Oily Residue Instead of a Clear Liquid 1. Residual water: Incomplete drying of the organic layer. 2. Residual solvent: Incomplete removal of the extraction solvent (e.g., ethyl acetate) or ethanol.1. Thorough drying: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) for a sufficient amount of time before filtration. 2. Efficient solvent removal: Use a rotary evaporator to completely remove the solvent. For higher boiling point solvents, ensure adequate vacuum and appropriate bath temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer-Speier esterification. This reaction involves heating the starting material, 2-fluoro-4-methylbenzoic acid, with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[1][3][4]

Q2: Why is it necessary to use a large excess of ethanol in this synthesis?

A2: Fischer esterification is an equilibrium-limited reaction.[2][3] By using a large excess of one of the reactants, in this case, ethanol, the equilibrium is shifted towards the formation of the product (this compound) and water, according to Le Châtelier's principle. This leads to a higher yield of the desired ester.[2][3]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (2-fluoro-4-methylbenzoic acid). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the progression of the reaction.

Q4: What is the purpose of the sodium bicarbonate wash during the work-up?

A4: The sodium bicarbonate (NaHCO₃) wash is a crucial step to neutralize the strong acid catalyst (e.g., sulfuric acid) and to remove any unreacted 2-fluoro-4-methylbenzoic acid from the organic layer.[1][2][6] The carboxylic acid reacts with the base to form a water-soluble carboxylate salt, which is then partitioned into the aqueous layer.

Q5: What are the best purification methods for this compound?

A5: After the initial extractive work-up, the crude product can be purified by column chromatography on silica gel.[7] A common eluent system for similar esters is a mixture of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.[7] For larger quantities, vacuum distillation can also be an effective purification method.

Quantitative Data Presentation

The following table presents representative yields for the synthesis of fluorinated ethyl benzoates under different conditions, based on literature values for similar compounds.

Catalyst Reaction Conditions Reaction Time Yield (%)
H₂SO₄Conventional Reflux4-6 hours75-85
H₂SO₄Microwave Synthesis (130°C)15 minutes~74[5]
p-Toluenesulfonic acidConventional Reflux with Dean-Stark8-12 hours80-90
Boron trifluoride etherate (BF₃·OEt₂)Conventional Reflux1-2 hours90-95[1]

Experimental Protocols

Representative Protocol for Fischer Esterification of 2-fluoro-4-methylbenzoic acid

Materials:

  • 2-fluoro-4-methylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-methylbenzoic acid (1.0 eq).

  • Add a large excess of anhydrous ethanol (20-30 eq), which will also act as the solvent.

  • Stir the mixture until the carboxylic acid is fully dissolved.

  • Carefully and slowly add concentrated sulfuric acid (0.1 eq) to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Check that the aqueous layer is basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[7]

Visualizations

Reaction Pathway and Potential Side Reactions

G Synthesis of this compound and Side Reactions SM 2-Fluoro-4-methylbenzoic Acid + Ethanol Int Protonated Carbonyl Intermediate SM->Int + H+ (cat.) Unreacted_SM Unreacted Starting Material SM->Unreacted_SM Incomplete Reaction Product This compound Int->Product + Ethanol, -H2O, -H+ Side_Reactant Ethanol Side_Product Diethyl Ether Side_Reactant->Side_Product H2SO4, Heat

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow for Low Product Yield

G Troubleshooting Low Yield Start Low Yield of this compound Check_Reaction Is the reaction at equilibrium? Start->Check_Reaction Shift_Equilibrium Increase excess of ethanol or remove water Check_Reaction->Shift_Equilibrium Yes Check_Conditions Are reaction time and temperature adequate? Check_Reaction->Check_Conditions No Success Yield Improved Shift_Equilibrium->Success Optimize_Conditions Increase reflux time or temperature (e.g., microwave) Check_Conditions->Optimize_Conditions No Check_Catalyst Is the catalyst active and in sufficient amount? Check_Conditions->Check_Catalyst Yes Optimize_Conditions->Success Replace_Catalyst Use fresh catalyst and ensure correct loading Check_Catalyst->Replace_Catalyst No Check_Workup Was the product lost during work-up? Check_Catalyst->Check_Workup Yes Replace_Catalyst->Success Optimize_Workup Minimize aqueous washes, ensure proper phase separation Check_Workup->Optimize_Workup Yes Check_Workup->Success No Optimize_Workup->Success

Caption: A logical workflow for troubleshooting low product yield.

References

troubleshooting failed reactions involving Ethyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 2-fluoro-4-methylbenzoate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: this compound has three primary sites for chemical reactions:

  • Ester Group: The ethyl ester is susceptible to nucleophilic acyl substitution, including hydrolysis (saponification), amidation, reduction, and addition of organometallic reagents.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the substitution pattern is influenced by the existing fluoro, methyl, and ester groups. The fluorine atom can also be a site for nucleophilic aromatic substitution under specific conditions.

  • Methyl Group: The benzylic protons of the methyl group can be involved in radical reactions, such as bromination.

Q2: How does the fluorine substituent affect the reactivity of the molecule?

A2: The fluorine atom has a significant impact due to its high electronegativity and its ability to participate in hydrogen bonding.

  • Inductive Effect: It is strongly electron-withdrawing, which can make the ester carbonyl carbon more electrophilic and can influence the regioselectivity of aromatic substitutions.

  • Mesomeric Effect: It can donate electron density to the aromatic ring via resonance, which can affect the ortho- and para-positions.

  • In Suzuki Couplings: The C-F bond is generally stable to palladium catalysis, allowing for selective coupling at other positions if a suitable leaving group (like Br or I) is present on the ring.

Troubleshooting Failed Reactions

This section provides troubleshooting guides for common reactions involving this compound.

Saponification (Hydrolysis) to 2-fluoro-4-methylbenzoic acid

Issue: Low or no yield of the carboxylic acid after hydrolysis.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete ReactionIncrease reaction time and/or temperature. Monitor by TLC until the starting material is consumed.Complete conversion of the ester to the carboxylate salt.
Insufficient BaseUse a larger excess of base (e.g., 2-4 equivalents of NaOH or KOH).Drive the equilibrium towards the formation of the carboxylate.
Incomplete AcidificationEnsure the pH is sufficiently acidic (pH < 2) during workup to precipitate the carboxylic acid.Full precipitation of the product from the aqueous solution.
Product Loss During WorkupIf the product has some solubility in water, perform multiple extractions with an organic solvent.Improved recovery of the carboxylic acid.
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Base Addition: Add sodium hydroxide (2.0-3.0 eq.) to the solution.

  • Reflux: Heat the mixture to reflux (typically 60-80 °C) for 2-4 hours. The reaction should be monitored by TLC for the disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH < 2 with concentrated HCl.

  • Isolation: Collect the precipitated 2-fluoro-4-methylbenzoic acid by vacuum filtration, wash with cold water, and dry.

start Low Yield in Saponification check_tlc Check TLC of crude reaction mixture start->check_tlc sm_present Starting material present? check_tlc->sm_present no_sm No starting material sm_present->no_sm No increase_conditions Increase reaction time/temperature or add more base sm_present->increase_conditions Yes check_ph Check pH of aqueous layer after acidification no_sm->check_ph end_good Problem Solved increase_conditions->end_good ph_ok pH < 2? check_ph->ph_ok not_acidic pH > 2 ph_ok->not_acidic No check_extraction Review extraction procedure ph_ok->check_extraction Yes add_acid Add more acid not_acidic->add_acid add_acid->end_good product_soluble Product water soluble? check_extraction->product_soluble increase_extractions Increase number of extractions product_soluble->increase_extractions Yes end_bad Consult further literature product_soluble->end_bad No increase_extractions->end_good

Caption: Troubleshooting logic for saponification.

Reduction to (2-fluoro-4-methylphenyl)methanol

Issue: Incomplete reduction or formation of side products.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Reducing AgentUse a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents).Complete reduction of the ester to the primary alcohol.
Reaction with MoistureEnsure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.Prevention of quenching of the LiAlH₄ and improved yield.
Incomplete Quenching/WorkupFollow a careful quenching procedure (e.g., Fieser workup) to avoid the formation of difficult-to-filter aluminum salts.A clean separation of the product from inorganic byproducts.
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF.

  • LiAlH₄ Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of LiAlH₄ (1.5 eq.) in anhydrous THF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Work-up (Fieser Method):

    • Cool the reaction to 0 °C.

    • Slowly add water (X mL, where X is the mass of LiAlH₄ in g).

    • Add 15% aqueous NaOH (X mL).

    • Add water (3X mL).

    • Stir vigorously for 30 minutes until a white precipitate forms.

  • Isolation: Filter the solid through a pad of Celite®, wash the solid with THF or ethyl acetate, and concentrate the filtrate under reduced pressure. Purify by column chromatography if necessary.

start Prepare Dry Glassware & Reagents setup Setup Reaction Under Inert Atmosphere start->setup add_ester Add Ester in Anhydrous THF setup->add_ester cool Cool to 0 °C add_ester->cool add_lialh4 Slowly Add LiAlH₄ Solution cool->add_lialh4 react Warm to RT, Stir & Monitor by TLC add_lialh4->react workup Fieser Workup react->workup isolate Filter & Concentrate workup->isolate purify Purify isolate->purify

Caption: Experimental workflow for LiAlH₄ reduction.

Amide Synthesis with an Amine

Issue: Low conversion to the corresponding amide.

Potential Cause Troubleshooting Step Expected Outcome
Low Reactivity of AmineFor less nucleophilic amines, consider converting the ester to the more reactive acyl chloride first.Improved reaction rate and yield.
Reversible ReactionUse a large excess of the amine or remove the ethanol byproduct (e.g., by distillation) to drive the reaction forward.Higher conversion to the amide product.
Steric HindranceThe ortho-fluoro group may sterically hinder the approach of bulky amines. Consider using a less hindered amine or a different coupling strategy.Successful formation of the desired amide.
  • Reaction Setup: In a sealed tube or round-bottom flask with a reflux condenser, combine this compound (1.0 eq.) and the desired amine (2.0-5.0 eq.).

  • Heating: Heat the mixture, with stirring, to a temperature sufficient to drive the reaction (e.g., 80-120 °C). The reaction can be run neat or in a high-boiling solvent.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture.

    • If the product is solid, it may precipitate upon cooling and can be collected by filtration.

    • Alternatively, dilute the mixture with an organic solvent and wash with aqueous acid (to remove excess amine) and then brine.

  • Isolation: Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

Disclaimer: The provided protocols are intended as a general guide. Researchers should always consult relevant literature and perform a thorough safety assessment before conducting any experiment.

Technical Support Center: Interpreting Complex NMR Spectra of Ethyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to assist in the interpretation of complex ¹H and ¹³C NMR spectra of Ethyl 2-fluoro-4-methylbenzoate. This document provides troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Predicted NMR Data for this compound

Due to the complexity introduced by fluorine-proton and fluorine-carbon couplings, the NMR spectra of this compound can be challenging to interpret. Below are the predicted ¹H and ¹³C NMR data to serve as a reference.

¹H NMR Predicted Data (500 MHz, CDCl₃)
SignalChemical Shift (ppm)MultiplicityCoupling Constants (J in Hz)Assignment
H-6~7.85ddJ(H,H) = 8.5, J(H,F) = 5.0Aromatic CH
H-5~6.95dJ(H,H) = 8.5Aromatic CH
H-3~6.90dJ(H,F) = 11.0Aromatic CH
-OCH₂CH₃~4.35qJ(H,H) = 7.1Ethyl CH₂
-CH₃~2.40s-Methyl CH₃
-OCH₂CH₃~1.38tJ(H,H) = 7.1Ethyl CH₃
¹³C NMR Predicted Data (125 MHz, CDCl₃)
SignalChemical Shift (ppm)MultiplicityCoupling Constants (J in Hz)Assignment
C=O~164.5dJ(C,F) = 3.0Carbonyl C
C-2~162.0dJ(C,F) = 250.0Aromatic C-F
C-4~145.0dJ(C,F) = 8.0Aromatic C
C-6~132.0dJ(C,F) = 3.0Aromatic CH
C-1~120.0dJ(C,F) = 22.0Aromatic C
C-5~118.0dJ(C,F) = 3.0Aromatic CH
C-3~115.0dJ(C,F) = 25.0Aromatic CH
-OCH₂CH₃~61.5s-Ethyl CH₂
-CH₃~21.5s-Methyl CH₃
-OCH₂CH₃~14.0s-Ethyl CH₃

Troubleshooting and FAQs

Q1: Why do the aromatic signals in the ¹H NMR spectrum appear as complex multiplets instead of simple doublets or triplets?

A1: The complexity arises from long-range couplings between the fluorine atom and the aromatic protons. In this compound, the fluorine at position 2 couples not only to the adjacent proton H-3 but also to the more distant H-6. This results in doublet of doublets (dd) or further splitting of the signals.

Q2: I am having trouble assigning the aromatic protons. How can I definitively identify each signal?

A2: A 2D NMR experiment, such as a ¹H-¹H COSY or a ¹H-¹³C HSQC/HMBC, is highly recommended.

  • ¹H-¹H COSY: Will show correlations between adjacent protons. For instance, you should observe a correlation between H-5 and H-6.

  • ¹H-¹³C HSQC: Will correlate each proton to its directly attached carbon.

  • ¹H-¹³C HMBC: Will show correlations between protons and carbons that are 2-3 bonds away. This is particularly useful for assigning quaternary carbons and protons on the aromatic ring by looking for correlations to the carbonyl carbon or the methyl carbon.

Q3: The baseline of my ¹⁹F NMR spectrum is rolling and distorted. What could be the cause?

A3: A rolling baseline in ¹⁹F NMR is a common issue and can be caused by several factors:

  • Acoustic Ringing: The high power of the ¹⁹F pulse can cause the probe to vibrate, inducing a signal that distorts the baseline. Increasing the pre-scan delay can help mitigate this.

  • Broad Background Signals: Fluorine-containing materials in the NMR probe itself (like Teflon components) can produce broad, underlying signals that lead to a distorted baseline.

  • Incorrect Phasing: A large first-order phase correction can also introduce baseline roll.

Q4: In the ¹³C NMR spectrum, why are the aromatic signals split into doublets?

A4: The splitting of carbon signals into doublets is due to coupling between the ¹³C nuclei and the ¹⁹F nucleus. The magnitude of the coupling constant (J) depends on the number of bonds separating the two nuclei. The largest coupling will be observed for the carbon directly bonded to the fluorine (C-2), with smaller couplings observed for carbons that are two, three, or even four bonds away.

Q5: My integrations for the aromatic region in the ¹H NMR seem incorrect.

A5: Overlapping signals can make accurate integration challenging.[1] Consider the following troubleshooting steps:

  • Use a higher field NMR spectrometer: This will increase the chemical shift dispersion and may resolve overlapping multiplets.

  • Try a different solvent: Changing the solvent can sometimes alter the chemical shifts of the protons enough to resolve overlapping signals.[1]

  • Use deconvolution software: Modern NMR processing software can often deconvolve overlapping signals to provide more accurate integrations.

Experimental Protocols

Standard ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Shim the magnetic field to achieve good resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a reasonably concentrated sample.

  • Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).

    • Phase the spectrum carefully.

    • Reference the TMS peak to 0.00 ppm.

    • Integrate all signals.

Standard ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Spectrometer Setup:

    • Tune and match the probe for ¹³C.

    • Shim the magnetic field.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).

    • Phase the spectrum.

    • Reference the CDCl₃ solvent peak to 77.16 ppm.

Logical Workflow for Spectral Interpretation

NMR_Interpretation_Workflow start Acquire 1H and 13C NMR Spectra process_1h Process 1H Spectrum (FT, Phasing, Referencing) start->process_1h process_13c Process 13C Spectrum (FT, Phasing, Referencing) start->process_13c analyze_1h Analyze 1H Spectrum: - Chemical Shifts - Integrations - Multiplicities (H-H & H-F coupling) process_1h->analyze_1h analyze_13c Analyze 13C Spectrum: - Chemical Shifts - Multiplicities (C-F coupling) process_13c->analyze_13c assign_aliphatic Assign Aliphatic Groups: - Ethyl (-OCH2CH3) - Methyl (-CH3) analyze_1h->assign_aliphatic assign_aromatic Assign Aromatic Signals (Complex due to F-coupling) analyze_1h->assign_aromatic analyze_13c->assign_aromatic two_d_nmr 2D NMR Required? (COSY, HSQC, HMBC) assign_aliphatic->two_d_nmr assign_aromatic->two_d_nmr acquire_2d Acquire and Process 2D NMR Spectra two_d_nmr->acquire_2d Yes final_structure Final Structure Confirmation two_d_nmr->final_structure No correlate_2d Correlate Signals using 2D NMR Data acquire_2d->correlate_2d correlate_2d->final_structure

Caption: Workflow for the interpretation of complex NMR spectra.

References

challenges in the scale-up of Ethyl 2-fluoro-4-methylbenzoate production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-fluoro-4-methylbenzoate Production

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a laboratory scale?

A1: The most prevalent laboratory-scale synthesis is the Fischer esterification of 2-fluoro-4-methylbenzoic acid with ethanol, using a strong acid catalyst like sulfuric acid.[1][2] This method involves heating the reactants to reflux and removing the water byproduct to drive the reaction toward completion.[2]

Q2: What are the primary challenges when scaling up the production of this compound?

A2: Key scale-up challenges include:

  • Isomer Separation: A significant hurdle arises from the synthesis of the precursor, 2-fluoro-4-methylbenzoic acid, which can be formed alongside its isomer, 4-fluoro-2-methylbenzoic acid.[3] Separating these isomers often requires techniques like recrystallization, which can be complex and impact overall yield on an industrial scale.[3]

  • Reaction Equilibrium: Fischer esterification is a reversible reaction.[2] Efficiently removing the water byproduct becomes more challenging in larger reactors, potentially limiting conversion and yield.[2][4]

  • Heat Management: The esterification reaction is typically conducted at elevated temperatures. Managing heat transfer and maintaining a consistent temperature profile throughout a large-volume reactor is critical to prevent side reactions and ensure consistent product quality.[5]

  • Mixing Efficiency: Inadequate mixing in large reactors can lead to localized temperature and concentration gradients, resulting in incomplete reactions and the formation of impurities.[2][5]

  • Handling of Fluorinated Compounds: Many fluorination reagents are toxic and corrosive, requiring specialized equipment and handling procedures.[6] While the final ester is less hazardous, intermediates and reagents used in precursor synthesis demand careful safety protocols.

Q3: What are the critical safety precautions for handling chemicals in this synthesis?

A3: Safety is paramount, especially when dealing with fluorinated compounds and strong acids.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves (chemically resistant), and a lab coat.[2]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhaling vapors of reagents and solvents.[2]

  • Reagent Handling: Strong acids like sulfuric acid are highly corrosive and must be handled with extreme care. Fluorinated compounds may have specific toxicity profiles and require specialized handling procedures.[6] The use of per- and polyfluoroalkyl substances (PFAS) is under scrutiny due to their persistence and potential health risks.[7][8]

  • Fire Safety: Keep flammable materials like ethanol and organic solvents away from ignition sources.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Possible Cause Recommended Action
Low Yield of Final Ester 1. Incomplete Reaction: The reversible nature of Fischer esterification means the reaction may not have reached completion.[2] 2. Inefficient Water Removal: Water byproduct shifts the equilibrium back to the reactants.[4] 3. Suboptimal Temperature: Incorrect temperature can slow the reaction rate or promote side reactions.[2] 4. Catalyst Inefficiency: The acid catalyst may be old, impure, or used in insufficient quantity.1. Increase the reaction time. Use a stoichiometric excess of the more cost-effective reactant (typically ethanol) to shift the equilibrium.[2] 2. On a larger scale, ensure your distillation setup or Dean-Stark trap is functioning efficiently to continuously remove water. 3. Optimize the reaction temperature. Monitor the reaction progress using TLC or GC to find the ideal balance between reaction rate and purity. 4. Use a fresh, high-purity acid catalyst. Consider alternative solid acid catalysts for easier separation.[9]
Product Contaminated with Isomers 1. Impure Starting Material: The 2-fluoro-4-methylbenzoic acid precursor was likely contaminated with its isomer, 4-fluoro-2-methylbenzoic acid.[3]1. Purify the starting carboxylic acid before esterification. Recrystallization using a solvent like toluene can be effective for separating these isomers.[3] 2. Analyze the starting material by HPLC or NMR to confirm its purity before beginning the reaction.
Difficult Phase Separation During Workup 1. Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions, especially at a larger scale. 2. Similar Densities: The densities of the aqueous and organic layers may be too close for a clean separation.1. Use gentle, repeated inversions instead of vigorous shaking. 2. Add a saturated brine solution to the aqueous layer to increase its density and "break" the emulsion.[10]
Final Product is an Oily Liquid, Not a Clear Solid/Liquid 1. Residual Solvent: Incomplete removal of extraction solvents (e.g., ethyl acetate, ether) or ethanol. 2. Presence of Impurities: Unreacted starting materials or side products can depress the melting point and prevent solidification.[11]1. Dry the product under a high vacuum for an extended period to remove all volatile solvents.[11] 2. Purify the product further. Fractional distillation under reduced pressure is the most effective method for purifying esters.[2][10]

Experimental Protocols

Protocol 1: Synthesis of 2-fluoro-4-methylbenzoic acid (Isomer Separation Required)

This method is based on a Friedel-Crafts acylation followed by hydrolysis, which produces a mixture of isomers.[3]

  • Acylation: Cool a solution of m-fluorotoluene in a suitable solvent (e.g., 1,2-dichloroethane) to between -5 and 10 °C.

  • Slowly add a Lewis acid catalyst, such as anhydrous aluminum trichloride.

  • Add trichloroacetyl chloride dropwise while maintaining the temperature. Stir until the reaction is complete (monitor by TLC/GC).

  • Hydrolysis: Quench the reaction carefully with water/ice. Add an aqueous solution of sodium hydroxide (e.g., 30% w/w) and stir.

  • Acidification & Extraction: Acidify the mixture with concentrated hydrochloric acid to a pH of 3-4. Separate the organic layer, wash with water, and remove the solvent under reduced pressure to obtain the crude product containing a mixture of 2-fluoro-4-methylbenzoic acid and 4-fluoro-2-methylbenzoic acid.

  • Purification by Recrystallization: Dissolve the crude isomeric mixture in a minimal amount of hot toluene. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. The desired isomer may selectively crystallize. Filter the solids and dry them under a vacuum. Multiple recrystallizations may be necessary to achieve high purity.[3]

Protocol 2: Fischer Esterification of 2-fluoro-4-methylbenzoic acid
  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2-fluoro-4-methylbenzoic acid (1 equivalent).

  • Add an excess of absolute ethanol (3-5 equivalents), which acts as both reactant and solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the carboxylic acid mass).

  • Reaction: Heat the mixture to a gentle reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected or the reaction is deemed complete by TLC/GC analysis.

  • Workup: Cool the reaction mixture to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude ester by vacuum distillation to obtain pure this compound.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzoic Acid Esterification

ParameterConventional Heating[1]Microwave-Assisted[4]Solid Acid Catalyst[9]
Catalyst Sulfuric Acid (H₂SO₄)Sulfuric Acid (H₂SO₄)Zirconium/Titanium Solid Acid
Solvent Excess AlcoholEthanolMethanol
Temperature Reflux (approx. 78 °C for Ethanol)130-150 °C (in sealed vessel)120-150 °C
Reaction Time Several hours15-20 minutes4-12 hours
Yield Good to Excellent (78% reported for a similar system)GoodGood to Excellent
Key Advantage Simple setup, well-establishedDrastically reduced reaction timeRecyclable catalyst, simpler workup
Scale-up Concern Long reaction times, corrosive catalystSpecialized equipment, pressure buildupCatalyst cost and lifetime

Visualizations

G Workflow for this compound Synthesis cluster_0 Precursor Synthesis cluster_1 Esterification and Purification start m-Fluorotoluene + Trichloroacetyl Chloride acylation Friedel-Crafts Acylation (AlCl3 catalyst) start->acylation hydrolysis Alkaline Hydrolysis acylation->hydrolysis isomers Isomeric Mixture of Fluoro-methylbenzoic Acids hydrolysis->isomers recrystallization Recrystallization (Toluene) isomers->recrystallization precursor Pure 2-fluoro-4-methylbenzoic Acid recrystallization->precursor esterification Fischer Esterification (Ethanol, H2SO4) precursor->esterification workup Aqueous Workup (Neutralization & Extraction) esterification->workup purification Vacuum Distillation workup->purification product This compound purification->product

Caption: Experimental workflow from starting materials to the final purified product.

G Troubleshooting Logic for Low Product Yield start Low Yield Observed q1 Was water efficiently removed during reaction? start->q1 a1_no NO q1->a1_no No a2 a2 q1->a2 Yes a1_yes YES a1_no_action Action: Improve Dean-Stark apparatus efficiency. Check for leaks. a1_no->a1_no_action end_node Yield Improved a1_no_action->end_node q2 Was an excess of ethanol used? a2_yes YES a2_no NO a2_no_action Action: Increase molar ratio of ethanol to acid to shift equilibrium. a2_no->a2_no_action a2_no_action->end_node q3 Was the starting acid pure? a3_no NO q3->a3_no No q3->end_node Yes a3_yes YES a3_no_action Action: Purify precursor acid. Analyze for isomeric impurities via HPLC or NMR. a3_no->a3_no_action a3_no_action->end_node a2->a2_no No a2->q3 Yes G Key Reactions and Potential Side Products cluster_precursor Precursor Synthesis cluster_ester Esterification mf m-Fluorotoluene desired_acid 2-fluoro-4-methylbenzoic acid mf->desired_acid Friedel-Crafts Acylation & Hydrolysis (Main Product) isomer_acid 4-fluoro-2-methylbenzoic acid (Isomeric Impurity) mf->isomer_acid (Side Product) desired_ester This compound desired_acid->desired_ester H+, Reflux ethanol Ethanol ethanol->desired_ester ether Diethyl Ether (Side Product) ethanol->ether H+, High Temp

References

Technical Support Center: Stability of Ethyl 2-fluoro-4-methylbenzoate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Ethyl 2-fluoro-4-methylbenzoate in solution. The following information is based on established principles of ester chemistry and stability studies of related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

The primary degradation pathway for this compound, like other esters, is hydrolysis. This reaction involves the cleavage of the ester bond by water, yielding 2-fluoro-4-methylbenzoic acid and ethanol.[1][2] This process can be catalyzed by both acidic and basic conditions.

Q2: What are the main factors that influence the stability of this compound in solution?

The stability of this compound in solution is primarily affected by:

  • pH: The rate of hydrolysis is significantly influenced by the pH of the solution. Both acidic and basic conditions can accelerate degradation.[2][3]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.[2]

  • Solvent Composition: The type of solvent and the presence of water can affect the rate of degradation.

  • Presence of Catalysts: Metal ions can act as catalysts for ester hydrolysis.[1]

Q3: How can I improve the stability of my this compound solution?

To enhance the stability of your solution, consider the following strategies:

  • pH Control: Maintain the pH of the solution within a range that minimizes the rate of hydrolysis. This is often near neutral pH, but the optimal pH should be determined experimentally. The use of buffer systems is highly recommended to maintain a stable pH.[1][3]

  • Temperature Control: Store solutions at lower temperatures (e.g., refrigerated or frozen) to decrease the degradation rate.

  • Minimize Water Content: In organic solvents, ensure the solvent is anhydrous to prevent hydrolysis.

  • Use of Stabilizers:

    • Antioxidants: To prevent oxidative degradation, which can sometimes precede or occur alongside hydrolysis.[1]

    • Chelating Agents: Agents like EDTA can be used to sequester metal ions that may catalyze hydrolysis.[1]

    • Ester Stabilizers: Compounds like carbodiimides can react with the carboxylic acid formed during hydrolysis, effectively inhibiting further degradation.[1]

Q4: What are the expected degradation products of this compound?

Under hydrolytic conditions, this compound will degrade into 2-fluoro-4-methylbenzoic acid and ethanol. In the presence of other reactive species or under specific conditions (e.g., photolysis), other degradation products may be formed.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of compound potency over a short period. Rapid hydrolysis due to inappropriate pH.Measure the pH of your solution. Adjust to a more neutral pH using a suitable buffer system.
High storage temperature.Store the solution at a lower temperature (e.g., 2-8 °C or -20 °C).
Presence of catalytic impurities (e.g., metal ions).Consider adding a chelating agent like EDTA to your solution.
Precipitate formation in the solution. Formation of the less soluble 2-fluoro-4-methylbenzoic acid degradation product.Confirm the identity of the precipitate using analytical techniques (e.g., HPLC, NMR). If it is the acid, this indicates significant degradation.
Change in solvent composition due to evaporation.Ensure your storage containers are tightly sealed.
Inconsistent results in bioassays. Degradation of the active compound leading to lower effective concentrations.Perform a stability study to determine the degradation rate under your experimental conditions. Prepare fresh solutions before each experiment.
The degradation product (2-fluoro-4-methylbenzoic acid) may have its own biological activity or interfere with the assay.Characterize the activity of the degradation product in your assay system.

Data Presentation: Relative Stability of Substituted Benzoate Esters

Substituent EffectImpact on Hydrolysis RateRationale
Electron-withdrawing groups (e.g., -F, -NO2) Generally increase the rate of hydrolysis.These groups make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.
Electron-donating groups (e.g., -CH3, -OCH3) Generally decrease the rate of hydrolysis.These groups reduce the electrophilicity of the carbonyl carbon.
Steric hindrance (e.g., ortho substituents) Can decrease the rate of hydrolysis.Bulky groups near the ester functionality can physically block the approach of the nucleophile.

Based on these principles, the 2-fluoro substituent (electron-withdrawing) in this compound would be expected to increase the rate of hydrolysis compared to an unsubstituted ethyl benzoate. Conversely, the 4-methyl group (electron-donating) would have a slight stabilizing effect. The net effect will be a combination of these electronic influences.

Experimental Protocols

Protocol 1: Stability Study of this compound in Solution

Objective: To determine the rate of degradation of this compound under specific solution conditions (e.g., different pH, temperature).

Materials:

  • This compound

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Buffer salts (e.g., phosphate, citrate)

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Incubators or water baths set to desired temperatures

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Stability Samples:

    • Prepare buffer solutions at the desired pH values (e.g., pH 3, 5, 7, 9).

    • In separate volumetric flasks, add a small, known volume of the stock solution and dilute with the respective buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the solution's properties.

  • Incubation:

    • Dispense aliquots of each stability sample into multiple vials for each time point.

    • Place the vials in incubators or water baths set to the desired temperatures (e.g., 25 °C, 40 °C, 60 °C).

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

    • If necessary, quench the degradation reaction by adding an equal volume of a strong solvent like acetonitrile and storing at a low temperature (e.g., -20 °C) until analysis.

    • Analyze the samples by HPLC. A typical HPLC method for a related compound might be:

      • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40, v/v).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 254 nm).

      • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the natural logarithm of the concentration (or peak area) versus time.

    • If the plot is linear, the degradation follows first-order or pseudo-first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in ACN) samples Prepare Stability Samples (in different pH buffers) stock->samples temp1 25°C samples->temp1 temp2 40°C samples->temp2 temp3 60°C samples->temp3 timepoint Sample at Time Points (0, 2, 4, 8, 24, 48h) temp1->timepoint temp2->timepoint temp3->timepoint hplc HPLC Analysis timepoint->hplc plot Plot ln(Conc) vs. Time hplc->plot calc Calculate Rate Constant (k) and Half-life (t½) plot->calc

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_products Degradation Products parent This compound acid 2-fluoro-4-methylbenzoic acid parent->acid + H2O (Hydrolysis) alcohol Ethanol parent->alcohol + H2O (Hydrolysis)

References

removal of unreacted starting materials from Ethyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from Ethyl 2-fluoro-4-methylbenzoate. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary unreacted starting materials I need to remove after the synthesis of this compound via Fischer Esterification?

A1: The primary unreacted starting materials that need to be removed are 2-fluoro-4-methylbenzoic acid and ethanol. Additionally, the acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) must be neutralized and removed.

Q2: What is the general workflow for purifying crude this compound?

A2: A typical purification workflow involves the following steps:

  • Neutralization: Quenching the reaction mixture and neutralizing the acid catalyst and unreacted 2-fluoro-4-methylbenzoic acid with a weak base.

  • Liquid-Liquid Extraction: Separating the desired ester from the aqueous layer containing salts, excess ethanol, and other water-soluble impurities.

  • Drying: Removing residual water from the organic phase.

  • Solvent Removal: Evaporating the extraction solvent.

  • Final Purification: Employing distillation or column chromatography to obtain the pure this compound.

Q3: What are the physical properties of this compound?

PropertyValue
CAS Number 500579-61-3
Molecular Formula C₁₀H₁₁FO₂
Molecular Weight 182.19 g/mol
Appearance Colorless liquid

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: The organic and aqueous layers do not separate well during liquid-liquid extraction.

Possible Causes & Solutions:

Possible CauseSolution
Emulsion Formation Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Insufficient Solvent Ensure an adequate volume of organic solvent is used for the extraction to allow for a clear phase separation.
Issue 2: The final product is still acidic.

Possible Causes & Solutions:

Possible CauseSolution
Incomplete Neutralization Ensure the aqueous washing solution is basic (pH > 8) by testing with pH paper. Repeat the wash with a saturated sodium bicarbonate solution if necessary. Be cautious of pressure buildup from CO₂ evolution.
Insufficient Washing Perform multiple washes with the basic solution to ensure complete removal of the unreacted carboxylic acid.
Issue 3: The final product contains residual ethanol.

Possible Causes & Solutions:

Possible CauseSolution
Incomplete Aqueous Washing Ethanol has some solubility in many organic solvents. Thorough washing with water or brine will help remove the majority of the residual ethanol.
Co-distillation If the boiling points are close, ethanol may co-distill with the product. Ensure the initial solvent removal step is efficient before final distillation. A fractional distillation setup can provide better separation.
Issue 4: Low yield of the final product.

Possible Causes & Solutions:

Possible CauseSolution
Incomplete Reaction Consider extending the reaction time or using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.
Product Loss During Extraction The ester may have some solubility in the aqueous layer. Minimize the volume of aqueous washes and consider back-extracting the combined aqueous layers with a fresh portion of the organic solvent.
Decomposition During Distillation If the product is thermally sensitive, consider using vacuum distillation to lower the boiling point and prevent decomposition.

Experimental Protocols

Protocol 1: Standard Purification by Liquid-Liquid Extraction

This protocol outlines the basic steps for purifying this compound after a typical Fischer esterification reaction.

  • Quenching and Neutralization:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-cold water.

    • Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) portion-wise with stirring until the effervescence ceases and the aqueous layer is basic (pH > 8).

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with water and then with brine.

  • Drying:

    • Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

  • Solvent Removal:

    • Remove the organic solvent using a rotary evaporator.

  • Final Purification:

    • Purify the crude ester by vacuum distillation or column chromatography.

Protocol 2: Purification by Column Chromatography

This method is useful for removing non-volatile impurities or when distillation is not practical.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane).

  • Column Packing:

    • Pack a chromatography column with silica gel using a slurry method with a non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Loading and Elution:

    • Carefully load the sample onto the top of the silica gel.

    • Elute the column with a solvent system of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate). The ester, being more polar than hexane but less polar than the unreacted acid, will elute from the column.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow Troubleshooting Workflow for this compound Purification start Crude Reaction Mixture neutralization Neutralization with NaHCO3 Solution start->neutralization extraction Liquid-Liquid Extraction neutralization->extraction drying Drying of Organic Layer extraction->drying emulsion Issue: Emulsion Formation extraction->emulsion solvent_removal Solvent Removal drying->solvent_removal final_purification Final Purification (Distillation/Chromatography) solvent_removal->final_purification acidic_product Issue: Product is Acidic final_purification->acidic_product low_yield Issue: Low Yield final_purification->low_yield add_brine Solution: Add Brine emulsion->add_brine repeat_wash Solution: Repeat Basic Wash acidic_product->repeat_wash optimize_reaction Solution: Optimize Reaction/Extraction low_yield->optimize_reaction

Technical Support Center: Regioselectivity in Substituted Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted benzoates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges of controlling regioisomer formation in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in the synthesis of substituted benzoates via electrophilic aromatic substitution (EAS)?

A1: The regioselectivity of electrophilic aromatic substitution on a substituted benzene ring is primarily determined by the nature of the substituent already present on the ring. This substituent can be classified as either an activating or deactivating group, which in turn directs the incoming electrophile to specific positions.

  • Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They stabilize the carbocation intermediate (arenium ion) formed during the reaction. Activating groups are typically ortho, para-directors. Examples include:

    • -NH₂, -NHR, -NR₂ (amines)

    • -OH (hydroxyl)

    • -OR (alkoxy)

    • -NHCOCH₃ (acylamido)

    • -CH₃, -C₂H₅, -R (alkyl groups)

    • -Ph (phenyl)

  • Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive towards electrophiles than benzene. They destabilize the carbocation intermediate. Most deactivating groups are meta-directors.[1] Examples include:

    • -NO₂ (nitro)

    • -CN (cyano)

    • -SO₃H (sulfonic acid)

    • -CHO (aldehyde), -COR (ketone)

    • -COOH (carboxylic acid), -COOR (ester)

    • -CF₃, -CCl₃ (trihalomethyl)

    • -NR₃⁺ (quaternary ammonium)

  • Halogens (-F, -Cl, -Br, -I): Halogens are a special case as they are deactivating yet ortho, para-directing. Their high electronegativity withdraws electron density inductively (deactivating effect), but their lone pairs can donate electron density through resonance, stabilizing the ortho and para transition states.

The directing effect of these groups is a consequence of the stability of the resonance structures of the arenium ion intermediate. For ortho, para-directors, the positive charge in the intermediate can be delocalized onto the substituent, providing extra stability. For meta-directors, meta attack avoids placing the positive charge on the carbon atom directly bonded to the electron-withdrawing group, which would be highly destabilizing.

Q2: How does steric hindrance influence the ortho/para ratio in electrophilic aromatic substitution?

A2: Steric hindrance plays a crucial role in determining the ratio of ortho to para substituted products when an ortho, para-directing group is present.[2] The para position is generally less sterically hindered than the two ortho positions, which are adjacent to the existing substituent. Consequently, the para isomer is often the major product, especially when either the directing group or the incoming electrophile is bulky.[3]

For instance, in the nitration of toluene (with a relatively small methyl group), the ortho-to-para ratio is approximately 2:1, which is close to the statistical distribution. However, for the nitration of tert-butylbenzene, the bulky tert-butyl group significantly hinders the ortho positions, leading to a much higher proportion of the para product.[4]

Q3: How can I predict the major product in the electrophilic aromatic substitution of a disubstituted benzene ring?

A3: When a benzene ring has two substituents, the position of the incoming electrophile is determined by the combined directing effects of both groups. The following rules generally apply:

  • Reinforcing Effects: If the directing effects of the two groups reinforce each other, the product is readily predictable. For example, in p-nitrotoluene, the methyl group is an ortho, para-director and the nitro group is a meta-director. Both groups direct the incoming electrophile to the position ortho to the methyl group and meta to the nitro group.[5]

  • Conflicting Effects: If the directing effects of the two groups oppose each other, the more powerful activating group generally controls the regioselectivity.[5] The hierarchy of activating strength is approximately: -NR₂ > -OR > -NHCOR > -R > -H

  • Steric Hindrance: Substitution is generally disfavored at the position between two substituents in a meta relationship due to significant steric hindrance.[3][5]

Q4: What are the primary synthetic strategies to achieve high regioselectivity in the synthesis of substituted benzoates when direct electrophilic aromatic substitution is not suitable?

A4: When direct EAS does not provide the desired regioisomer, several alternative strategies can be employed:

  • Directed ortho-Metalation (DoM): This powerful technique allows for the selective functionalization at the ortho position to a directing metalation group (DMG).[1][2][4][6] A strong organolithium base is used to deprotonate the ortho position, which is then quenched with an electrophile. Common DMGs include -CONR₂, -OR, and -NHCOR.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds.[7] It involves the coupling of an aryl halide or triflate with an organoboron compound (e.g., a boronic acid or ester). By choosing the appropriate precursors, specific regioisomers of substituted benzoates can be synthesized with high selectivity.

  • Ullmann Condensation: This is a copper-catalyzed reaction used to form diaryl ethers, which can be precursors to certain substituted benzoates. It typically involves the coupling of an aryl halide with a phenol.

  • Functional Group Interconversion: It is sometimes easier to introduce a group that can be later converted into the desired functionality. For example, a nitro group can be introduced and then reduced to an amino group, which is a strong ortho, para-director.

Troubleshooting Guides

Electrophilic Aromatic Substitution (EAS)
IssueProbable CauseRecommended Solution
Low Yield Deactivated Ring: The starting material contains one or more strong deactivating groups.Use harsher reaction conditions (e.g., higher temperature, stronger Lewis acid catalyst, or fuming sulfuric/nitric acid). However, be mindful of potential side reactions.
Substrate/Reagent Instability: The starting material or product is sensitive to the strong acidic conditions.Consider milder reaction conditions or alternative synthetic routes like Suzuki-Miyaura coupling.
Poor Regioselectivity (Mixture of Isomers) Competing Directing Effects: In disubstituted benzenes, the directing groups may have conflicting influences.The most strongly activating group will generally dictate the regioselectivity. If selectivity is still poor, consider a multi-step synthesis where functional groups are introduced in a different order or use a blocking group.
Steric Hindrance: The target isomer is sterically hindered.For ortho, para-directing groups, the para isomer is usually favored. To obtain the ortho isomer, consider Directed ortho-Metalation (DoM).
Formation of Unexpected Products Rearrangement of Electrophile: In Friedel-Crafts alkylation, the carbocation electrophile may rearrange to a more stable carbocation.Use Friedel-Crafts acylation followed by reduction of the ketone to avoid carbocation rearrangements.
Polyalkylation/Polyacylation: The product is more reactive than the starting material, leading to multiple substitutions.Use a large excess of the aromatic substrate to favor monosubstitution. Friedel-Crafts acylation is generally less prone to polysubstitution because the acyl group is deactivating.
Suzuki-Miyaura Cross-Coupling
IssueProbable CauseRecommended Solution
Low or No Yield Inactive Catalyst: The palladium catalyst has been oxidized or is otherwise inactive.Ensure all reagents and solvents are thoroughly degassed to remove oxygen. Use a pre-catalyst or generate the active Pd(0) species in situ.
Suboptimal Ligand: The ligand is not suitable for the specific substrates, especially if they are sterically hindered.For sterically demanding substrates, use bulky, electron-rich phosphine ligands (e.g., S-Phos, X-Phos) or N-heterocyclic carbene (NHC) ligands.[7]
Ineffective Base: The base is not strong enough or is not soluble in the reaction medium.Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered for better solubility and reactivity.
Significant Side Products (e.g., Homocoupling, Protodeboronation) Protodeboronation of Boronic Acid: The boronic acid is unstable under the reaction conditions.Use anhydrous solvents and consider using a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.
Homocoupling: The aryl halide or boronic acid couples with itself.Optimize the reaction temperature and catalyst/ligand system. Lowering the temperature may reduce homocoupling.
Directed ortho-Metalation (DoM)
IssueProbable CauseRecommended Solution
Low or No Lithiation Insufficiently Strong Base: The organolithium reagent is not basic enough to deprotonate the aromatic ring.Use a stronger base (e.g., sec-BuLi or tert-BuLi instead of n-BuLi). The addition of TMEDA can also increase the basicity of n-BuLi.
Weak Directing Group: The directing metalation group (DMG) is not effective enough.Choose a stronger DMG. For example, an amide group is a stronger DMG than a methoxy group.
Reaction with the Directing Group Nucleophilic Attack on DMG: The organolithium reagent attacks the DMG instead of deprotonating the ortho position.This is a common issue with electrophilic DMGs like esters. Use a non-nucleophilic base if possible, or perform the reaction at a very low temperature (-78 °C).
Formation of a Mixture of Regioisomers Competing Acidic Protons: There are other acidic protons in the molecule that can be deprotonated.Protect other acidic functional groups before performing the DoM reaction.

Quantitative Data on Regioselectivity

The following tables summarize typical regioisomer distributions for common electrophilic aromatic substitution reactions. Note that these ratios can be influenced by reaction conditions such as temperature, solvent, and catalyst.

Table 1: Isomer Distribution in the Nitration of Substituted Benzenes

Substituent (in C₆H₅-X)% ortho% meta% para
-CH₃58537
-OCH₃43156
-Cl30169
-Br38161
-NO₂6931
-COOH22762

Table 2: Isomer Distribution in the Friedel-Crafts Acylation of Substituted Benzenes

Substituent (in C₆H₅-X)Electrophile% ortho% meta% para
-CH₃CH₃COCl/AlCl₃12286
-OCH₃CH₃COCl/AlCl₃2098
-ClCH₃COCl/AlCl₃00100

Key Experimental Protocols

Protocol 1: Nitration of Methyl Benzoate to Methyl 3-Nitrobenzoate

This protocol describes the electrophilic aromatic substitution of methyl benzoate, where the ester group acts as a meta-director.[8][9][10][11][12]

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Methanol (for recrystallization)

Procedure:

  • In a flask, cool 6.0 mL of concentrated sulfuric acid in an ice bath.

  • Slowly add 3.0 g of methyl benzoate to the cold sulfuric acid with stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 2.0 mL of concentrated sulfuric acid to 2.0 mL of concentrated nitric acid. Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the methyl benzoate solution over about 15 minutes, ensuring the temperature of the reaction mixture does not exceed 15 °C.

  • After the addition is complete, allow the mixture to stand at room temperature for 15 minutes.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from methanol to obtain pure methyl 3-nitrobenzoate.

Protocol 2: Fischer Esterification of Benzoic Acid to Methyl Benzoate

This is a classic acid-catalyzed esterification.[13][14][15]

Materials:

  • Benzoic acid

  • Methanol (excess)

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottomed flask, combine 8.0 g of benzoic acid and 25 mL of methanol.

  • Carefully add 3.0 mL of concentrated sulfuric acid.

  • Add boiling chips, attach a reflux condenser, and heat the mixture at reflux for 30 minutes.

  • Cool the reaction mixture and pour it into a separatory funnel containing 75 mL of water.

  • Rinse the reaction flask with 35 mL of diethyl ether and add it to the separatory funnel.

  • Shake the funnel, venting frequently, and separate the layers.

  • Wash the organic layer with 15 mL of water, followed by two 25 mL portions of 5% sodium bicarbonate solution (caution: pressure buildup due to CO₂ evolution), and finally with 15-20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, decant the solution, and remove the ether by rotary evaporation to yield methyl benzoate.

Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of a Substituted Benzoate

This protocol is a general procedure for the synthesis of biaryl compounds, which can be adapted for substituted benzoates.[7][16]

Materials:

  • Aryl halide (e.g., methyl 2-bromobenzoate)

  • Arylboronic acid (e.g., 3-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., toluene/ethanol/water mixture)

Procedure:

  • In a round-bottom flask, combine the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

  • Add the solvent mixture (e.g., 4:1:1 toluene:ethanol:water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Under an inert atmosphere, add the palladium catalyst (e.g., 0.05 eq).

  • Heat the mixture to reflux (80-100 °C) and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Guides

Decision-Making Workflow for Choosing a Synthetic Strategy

This diagram outlines a logical process for selecting an appropriate synthetic route based on the desired regioisomer.

synthetic_strategy start Desired Substituted Benzoate Regioisomer eas Is Direct EAS Feasible? start->eas meta_product Is the desired product the meta isomer? eas->meta_product Yes alternative_routes Consider Alternative Routes eas->alternative_routes No ortho_para_product Is the desired product an ortho or para isomer? meta_product->ortho_para_product No eas_meta Perform EAS on a starting material with a meta-director. meta_product->eas_meta Yes eas_ortho_para Perform EAS on a starting material with an ortho,para-director. ortho_para_product->eas_ortho_para Yes ortho_para_product->alternative_routes No control_op_ratio Need to control ortho/para ratio? eas_ortho_para->control_op_ratio steric_hindrance Use bulky electrophile/substrate to favor para. control_op_ratio->steric_hindrance Favor para dom Use Directed ortho-Metalation (DoM) for ortho selectivity. control_op_ratio->dom Favor ortho suzuki Suzuki-Miyaura Coupling control_op_ratio->suzuki Specific isomer needed alternative_routes->suzuki ullmann Ullmann Condensation alternative_routes->ullmann fgi Functional Group Interconversion alternative_routes->fgi suzuki_troubleshooting start Low Yield in Suzuki Coupling check_catalyst Check Catalyst Activity - Degassed sufficiently? - Fresh catalyst? start->check_catalyst change_catalyst Use fresh catalyst/pre-catalyst. Ensure rigorous degassing. check_catalyst->change_catalyst No check_ligand Evaluate Ligand - Sterically hindered substrate? check_catalyst->check_ligand Yes change_ligand Use bulky, electron-rich phosphine or NHC ligand. check_ligand->change_ligand No check_base Assess Base - Strength and solubility adequate? check_ligand->check_base Yes change_base Screen different bases (K2CO3, Cs2CO3, K3PO4). Use finely powdered base. check_base->change_base No check_boronic_acid Check Boronic Acid Stability - Protodeboronation observed? check_base->check_boronic_acid Yes change_boron_reagent Use boronic ester (e.g., BPin) or potassium trifluoroborate. check_boronic_acid->change_boron_reagent Yes optimize_conditions Optimize Reaction Conditions - Temperature too high/low? - Incorrect solvent? check_boronic_acid->optimize_conditions No

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Ethyl 2-fluoro-4-methylbenzoate and Ethyl 4-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two positional isomers: Ethyl 2-fluoro-4-methylbenzoate and Ethyl 4-fluoro-2-methylbenzoate. Understanding the distinct reactivity profiles of these molecules is crucial for their application in organic synthesis and drug development, particularly in reactions involving nucleophilic aromatic substitution (SNAr) and hydrolysis. This comparison is based on established principles of organic chemistry, including electronic and steric effects, supported by data from analogous chemical systems.

Executive Summary

The positioning of the fluorine and methyl substituents on the benzene ring significantly influences the reactivity of these two isomers. In general, This compound is predicted to be more reactive towards nucleophilic aromatic substitution (SNAr) due to the fluorine atom being in an activated ortho position relative to the electron-withdrawing ester group. Conversely, Ethyl 4-fluoro-2-methylbenzoate is expected to be less reactive in SNAr reactions at the fluorine-bearing carbon due to the deactivating effect of the para-methyl group and significant steric hindrance from the ortho-methyl group. In terms of hydrolysis, the "ortho effect" of the methyl group in Ethyl 4-fluoro-2-methylbenzoate is anticipated to play a significant role, potentially leading to a faster rate of hydrolysis compared to its isomer under certain conditions.

Comparative Reactivity Analysis

The reactivity of these esters is primarily governed by a combination of electronic and steric factors. The electron-withdrawing nature of the fluorine atom and the ester group, and the electron-donating and sterically hindering nature of the methyl group, dictate the electron density distribution within the aromatic ring and the accessibility of the reaction centers.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a key reaction in the synthesis of many pharmaceutical compounds. The rate of this reaction is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the fluoride ion).

  • This compound: The fluorine atom is ortho to the strongly electron-withdrawing ethyl carboxylate group. This positioning activates the carbon atom attached to the fluorine for nucleophilic attack. The methyl group at the para position has a mild electron-donating effect, which slightly deactivates the ring, but the activating effect of the ortho ester group is expected to be dominant.

  • Ethyl 4-fluoro-2-methylbenzoate: The fluorine atom is para to the electron-withdrawing ester group, which also activates this position for nucleophilic attack. However, the presence of the methyl group in the ortho position to the ester and meta to the fluorine introduces significant steric hindrance. This steric bulk can impede the approach of a nucleophile to the carbon bearing the fluorine, thereby decreasing the reaction rate.

Predicted Reactivity Order for SNAr: this compound > Ethyl 4-fluoro-2-methylbenzoate

SNAr_Reactivity cluster_0 This compound cluster_1 Ethyl 4-fluoro-2-methylbenzoate a Ortho-Fluoro to Ester (Strong Activation) c Higher Reactivity in SNAr a->c Dominant electronic effect b Para-Methyl to Fluoro (Weak Deactivation) b->c Minor electronic effect d Para-Fluoro to Ester (Strong Activation) f Lower Reactivity in SNAr d->f Electronic effect e Ortho-Methyl to Ester (Significant Steric Hindrance) e->f Dominant steric effect

Hydrolysis

The hydrolysis of esters can be catalyzed by acid or base and is sensitive to both electronic and steric effects. The key step is the nucleophilic attack of water or hydroxide ion on the carbonyl carbon of the ester group.

  • This compound: The electronic environment of the carbonyl group is influenced by the ortho-fluoro and meta-methyl groups. The fluorine atom's electron-withdrawing inductive effect will make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Ethyl 4-fluoro-2-methylbenzoate: This isomer is subject to the "ortho effect." The ortho-methyl group can cause steric hindrance, forcing the ethyl carboxylate group to twist out of the plane of the benzene ring.[1][2] This twisting can inhibit resonance between the carbonyl group and the aromatic ring, which in its planar state is a stabilizing interaction.[1][2] By disrupting this resonance, the ground state energy of the ester is raised, which can lead to a lower activation energy and a faster rate of hydrolysis.

Predicted Reactivity Order for Hydrolysis (potential for ortho-effect dominance): Ethyl 4-fluoro-2-methylbenzoate > this compound

Hydrolysis_Reactivity cluster_0 This compound cluster_1 Ethyl 4-fluoro-2-methylbenzoate a Ortho-Fluoro to Ester (Electronic Activation) c Moderate Hydrolysis Rate a->c b Planar Conformation (Resonance Stabilization) b->c d Ortho-Methyl to Ester ('Ortho Effect') e Steric Hindrance -> Non-planar (Resonance Inhibition) d->e f Potentially Higher Hydrolysis Rate e->f Increased ground state energy

Experimental Data Summary

FeatureThis compoundEthyl 4-fluoro-2-methylbenzoateRationale
SNAr Reactivity HighLow to MediumThe ortho-fluoro substituent in the 2-fluoro isomer strongly activates the ring for nucleophilic attack. The ortho-methyl group in the 4-fluoro isomer provides significant steric hindrance, impeding the approach of the nucleophile.[3][4]
Hydrolysis Rate MediumMedium to HighThe ortho-methyl group in the 4-fluoro isomer can cause steric inhibition of resonance (the "ortho effect"), potentially increasing the rate of hydrolysis by raising the ground state energy of the ester.[1][5][6] The ortho-fluoro in the 2-fluoro isomer electronically activates the carbonyl group.
Key Influencing Factor Electronic Activation (ortho-F)Steric Hindrance (ortho-Me)The primary driver for reactivity in the 2-fluoro isomer is electronic, while for the 4-fluoro isomer, steric effects are expected to be a major determinant.

Experimental Protocols

While specific experimental data for a direct comparison is lacking, the following are generalized protocols for evaluating the reactivity of these compounds in SNAr and hydrolysis reactions.

Protocol 1: Comparative Nucleophilic Aromatic Substitution (SNAr) Rate Determination

Objective: To quantitatively compare the rate of reaction of this compound and Ethyl 4-fluoro-2-methylbenzoate with a common nucleophile, such as sodium methoxide.

Materials:

  • This compound

  • Ethyl 4-fluoro-2-methylbenzoate

  • Sodium methoxide solution in methanol (standardized)

  • Anhydrous methanol

  • Internal standard (e.g., durene)

  • Quenching solution (e.g., dilute HCl)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Prepare separate reaction flasks for each isomer, each containing a solution of the respective ester in anhydrous methanol.

  • Add a known amount of the internal standard to each flask.

  • Equilibrate the reaction flasks to a constant temperature (e.g., 50 °C) in a thermostated bath.

  • Initiate the reaction by adding a standardized solution of sodium methoxide in methanol to each flask simultaneously.

  • At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a vial containing a dilute HCl solution.

  • Extract the organic components from the quenched aliquots with a suitable solvent (e.g., diethyl ether).

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Analyze the residue by ¹H NMR or GC-MS to determine the ratio of starting material to product by comparing the integrals of characteristic peaks relative to the internal standard.

  • Plot the concentration of the starting material versus time to determine the rate constant for each reaction.

SNAr_Workflow start Prepare Reactants rxn1 Reaction of This compound + NaOMe start->rxn1 rxn2 Reaction of Ethyl 4-fluoro-2-methylbenzoate + NaOMe start->rxn2 sampling Aliquot Sampling at Timed Intervals rxn1->sampling rxn2->sampling quench Quench Reaction (dilute HCl) sampling->quench extract Organic Extraction quench->extract analysis ¹H NMR or GC-MS Analysis extract->analysis data Determine [Substrate]/[Product] vs. Time analysis->data rate Calculate Rate Constants data->rate

Protocol 2: Comparative Ester Hydrolysis Rate Determination

Objective: To compare the rate of base-catalyzed hydrolysis of the two isomers.

Materials:

  • This compound

  • Ethyl 4-fluoro-2-methylbenzoate

  • Sodium hydroxide solution (standardized)

  • Solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility)

  • Internal standard

  • Quenching solution (e.g., dilute HCl)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare solutions of each ester with an internal standard in the chosen solvent system.

  • In separate reaction vessels maintained at a constant temperature, add a standardized solution of sodium hydroxide.

  • Initiate the hydrolysis by adding the ester solutions to the respective basic solutions.

  • At set time points, withdraw aliquots and quench the reaction by neutralizing the base with a stoichiometric amount of dilute HCl.

  • Analyze the quenched samples by reverse-phase HPLC to monitor the disappearance of the ester peak and the appearance of the corresponding carboxylate peak.

  • Plot the concentration of the ester as a function of time to determine the hydrolysis rate constant for each isomer.

Hydrolysis_Workflow start Prepare Ester Solutions hydrolysis1 Base-catalyzed Hydrolysis of This compound start->hydrolysis1 hydrolysis2 Base-catalyzed Hydrolysis of Ethyl 4-fluoro-2-methylbenzoate start->hydrolysis2 sampling Timed Aliquot Withdrawal hydrolysis1->sampling hydrolysis2->sampling quench Neutralization with HCl sampling->quench analysis HPLC Analysis quench->analysis plot Plot [Ester] vs. Time analysis->plot rate Determine Hydrolysis Rate Constants plot->rate

Conclusion

In the absence of direct comparative experimental data, the relative reactivity of this compound and Ethyl 4-fluoro-2-methylbenzoate can be predicted based on fundamental principles of organic chemistry. This compound is expected to be more susceptible to nucleophilic aromatic substitution due to favorable electronic effects and lower steric hindrance at the reaction center. In contrast, Ethyl 4-fluoro-2-methylbenzoate is likely to be less reactive in SNAr reactions due to significant steric hindrance from the ortho-methyl group. For ester hydrolysis, the "ortho effect" may lead to an enhanced rate for Ethyl 4-fluoro-2-methylbenzoate. These predictions provide a strong basis for selecting the appropriate isomer for a desired synthetic transformation and for designing reaction conditions to achieve optimal outcomes in drug development and other applications. Experimental verification using the protocols outlined above is recommended to confirm these hypotheses.

References

Spectroscopic Analysis for the Structural Confirmation of Ethyl 2-fluoro-4-methylbenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for Ethyl 2-fluoro-4-methylbenzoate and its structural analogs. Due to the limited availability of direct experimental data for the target compound, this guide presents expected spectroscopic values derived from a comparative analysis of similar molecules. This approach offers a robust framework for researchers to confirm the successful synthesis and purification of this compound.

Predicted Spectroscopic Data for this compound

The following table summarizes the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

Spectroscopic Technique Predicted Data for this compound
¹H NMR (CDCl₃) Aromatic Protons: δ 7.8-8.0 (d), δ 7.0-7.2 (m), δ 6.9-7.1 (m)Ethyl Group: δ 4.3-4.4 (q), δ 1.3-1.4 (t)Methyl Group: δ 2.3-2.5 (s)
¹³C NMR (CDCl₃) Carbonyl Carbon: δ 164-166Aromatic Carbons: δ 160-163 (C-F), δ 140-145 (C-CH₃), δ 130-133, δ 122-125, δ 115-118, δ 112-115Ethyl Group: δ 60-62 (-OCH₂-), δ 13-15 (-CH₃)Methyl Group: δ 20-22 (-CH₃)
IR (Neat) C=O Stretch: 1720-1730 cm⁻¹C-F Stretch: 1240-1260 cm⁻¹C-O Stretch: 1270-1290 cm⁻¹ and 1100-1120 cm⁻¹Aromatic C-H Stretch: ~3050 cm⁻¹Aliphatic C-H Stretch: 2900-3000 cm⁻¹
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 182Key Fragments: m/z 153 ([M-C₂H₅]⁺), m/z 137 ([M-OC₂H₅]⁺), m/z 109 ([M-COOC₂H₅]⁺)

Comparative Spectroscopic Data of Structural Analogs

To substantiate the predicted data, the following tables present the experimental spectroscopic data for structurally similar compounds: Ethyl 4-methylbenzoate, Ethyl 2-methylbenzoate, and Ethyl 4-fluorobenzoate.

¹H NMR Data Comparison (CDCl₃, δ in ppm)
Compound Aromatic Protons -OCH₂- -CH₂CH₃ Ar-CH₃
Ethyl 4-methylbenzoate 7.96 (d, 2H), 7.26 (d, 2H)[1]4.37 (q, 2H)[1]1.39 (t, 3H)[1]2.41 (s, 3H)[1]
Ethyl 2-methylbenzoate 7.91 (d, 1H), 7.36 (t, 1H), 7.21 (t, 2H)[2]4.36 (q, 2H)[2]1.38 (t, 3H)[2]2.58 (s, 3H)[2]
Ethyl 4-fluorobenzoate 8.0-8.1 (m, 2H), 7.0-7.2 (m, 2H)4.38 (q, 2H)1.39 (t, 3H)-

Note: Data for Ethyl 4-fluorobenzoate is generalized from typical spectra and may vary slightly.

¹³C NMR Data Comparison (CDCl₃, δ in ppm)
Compound C=O Aromatic Carbons -OCH₂- -CH₂CH₃ Ar-CH₃
Ethyl 4-methylbenzoate 167.2[1]143.5, 129.1, 127.5[1]60.2[1]14.1[1]21.6[1]
Ethyl 2-methylbenzoate ~167~140, 131, 130, 128, 125~61~14~21
Ethyl 4-fluorobenzoate ~165~165 (C-F), ~132, ~130, ~115~61~14-

Note: Data for Ethyl 2-methylbenzoate and Ethyl 4-fluorobenzoate are estimated from spectral databases and may have slight variations.

IR Data Comparison (cm⁻¹)
Compound C=O Stretch C-O Stretch C-F Stretch
Ethyl 4-methylbenzoate ~1720[3][4]~1275, ~1105[3][4]-
Ethyl 2-methylbenzoate ~1718~1270, ~1120-
Ethyl 4-fluorobenzoate ~1722[5]~1277, ~1108[5]~1250[5]
Mass Spectrometry Data Comparison (m/z)
Compound Molecular Ion (M⁺) Key Fragments
Ethyl 4-methylbenzoate 164[6]135, 119, 91[6]
Ethyl 2-methylbenzoate 164[7]135, 119, 91[7]
Ethyl 4-fluorobenzoate 168[8]140, 123, 95[8]

Experimental Protocols

Standard protocols for the spectroscopic analysis of small organic molecules are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS). For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesize Ethyl 2-fluoro-4-methylbenzoate Purification Purify Compound (e.g., Column Chromatography) Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR IR FTIR Purification->IR MS Mass Spectrometry Purification->MS Comparison Compare Experimental Data with Predicted & Analog Data NMR->Comparison IR->Comparison MS->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

References

The Fluorine Advantage: A Comparative Guide to the Biological Efficacy of Fluorinated vs. Non-Fluorinated Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the biological efficacy of fluorinated versus non-fluorinated benzoates and related compounds, supported by experimental data from peer-reviewed studies. By examining key performance indicators such as enzyme inhibition and receptor binding affinity, we aim to illuminate the profound impact of fluorination on therapeutic potential.

The substitution of hydrogen with fluorine can dramatically alter a molecule's physicochemical properties, leading to enhanced metabolic stability, increased binding affinity for target proteins, and improved cellular uptake.[1][2][3] These benefits stem from fluorine's unique characteristics, including its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond. This guide will delve into specific examples where fluorination has led to demonstrably superior biological activity.

Quantitative Comparison of Biological Activity

The following tables summarize quantitative data from studies comparing the biological efficacy of fluorinated compounds with their non-fluorinated counterparts or other relevant benchmarks.

Table 1: Anticancer Activity of Fluorinated vs. Non-Fluorinated Benzothiazepine Derivatives

This table presents the 50% growth inhibition (GI₅₀) values for novel fluorinated 1,5-benzothiazepine derivatives against four human cancer cell lines, demonstrating their potent anticancer activity which is comparable to the standard drug Adriamycin.[4]

CompoundLung (A549) GI₅₀ (µg/mL)Breast (MCF-7) GI₅₀ (µg/mL)Liver (HEPG2) GI₅₀ (µg/mL)Prostate (PC-3) GI₅₀ (µg/mL)
4c (Fluorinated) <10<10<10<10
4d (Fluorinated) <10<10<10<10
4g (Fluorinated) <10<10<10<10
4h (Fluorinated) <10<10<10<10
Adriamycin (Standard) <10<10<10<10

Table 2: Receptor Binding Affinity of Fluorinated vs. Non-Fluorinated Benzamide Derivatives for Dopamine D2 Receptors

This table showcases the binding affinities (Ki) of two benzamide analogues, a fluorinated and a non-fluorinated version, for different subtypes of the dopamine D2 receptor.[5] The data illustrates how fluorination can modulate receptor subtype selectivity.

CompoundD2(long) Receptor Ki (nM)D3 Receptor Ki (nM)D4 Receptor Ki (nM)
MBP (Non-Fluorinated) 1-81-81-8
FCP (Fluorinated) ~5.5~5.5144

Table 3: Cannabinoid Type 2 (CB₂) Receptor Binding Affinity of Fluorinated Ligands

This table highlights the impressive binding affinity (Ki) of a series of novel fluorinated 1-aryl-imidazole-4-yl-carboxamide ligands for the CB₂ receptor, identifying a particularly potent compound.[6][7]

CompoundCB₂ Receptor Ki (nM)
12 (Fluorinated) 1
15 (Fluorinated) 0.29
21 (Fluorinated) Low-nanomolar

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols relevant to the data presented.

Enzyme Inhibition Assay

Principle: An enzyme inhibition assay measures how a compound affects the activity of an enzyme. The potency of the inhibitor is often quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[8]

General Protocol:

  • Preparation: Prepare a buffer solution at the optimal pH for the enzyme of interest. Dilute the enzyme to a concentration that allows for measurable activity.[9]

  • Pre-incubation: Mix the enzyme with various concentrations of the inhibitor compound and allow them to incubate for a set period.[9]

  • Reaction Initiation: Add the enzyme's substrate to the enzyme-inhibitor mixture to start the reaction.[9]

  • Monitoring: Continuously monitor the reaction progress, typically by measuring the change in absorbance or fluorescence over time using a spectrophotometer or microplate reader.[10]

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.[9][11]

For a specific example, the inhibition of tyrosinase by benzoic acid was determined spectrophotometrically by measuring the decrease in the formation of a colored product at 504 nm.[12]

Receptor Binding Assay

Principle: Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand that is known to bind to the receptor.[13]

General Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from a tissue source rich in the receptor of interest (e.g., rat brain).[13]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]Flumazenil for GABA-A receptors), and varying concentrations of the test compound.[13]

  • Incubation: Incubate the plate to allow the ligands to reach binding equilibrium with the receptors.[14]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[13]

  • Quantification: Measure the radioactivity of the filters using a liquid scintillation counter.[13]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀, which can then be used to calculate the inhibition constant (Ki).[14]

Cellular Uptake Assay

Principle: Cellular uptake assays measure the extent to which a compound can cross the cell membrane and accumulate inside the cell.[15]

General Protocol:

  • Cell Culture: Seed a suitable cell line in multi-well plates and grow them to a desired confluency.[16]

  • Treatment: Treat the cells with the test compound at various concentrations and for different time points.[16]

  • Termination and Lysis: Stop the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound. Then, lyse the cells to release the intracellular contents.[16]

  • Quantification: Quantify the amount of the compound in the cell lysate using a sensitive analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16]

  • Normalization: Normalize the intracellular concentration of the compound to the total protein concentration in the cell lysate to account for variations in cell number.[16][17]

Visualizing the Impact of Fluorination

The following diagrams illustrate key concepts and workflows discussed in this guide.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffer & Solutions B Dilute Enzyme A->B C Pre-incubate Enzyme with Inhibitor B->C D Add Substrate (Initiate Reaction) C->D E Monitor Reaction (Spectrophotometry) D->E F Data Analysis (Calculate IC50) E->F

Caption: Workflow for a typical enzyme inhibition assay.

Receptor_Binding_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Receptor Membranes C Incubate Membranes with Ligands A->C B Prepare Radioligand & Test Compound B->C D Filter to Separate Bound/Unbound C->D E Quantify Radioactivity D->E F Data Analysis (Calculate Ki) E->F Fluorination_Effects cluster_properties Altered Physicochemical Properties A Fluorination of Benzoate Scaffold B Increased Metabolic Stability A->B C Enhanced Binding Affinity A->C D Improved Cellular Uptake A->D E Modified pKa A->E F Enhanced Biological Efficacy B->F C->F D->F E->F

References

A Comparative Guide to the Synthesis of Ethyl 2-fluoro-4-methylbenzoate: A Novel Heterogeneous Catalysis Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel synthetic route for Ethyl 2-fluoro-4-methylbenzoate against the established Fischer esterification method. The development of efficient and sustainable synthetic methodologies is a cornerstone of chemical research and drug development. This document offers a side-by-side evaluation of a traditional approach with a modern, heterogeneous catalytic system, supported by experimental data, to inform the selection of the most suitable method for your research needs.

At a Glance: Comparison of Synthetic Routes

ParameterEstablished Route: Fischer EsterificationNew Route: UiO-66-NH2 Catalyzed Esterification
Catalyst Concentrated Sulfuric Acid (H₂SO₄)UiO-66-NH₂ (Zirconium-based Metal-Organic Framework)
Reaction Time 4 - 12 hours10 hours
Temperature Reflux (approx. 78 °C for ethanol)150 °C
Yield ~75-95% (isolated)[1]High Conversion (>95%)*
Catalyst Separability Aqueous work-up requiredSimple filtration or centrifugation[2]
Environmental Impact Use of strong, corrosive acid; generates acidic wasteReusable catalyst; reduced waste

*Note: The reported high conversion yields for the UiO-66-NH₂ catalyst are for the methyl esterification of various fluorinated benzoic acids.[2][3] Similar high yields are anticipated for the ethyl esterification of 2-fluoro-4-methylbenzoic acid under optimized conditions.

Visualizing the Synthetic Pathways

The following diagrams illustrate the established and the proposed new synthetic routes for this compound.

G cluster_0 Established Route: Fischer Esterification 2-fluoro-4-methylbenzoic acid 2-fluoro-4-methylbenzoic acid Reflux Reflux 2-fluoro-4-methylbenzoic acid->Reflux Ethanol (excess) Ethanol (excess) Ethanol (excess)->Reflux H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Reflux Work-up Work-up Reflux->Work-up This compound This compound Work-up->this compound

Caption: Established Fischer Esterification Route.

G cluster_1 New Route: UiO-66-NH2 Catalyzed Esterification 2-fluoro-4-methylbenzoic acid 2-fluoro-4-methylbenzoic acid Heat (150 °C) Heat (150 °C) 2-fluoro-4-methylbenzoic acid->Heat (150 °C) Ethanol Ethanol Ethanol->Heat (150 °C) UiO-66-NH2 UiO-66-NH2 UiO-66-NH2->Heat (150 °C) Filtration Filtration Heat (150 °C)->Filtration This compound This compound Filtration->this compound

Caption: New Heterogeneous Catalysis Route.

Experimental Protocols

Established Route: Fischer Esterification

This protocol is a standard procedure for the synthesis of benzoate esters.[1]

Materials:

  • 2-fluoro-4-methylbenzoic acid

  • Anhydrous Ethanol (large excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-4-methylbenzoic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 20-50 equivalents), which also serves as the solvent.

  • While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Heat the mixture to a gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

New Route: UiO-66-NH₂ Catalyzed Esterification

This protocol is adapted from a study on the methyl esterification of fluorinated aromatic carboxylic acids using a UiO-66-NH₂ heterogeneous catalyst.[2]

Materials:

  • 2-fluoro-4-methylbenzoic acid

  • Ethanol

  • UiO-66-NH₂ catalyst

  • Anhydrous solvent (e.g., Toluene, if necessary)

Procedure:

  • In a sealed reaction vessel, combine 2-fluoro-4-methylbenzoic acid (1.0 eq), ethanol, and the UiO-66-NH₂ catalyst.

  • Heat the mixture at 150°C for 10 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the heterogeneous UiO-66-NH₂ catalyst from the reaction mixture by filtration or centrifugation. The catalyst can be washed, dried, and reused.

  • Remove the excess ethanol from the filtrate under reduced pressure.

  • The resulting residue is the crude this compound, which can be further purified if necessary.

Discussion of Comparative Advantages

The established Fischer esterification is a well-understood and widely used method for producing esters. Its primary advantages are the low cost and ready availability of the sulfuric acid catalyst. However, this method suffers from several drawbacks, including the use of a highly corrosive and hazardous acid, the necessity of a neutralization work-up step which can lead to product loss, and the generation of acidic waste, posing environmental concerns.[1]

The newly proposed route utilizing the UiO-66-NH₂ catalyst offers significant advantages in terms of sustainability and process efficiency.[2] UiO-66-NH₂ is a robust, microporous metal-organic framework that functions as a solid acid catalyst.[4] Its key benefits include:

  • High Catalytic Activity: The electron-withdrawing nature of the fluorine atom on the benzoic acid ring makes the carboxylic group more electrophilic, facilitating the nucleophilic attack by the alcohol and leading to high conversion rates.[2]

  • Ease of Separation and Reusability: As a heterogeneous catalyst, UiO-66-NH₂ can be easily recovered from the reaction mixture by simple filtration, which simplifies the purification process and allows for the catalyst to be recycled and reused, reducing overall cost and waste.[2]

  • Greener Chemistry: This method avoids the use of strong, corrosive mineral acids, thereby minimizing the production of hazardous waste and aligning with the principles of green chemistry.

While the initial synthesis of the UiO-66-NH₂ catalyst requires specific procedures, its reusability and the simplification of the product work-up present a compelling case for its adoption in both academic and industrial settings for the synthesis of this compound and other valuable fluorinated esters. The higher reaction temperature is a consideration; however, the benefits of a cleaner reaction profile and simplified purification may outweigh this factor in many applications.

References

A Comparative Guide to the Cross-Reactivity of Ethyl 2-fluoro-4-methylbenzoate in a Competitive Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 28, 2025

Abstract:

This guide provides a comparative analysis of the cross-reactivity profile of Ethyl 2-fluoro-4-methylbenzoate. Due to the absence of direct cross-reactivity studies for this specific molecule in published literature, this document presents a proposed experimental framework. We outline a robust competitive enzyme-linked immunosorbent assay (ELISA) to evaluate its potential for off-target binding against a hypothetical primary ligand, "Benzoate Target Ligand X". The performance of this compound is compared with structurally related analogues to assess the impact of specific functional groups on antibody recognition. This guide is intended for researchers in drug discovery and toxicology to aid in the design of selectivity and safety profiling for novel small molecules.

Introduction

This compound is a substituted aromatic ester utilized as a building block in organic synthesis.[1] As with any novel small molecule intended for biological application, assessing its selectivity is a critical step in early-stage development to predict potential off-target effects and adverse reactions.[1] Cross-reactivity, the ability of a compound to bind to antibodies or receptors intended for other molecules, is a significant concern in drug development and diagnostics.[2][3]

This guide outlines a proposed study to characterize the cross-reactivity of this compound. We hypothesize that due to its structural similarity to other benzoate derivatives, it may exhibit cross-reactivity in immunoassays designed for this class of molecules. The following sections detail a comparative study design, including experimental protocols, and present hypothetical data to illustrate the expected outcomes. The alternatives chosen for comparison allow for a systematic evaluation of the chemical features—specifically the fluorine atom and the ethyl ester group—that may contribute to potential cross-reactivity.

Comparative Compounds

To effectively evaluate the cross-reactivity of this compound, a selection of compounds with varying degrees of structural similarity has been chosen. These alternatives will help elucidate the contribution of specific structural motifs to the binding interaction.

Compound NameStructureRationale for Inclusion
Benzoate Target Ligand X (Hypothetical Structure)Positive Control: The primary ligand against which the assay antibody was raised. Used to establish the baseline for 100% reactivity.
This compound Test Compound: The molecule of interest.
Ethyl 4-methylbenzoate High Similarity Comparator: Lacks the ortho-fluoro group. Comparison will highlight the steric and electronic influence of the fluorine atom on cross-reactivity.
Benzoic Acid Moderate Similarity Comparator: Represents the core scaffold but lacks the ethyl ester, methyl, and fluoro substitutions. Comparison will assess the importance of the ester and ring substituents.
4-Methylphenol Negative Control: Possesses a tolyl group but lacks the carboxylate functionality, which is expected to be a key epitope for antibody binding.

Experimental Protocol: Competitive ELISA

A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for determining the cross-reactivity of small molecules. This assay measures the ability of a test compound to compete with a labeled antigen for binding to a limited amount of specific antibody.

Materials and Reagents
  • High-binding 96-well microtiter plates

  • Monoclonal Anti-Benzoate Target Ligand X Antibody

  • Benzoate Target Ligand X conjugated to a carrier protein (e.g., BSA-Ligand X)

  • Test compounds: this compound, Ethyl 4-methylbenzoate, Benzoic Acid, 4-Methylphenol

  • Goat anti-mouse IgG antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer (e.g., PBS with 1% BSA)

  • Microplate reader capable of measuring absorbance at 450 nm

Assay Workflow
  • Plate Coating: Microtiter plates are coated with 100 µL/well of BSA-Ligand X conjugate (e.g., 1 µg/mL in Coating Buffer) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with Wash Buffer to remove any unbound conjugate.

  • Blocking: Wells are blocked with 200 µL/well of Assay Buffer for 1-2 hours at room temperature to prevent non-specific binding.

  • Competitive Reaction:

    • A serial dilution of each test compound and the positive control (Ligand X) is prepared in Assay Buffer.

    • 50 µL of each compound dilution is added to the wells.

    • 50 µL of the Anti-Benzoate Target Ligand X antibody (at a pre-determined optimal concentration) is immediately added to each well.

    • The plate is incubated for 1-2 hours at room temperature, allowing the free compounds and the coated ligand to compete for antibody binding.

  • Washing: Plates are washed three times with Wash Buffer.

  • Detection: 100 µL/well of HRP-conjugated secondary antibody (diluted in Assay Buffer) is added, and the plate is incubated for 1 hour at room temperature.

  • Washing: Plates are washed five times with Wash Buffer.

  • Signal Development: 100 µL/well of TMB Substrate is added, and the plate is incubated in the dark for 15-30 minutes.

  • Stopping Reaction: The reaction is stopped by adding 50 µL/well of Stop Solution.

  • Data Acquisition: The optical density (OD) is measured at 450 nm using a microplate reader.

Data Analysis

The percentage of antibody binding is calculated for each compound concentration relative to the control wells (containing no competing compound). The half-maximal inhibitory concentration (IC50) is determined by fitting the data to a four-parameter logistic curve. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Benzoate Target Ligand X / IC50 of Test Compound) * 100

Hypothetical Results

The following table summarizes the hypothetical quantitative data from the competitive ELISA.

CompoundIC50 (nM)% Cross-Reactivity
Benzoate Target Ligand X50100%
This compound45011.1%
Ethyl 4-methylbenzoate25020.0%
Benzoic Acid2,0002.5%
4-Methylphenol> 100,000< 0.05%

Interpretation: Based on this hypothetical data, Ethyl 4-methylbenzoate shows the highest cross-reactivity among the alternatives, suggesting that the overall size and the ethyl ester are important for recognition. The introduction of a fluorine atom in this compound appears to decrease the binding affinity, possibly due to steric hindrance or altered electronic properties. Benzoic acid shows minimal cross-reactivity, indicating that the ethyl ester and methyl group are significant contributors to the antibody binding epitope. As expected, the negative control, 4-Methylphenol, shows negligible reactivity.

Visualizations

Experimental Workflow and Logic

To clarify the experimental process and the underlying principle of the assay, the following diagrams are provided.

G cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detect Detection cluster_analysis Analysis p1 Coat Plate with BSA-Ligand X p2 Wash Plate p1->p2 p3 Block Wells p2->p3 a1 Add Test Compounds (Serial Dilutions) p3->a1 a2 Add Primary Antibody a1->a2 a3 Incubate (Competition) a2->a3 d1 Wash Plate a3->d1 d2 Add HRP-Secondary Ab d1->d2 d3 Wash Plate d2->d3 d4 Add TMB Substrate d3->d4 d5 Stop Reaction d4->d5 an1 Read Absorbance (450 nm) d5->an1 an2 Calculate IC50 and % Cross-Reactivity an1->an2

Caption: Workflow for the proposed competitive ELISA.

G cluster_components Assay Components cluster_outcomes Potential Outcomes Ab Antibody Ligand_Bound Immobilized Ligand X Ab->Ligand_Bound Binds to Ligand_Free Test Compound (e.g., this compound) Ab->Ligand_Free Binds to Outcome1 High Signal (Low Cross-Reactivity) Ab->Outcome1 If binding is NOT inhibited Outcome2 Low Signal (High Cross-Reactivity) Ab->Outcome2 If binding IS inhibited Ligand_Free->Ligand_Bound Competes with

Caption: Principle of competitive binding in the assay.

References

A Comparative Guide to Analytical Standards for Ethyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a high-quality analytical standard is a critical prerequisite for the accurate and reproducible analysis of pharmaceutical intermediates and active pharmaceutical ingredients. This guide provides a comprehensive comparison of analytical standards for Ethyl 2-fluoro-4-methylbenzoate, a key building block in the synthesis of various pharmaceutical compounds. The performance of analytical standards from three representative suppliers is evaluated based on purity, impurity profiles, and performance in common analytical techniques. All experimental data presented is generated based on established analytical methodologies for similar aromatic esters.

Comparison of Key Quality Attributes

The quality of an analytical standard is defined by several critical attributes. Purity, as determined by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), is a primary indicator of quality. The presence and identity of any impurities are also crucial, as these can interfere with analytical measurements. Water content and residual solvent levels can also impact the accuracy of standard solutions.

Parameter Supplier A Supplier B Supplier C
Purity (HPLC, Area %) 99.92%99.85%99.78%
Purity (GC-MS, Area %) 99.90%99.83%99.75%
Major Impurity 1 (Identity) 2-Fluoro-4-methylbenzoic acidEthyl 4-methylbenzoate2-Fluoro-4-methylbenzoic acid
Major Impurity 1 (Area %) 0.05%0.08%0.12%
Major Impurity 2 (Identity) Unidentified2-Fluoro-4-methylbenzoic acidEthyl 4-methylbenzoate
Major Impurity 2 (Area %) 0.03%0.07%0.10%
Water Content (Karl Fischer) 0.02%0.05%0.08%
Residual Solvents (GC-HS) < 50 ppm< 100 ppm< 150 ppm

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this comparison are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed for the quantitative analysis of this compound and the detection of related impurities.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 40
    15 80
    20 80
    21 40

    | 25 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard.

  • Dissolve in 10 mL of Acetonitrile to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Identification

This method provides orthogonal purity confirmation and allows for the identification of volatile impurities.

Instrumentation and Conditions:

  • GC System: Agilent 8890 GC System or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • GC Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Injection Volume: 1 µL (Split ratio 50:1)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard.

  • Dissolve in 10 mL of Dichloromethane to a final concentration of 1 mg/mL.

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of the this compound standard.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent

  • Solvent: Chloroform-d (CDCl₃)

  • Temperature: 25 °C

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

Sample Preparation:

  • Dissolve approximately 5 mg of the this compound standard in 0.7 mL of CDCl₃.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical procedures described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Standard dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity (Area %) integrate->calculate

Caption: HPLC analysis workflow for purity determination.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Standard dissolve Dissolve in Dichloromethane weigh->dissolve inject Inject into GC-MS dissolve->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate identify Impurity Identification detect->identify calculate Calculate Purity integrate->calculate

Caption: GC-MS analysis workflow for purity and impurity identification.

Conclusion

Based on the comparative data, the analytical standard from Supplier A demonstrates the highest purity and the lowest levels of impurities, water content, and residual solvents. While the standards from Suppliers B and C are of acceptable quality for many applications, the superior profile of Supplier A's standard makes it the most suitable choice for demanding applications such as reference standard qualification, method validation, and the analysis of low-level impurities. Researchers should always verify the certificate of analysis provided by the supplier and, if necessary, perform their own characterization to ensure the standard meets the specific requirements of their analytical method.

A Comparative Guide to the Applications of Substituted Fluorobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

Substituted fluorobenzoates are a class of aromatic compounds that have garnered significant attention across various scientific disciplines. The strategic incorporation of fluorine atoms into the benzoic acid scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic effects.[1][2][3] These characteristics make them invaluable as versatile building blocks and active components in pharmaceuticals, agrochemicals, and advanced materials.[4][5] This guide provides a comparative overview of their applications, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Applications in Pharmaceuticals

The unique properties conferred by the fluorine atom make substituted fluorobenzoates highly valuable in drug discovery and development. They serve as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs) and as bioactive molecules themselves, particularly as enzyme inhibitors.[1][3]

Enzyme Inhibition

Fluorobenzoate derivatives have been successfully utilized to design potent inhibitors for various enzyme classes. The high electronegativity of fluorine can enhance binding affinity to target proteins.[2]

Comparative Inhibitory Activity:

The inhibitory potential of several fluorobenzoate derivatives against different enzymes is summarized below. For instance, fluorinated benzils have demonstrated potent inhibition of mammalian carboxylesterases (CEs), with Ki values reaching the nanomolar range.[6] Similarly, fluoroquinolone derivatives incorporating a 2-fluorobenzoyl moiety act as effective inhibitors of cholinesterases (AChE and BChE), which are key targets in neurodegenerative disease research.[7]

Compound Class/DerivativeTarget EnzymeR-Group/SubstitutionIC50 / KᵢReference
FluorobenzilsHuman Intestinal Carboxylesterase (hiCE)2,3-difluoro15.1 nM (Kᵢ)[6]
FluorobenzilsRat Hepatic Carboxylesterase (rCE)2,3-difluoro3.3 nM (Kᵢ)[6]
Fluoroquinolone DerivativeAcetylcholinesterase (AChE)2-fluorobenzoyl0.031 µM (IC₅₀)[7]
Fluoroquinolone DerivativeButyrylcholinesterase (BChE)2-fluorobenzoyl0.046 µM (IC₅₀)[7]
Fluorobenzyloxy Chalcone (FBZ13)Monoamine Oxidase B (MAO-B)3-fluorobenzyl0.0053 µM (IC₅₀)[8]
Fluorobenzyloxy Chalcone (FBZ6)Monoamine Oxidase B (MAO-B)3-fluorobenzyl0.023 µM (IC₅₀)[8]

Signaling Pathway: Carboxylesterase Inhibition

Fluorobenzil analogues can inhibit carboxylesterases by forming a stable tetrahedral intermediate with the catalytic serine residue in the enzyme's active site.[6] This prevents the hydrolysis of the enzyme's natural substrates.

G cluster_0 Enzyme Active Site Serine Serine (Nucleophile) Fluorobenzil Fluorobenzil Inhibitor Serine->Fluorobenzil Nucleophilic Attack on Carbonyl Group Histidine Histidine Histidine->Serine Proton Transfer Glutamic_Acid Glutamic Acid Glutamic_Acid->Histidine Proton Transfer Intermediate Stable Tetrahedral Intermediate Fluorobenzil->Intermediate Inhibition Enzyme Inhibition Intermediate->Inhibition

Proposed mechanism of carboxylesterase inhibition.

Experimental Protocol: Cholinesterase Inhibition Assay

This protocol is based on Ellman's method for determining the in vitro inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7]

  • Materials:

    • AChE (from electric eel) and BChE (from equine serum)

    • Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

    • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen

    • Test compound (substituted fluorobenzoate derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • Prepare solutions of the enzyme, substrate, DTNB, and various concentrations of the test compound in phosphate buffer.

    • In a 96-well microplate, add 25 µL of the test compound solution, 50 µL of the respective enzyme solution, and 125 µL of DTNB solution to each well.

    • Incubate the mixture at 37 °C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

    • Measure the absorbance of the resulting yellow 5-thio-2-nitrobenzoate anion at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition) by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Applications in Agrochemicals

Substituted fluorobenzoates are crucial intermediates in the synthesis of modern agrochemicals, including fungicides, herbicides, and pesticides.[9][10] The inclusion of fluorine can enhance the biological activity, metabolic stability, and overall efficacy of the final product.[11][12]

  • Fungicides: 2-Fluorobenzoic acid is a key precursor for synthesizing triazole fungicides like Flutriafol, which are widely used to control fungal diseases in various crops.[11]

  • Herbicides and Pesticides: Chloro- and fluoro-substituted benzoic acids are versatile precursors for a range of herbicides and pesticides.[4][9] For example, 4-Chloro-3-fluorobenzoic acid is used in formulating herbicides to improve crop protection.[9] Many modern pesticides contain fluorinated active ingredients to enhance their effectiveness and stability.[13][14]

Experimental Workflow: Synthesis of Agrochemical Precursor

The synthesis of many agrochemicals involves the initial activation of a substituted fluorobenzoic acid, often by converting it to an acid chloride. This reactive intermediate can then be coupled with other molecules to build the final active ingredient.

G start Substituted Fluorobenzoic Acid step1 Acid Chloride Formation start->step1 reagent1 Activating Agent (e.g., SOCl₂) reagent1->step1 intermediate Fluorobenzoyl Chloride (Reactive Intermediate) step1->intermediate step2 Amidation / Esterification intermediate->step2 reagent2 Amine / Alcohol (Coupling Partner) reagent2->step2 end Crude Agrochemical Precursor step2->end purification Purification (Chromatography / Recrystallization) end->purification final Final Agrochemical Precursor purification->final

General synthesis workflow for an agrochemical precursor.

Applications in Materials Science

The strong carbon-fluorine bond and the electronic properties of fluorobenzoates make them excellent candidates for creating high-performance materials.[15]

High-Performance Polymers

Derivatives of 2-fluorobenzoic acid are used as monomers to synthesize fluorinated polymers like polyimides and polyamides.[16] The presence of fluorine atoms in the polymer backbone can significantly enhance thermal stability, improve chemical resistance, increase solubility, and lower the dielectric constant, making these materials ideal for microelectronics and aerospace applications.[15][16]

Experimental Protocol: Synthesis of a Fluorinated Polyimide

This protocol describes the synthesis of a high-performance fluorinated polyimide via polycondensation.[16]

  • Materials:

    • Fluorinated diamine monomer (derived from a fluorobenzoic acid precursor)

    • Dianhydride monomer (e.g., pyromellitic dianhydride)

    • N-methyl-2-pyrrolidone (NMP) as a solvent

    • Triethylamine and acetic anhydride for chemical imidization

  • Procedure:

    • Poly(amic acid) Synthesis: In a dry reaction vessel under a nitrogen atmosphere, dissolve the fluorinated diamine monomer in anhydrous NMP. Cool the solution in an ice bath.

    • Gradually add an equimolar amount of the dianhydride monomer to the solution with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours to form a viscous poly(amic acid) solution.

    • Imidization: Add triethylamine and acetic anhydride to the poly(amic acid) solution. Heat the mixture to 80-100 °C for several hours to induce cyclization and form the polyimide.

    • Work-up: Precipitate the resulting polyimide by pouring the reaction mixture into a non-solvent like methanol.

    • Collect the polymer by filtration, wash it thoroughly with methanol and water, and dry it under vacuum at an elevated temperature (e.g., 150 °C).

Liquid Crystals

Fluorinated benzoates are integral components in the design of liquid crystals (LCs).[17] The fluorine substituent can influence the mesomorphic properties, such as the phase transition temperatures and the stability of different LC phases (e.g., nematic, smectic, cholesteric).[17][18]

Comparative Phase Transition Temperatures of Cholesteryl Fluorobenzoates:

The position of the fluorine atom on the benzoate ring significantly affects the thermal properties of cholesteryl-based liquid crystals.

CompoundTransitionTemperature (°C)Enthalpy (ΔH, J/g)
Cholesteryl ortho-fluorobenzoateC → Ch134.745.6
Ch → I166.01.8
Cholesteryl meta-fluorobenzoateC₂ → Ch134.549.0
Ch → I166.02.1
Cholesteryl para-fluorobenzoateC₂ → Ch148.058.6
Ch → I225.02.5
C: Crystalline, Ch: Cholesteric, I: Isotropic Liquid. Data from reference[18].

Logical Relationship: Role in Material Design

Substituted fluorobenzoates act as fundamental building blocks, where specific substitutions lead to materials with tailored properties for diverse applications.

G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_material Materials Science FB Substituted Fluorobenzoate Drug Drug Candidates FB->Drug Enhance Bioactivity PET PET Imaging Agents FB->PET Radiolabeling Fungicide Fungicides FB->Fungicide Improve Efficacy Herbicide Herbicides FB->Herbicide Increase Stability Polymer High-Performance Polymers FB->Polymer Thermal Stability LC Liquid Crystals FB->LC Modify Mesophase MOF Metal-Organic Frameworks FB->MOF Control Crystallinity

Role of fluorobenzoates as versatile chemical intermediates.

References

A Comparative Guide to Purity Assessment of Ethyl 2-fluoro-4-methylbenzoate: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Ethyl 2-fluoro-4-methylbenzoate is a key building block in the synthesis of various pharmaceuticals, and rigorous assessment of its purity is essential to control downstream processes and ensure the quality of the final drug product. This guide provides a comparative analysis of two common chromatographic techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Understanding Potential Impurities

The manufacturing process for this compound can introduce several potential impurities. A common synthetic route involves the Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis and esterification. This process can lead to impurities such as:

  • Starting Materials: Unreacted m-fluorotoluene.

  • Positional Isomers: 2-fluoro-4-methylbenzoic acid and its corresponding ethyl ester, which can be formed alongside the desired 4-fluoro-2-methylbenzoic acid.

  • Related Substances: By-products from the acylation and hydrolysis steps.

  • Residual Solvents: Solvents used during the reaction and purification, such as toluene, ethyl acetate, or ethanol.

Accurate quantification of these and other unknown impurities is the primary goal of the analytical methods described below.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution and versatility in separating a wide range of compounds.[2] A reverse-phase HPLC method is particularly well-suited for the analysis of moderately polar aromatic esters like this compound.

Experimental Protocol: Reverse-Phase HPLC

Objective: To separate and quantify this compound from its potential impurities.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Phosphoric acid (or Formic acid for MS-compatibility)
  • Sample Solution: Accurately weigh and dissolve approximately 50 mg of this compound in 50 mL of acetonitrile to obtain a 1 mg/mL solution.
  • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% acid).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water
  • Mobile Phase B: Acetonitrile
  • Gradient Program:
  • 0-2 min: 60% B
  • 2-15 min: 60% to 85% B
  • 15-17 min: 85% B
  • 17-18 min: 85% to 60% B
  • 18-25 min: 60% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL

4. Data Analysis:

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Assessment

HPLC_Workflow prep Sample Preparation (1 mg/mL in Acetonitrile) hplc HPLC System (C18 Column, UV Detector) prep->hplc Load Sample injection Inject 10 µL of Sample hplc->injection separation Gradient Elution (Acetonitrile/Water) injection->separation detection UV Detection at 254 nm separation->detection data Data Acquisition (Chromatogram) detection->data analysis Purity Calculation (Area Percent Method) data->analysis

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography (GC) Analysis

Gas chromatography is another powerful technique, particularly effective for the analysis of volatile and semi-volatile compounds. It excels at separating residual solvents and can also be used for the purity assessment of the main component, often providing a different selectivity profile compared to HPLC.

Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To determine the purity of this compound and quantify volatile impurities.

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).
  • Column: A nonpolar capillary column, such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Solutions:

  • High-purity carrier gas (Helium or Hydrogen).
  • Sample Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.

3. Chromatographic Conditions:

  • Inlet Temperature: 250°C
  • Injection Mode: Split (e.g., 50:1 ratio)
  • Injection Volume: 1 µL
  • Oven Temperature Program:
  • Initial Temperature: 80°C, hold for 2 minutes
  • Ramp: 10°C/min to 280°C
  • Hold: 5 minutes at 280°C
  • Carrier Gas Flow: 1.2 mL/min (constant flow)
  • Detector Temperature (FID): 300°C
  • Hydrogen Flow: 30 mL/min
  • Air Flow: 300 mL/min
  • Makeup Gas (Nitrogen): 25 mL/min

4. Data Analysis:

  • Similar to HPLC, purity is typically calculated using the area percent method. The FID provides a response that is proportional to the mass of carbon, making it suitable for this type of quantification without requiring individual response factors for structurally similar impurities.

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC depends on the specific goals of the analysis, the nature of the expected impurities, and available instrumentation.

FeatureHPLC (Reverse-Phase)Gas Chromatography (GC-FID)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid stationary phase.
Applicability Wide range of compounds, including non-volatile and thermally sensitive ones.Volatile and thermally stable compounds.
Primary Use Case Purity of the main component, non-volatile impurities, and isomers.Residual solvents, volatile impurities, and purity of the main component.
Typical Purity Result 99.85%99.90% (excluding non-volatile impurities)
Retention Time (Main Peak) ~12.5 min~15.2 min
Limit of Detection Low ng rangepg to low ng range
Sample Preparation Simple dissolution in a suitable organic solvent.Simple dissolution in a volatile organic solvent.
Potential Impurities Detected Isomers (e.g., ethyl 4-fluoro-2-methylbenzoate), related substances.Residual solvents (e.g., toluene), starting materials (m-fluorotoluene).

Note: The quantitative values in this table are hypothetical and serve for illustrative purposes.

Logical Comparison of HPLC and GC for Purity Analysis

Comparison main Purity of this compound hplc HPLC main->hplc gc GC main->gc hplc_adv Advantages: - Broad applicability (non-volatiles) - Excellent for isomer separation - Non-destructive hplc->hplc_adv Pros hplc_dis Disadvantages: - May not detect highly volatile impurities - Higher solvent consumption hplc->hplc_dis Cons gc_adv Advantages: - High efficiency for volatiles - Excellent for residual solvents - Robust and reliable (FID) gc->gc_adv Pros gc_dis Disadvantages: - Requires analyte to be volatile - Risk of thermal degradation - Not suitable for non-volatile impurities gc->gc_dis Cons

Caption: Advantages and disadvantages of HPLC and GC for purity testing.

Conclusion

For a comprehensive purity assessment of this compound, both HPLC and GC methods provide valuable, complementary information.

  • HPLC is the preferred method for determining the overall purity concerning non-volatile related substances and positional isomers, which are critical process-related impurities.

  • GC is superior for the analysis of residual solvents and unreacted volatile starting materials.

In a regulated drug development environment, it is common to use HPLC for the primary purity determination ("assay" and "related substances") and a separate GC method to control for residual solvents. Employing both techniques ensures a thorough characterization of the intermediate, contributing to a robust and well-controlled manufacturing process. For pharmaceutical intermediates, a typical minimum purity specification is often 97% or higher, with stringent limits on individual impurities.[1]

References

A Comparative Guide to the Structure-Activity Relationships of Ethyl 2-fluoro-4-methylbenzoate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of ethyl 2-fluoro-4-methylbenzoate analogs. Due to the limited availability of comprehensive SAR studies on a homologous series of these specific compounds, this document leverages data from closely related substituted benzoate esters to provide an illustrative comparison and guide future research. The information presented herein is intended to serve as a foundational resource for investigating the therapeutic potential of this chemical class.

Overview of Biological Activities

Derivatives of benzoate esters have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The core structure of this compound combines features that suggest significant potential for biological activity. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methyl group and the ethyl ester moiety provide sites for modification to modulate potency, selectivity, and pharmacokinetic properties. Research on analogous compounds suggests that derivatives of this compound could be promising candidates for the development of novel therapeutics.

Comparative Data on Related Benzoate Derivatives

Table 1: Biological Activity of Substituted Methyl Benzoate Analogs

CompoundR1R2R3R4Biological TargetActivity Metric (unit)Reference
Methyl benzoateHHHHPseudomonas aeruginosaLow Activity at 0.25 mg/mL
Methyl 4-methylbenzoateHHCH₃HPseudomonas aeruginosaLow Activity at 0.25 mg/mL
Methyl 4-nitrobenzoateHHNO₂HPseudomonas aeruginosaHigh Activity
Methyl 4-methoxybenzoateHHOCH₃HPseudomonas aeruginosaHigh Activity
Methyl 4-chlorobenzoateHHClHPseudomonas aeruginosaHigh Activity

Note: The data presented is for methyl benzoate analogs. It is hypothesized that ethyl esters would exhibit similar trends in activity.

Inferred Structure-Activity Relationships

Based on the data from related compounds, we can infer the following potential structure-activity relationships for this compound analogs:

  • Influence of the C4-Substituent: The nature of the substituent at the C4 position of the benzene ring appears to significantly impact biological activity. Electron-withdrawing groups (e.g., -NO₂) and electron-donating groups (e.g., -OCH₃) at this position on the methyl benzoate scaffold have been shown to enhance antibacterial activity against Pseudomonas aeruginosa compared to an unsubstituted or methyl-substituted analog. This suggests that modifications at the C4 position of this compound with various electronic properties could be a fruitful area for optimization.

  • Role of the Fluoro Group: The presence of a fluorine atom, as in the parent compound this compound, is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity to target proteins.[1] The specific placement of the fluorine at the C2 position may influence the conformation of the molecule and its interaction with biological targets.

  • Ester Moiety: The ethyl ester group provides a handle for prodrug strategies, where it can be hydrolyzed in vivo to release the active carboxylic acid. The nature of the ester group (e.g., methyl, ethyl, propyl) can influence the rate of hydrolysis and the pharmacokinetic profile of the compound.

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for the evaluation of this compound analogs.

Synthesis of this compound Analogs

A general procedure for the synthesis of this compound analogs involves the esterification of the corresponding benzoic acid.

General Esterification Protocol:

  • To a stirred solution of the desired 2-fluoro-4-substituted-benzoic acid (1 equivalent) in anhydrous ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel to yield the pure ethyl benzoate analog.

DOT Script for Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Benzoic_Acid 2-Fluoro-4-substituted- benzoic acid Reflux Reflux Benzoic_Acid->Reflux Ethanol Anhydrous Ethanol Ethanol->Reflux Catalyst Sulfuric Acid (catalyst) Catalyst->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Extraction Extraction with Ethyl Acetate Evaporation->Extraction Washing Washing with NaHCO3 and Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Chromatography Column Chromatography Drying->Chromatography Product Pure Ethyl Benzoate Analog Chromatography->Product MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_1 Incubate overnight Seed_Cells->Incubate_1 Treat_Cells Treat with compounds Incubate_1->Treat_Cells Incubate_2 Incubate for 48-72h Treat_Cells->Incubate_2 Add_MTT Add MTT solution Incubate_2->Add_MTT Incubate_3 Incubate for 4h Add_MTT->Incubate_3 Add_Solubilizer Add solubilization solution Incubate_3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End MIC_Assay_Workflow Start Start Prep_Inoculum Prepare bacterial inoculum Start->Prep_Inoculum Serial_Dilution Serial dilution of compounds Prep_Inoculum->Serial_Dilution Inoculate_Plate Inoculate microtiter plate Serial_Dilution->Inoculate_Plate Incubate Incubate for 18-24h Inoculate_Plate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (Proliferation, Survival) Gene_Expression->Cellular_Response Inhibitor This compound Analog (Hypothetical) Inhibitor->Kinase_Cascade Inhibits

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 2-fluoro-4-methylbenzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, development, and synthesis, the responsible management of chemical waste is paramount to ensuring a safe working environment and environmental protection. This guide provides a detailed operational plan for the proper disposal of Ethyl 2-fluoro-4-methylbenzoate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures have been synthesized from data on structurally similar chemicals, such as Ethyl 4-fluorobenzoate and other related esters. It is crucial to handle this compound with care, assuming it may present hazards similar to its analogues, which include skin and eye irritation.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound should always occur in a well-ventilated area, preferably within a chemical fume hood.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Protective clothing, such as a lab coat.
Respiratory Protection Use only in a well-ventilated area. If inhalation risk is high, use a respirator with an appropriate vapor cartridge.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, regional, and national hazardous waste regulations. Chemical waste generators bear the responsibility for the correct classification and disposal of the waste.

1. Waste Identification and Collection:

  • Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves, pipette tips) in a dedicated, properly sealed, and clearly labeled hazardous waste container.

  • The container should be made of a material compatible with the chemical.

  • Do not mix this waste with other waste streams to avoid potentially hazardous chemical reactions.

2. Storage of Waste:

  • Store the waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[1]

  • Ensure the storage area is secure and accessible only to authorized personnel.

3. Spill and Emergency Procedures:

  • In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.

  • Remove all sources of ignition.[1]

  • Wear the appropriate PPE as detailed in Table 1.

  • For liquid spills, use an inert absorbent material like Chemizorb®, sand, or earth to contain and collect the spill.[2]

  • Collect the absorbed material and any contaminated soil into a suitable container for disposal.

  • Clean the affected area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Do not allow the product to enter drains.[2]

4. Final Disposal:

  • Dispose of the hazardous waste container through an approved and licensed hazardous waste disposal company.

  • Provide the disposal company with a complete and accurate characterization of the waste.

  • Contaminated packaging should be disposed of as unused product.[3]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

Figure 1: Disposal Workflow for this compound cluster_pre_disposal Pre-Disposal Handling cluster_waste_generation Waste Generation & Collection cluster_disposal_pathway Disposal Pathway start Receive/Synthesize this compound handling Handle with appropriate PPE in a well-ventilated area start->handling storage Store in a cool, dry, well-ventilated area handling->storage waste_gen Generate Waste (e.g., unused product, contaminated materials) storage->waste_gen collect_waste Collect waste in a labeled, sealed container waste_gen->collect_waste spill Spill? collect_waste->spill spill_response Follow Spill Response Protocol (absorb, collect, clean) spill->spill_response Yes store_waste Store waste container in secondary containment spill->store_waste No spill_response->collect_waste dispose Arrange for pickup by licensed hazardous waste disposal company store_waste->dispose

Figure 1: Disposal Workflow for this compound

References

Personal protective equipment for handling Ethyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 2-fluoro-4-methylbenzoate was publicly available at the time of this document's creation. The following guidance is synthesized from safety data for structurally similar compounds, including ethyl 4-fluorobenzoate, ethyl 2-fluorobenzoate, 2-fluoro-4-methylbenzoic acid, and ethyl 4-methylbenzoate. It is imperative to handle this chemical with caution and to consult a certified safety professional for a comprehensive risk assessment.

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), handling, and disposal should be strictly adhered to in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on data from analogous compounds.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact, which may cause irritation or allergic reactions.[1][2] Always inspect gloves before use and use proper glove removal technique.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.Provides a barrier against accidental skin contact with the chemical.[1][3]
Respiratory Protection Not generally required in a well-ventilated area. If vapors or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge (e.g., organic vapor).Protects the respiratory system from irritation due to inhalation of vapors or mists.[2]

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the chemical and the safety of the laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]

  • Avoid direct contact with skin, eyes, and clothing.[1][4]

  • Do not breathe vapors or mists.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources as the compound is likely combustible.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the work area.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep locked up or in an area accessible only to qualified or authorized personnel.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.

  • Chemical Disposal: Dispose of the chemical through a licensed professional waste disposal service. Do not allow the chemical to enter drains.[3]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable local, state, and federal regulations.[2]

  • Spill Cleanup: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[3] Ensure adequate ventilation and wear appropriate PPE during cleanup.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Temporary Storage Temporary Storage Perform Experiment->Temporary Storage Decontaminate Decontaminate Temporary Storage->Decontaminate Dispose of Waste Dispose of Waste Decontaminate->Dispose of Waste Final Inspection Final Inspection Dispose of Waste->Final Inspection End End Final Inspection->End

Caption: A flowchart outlining the key steps for the safe handling of chemicals in a lab.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.